PDE5-IN-7
Description
Propriétés
IUPAC Name |
5-(2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-8-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-6-7-10-13(11)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQUEDUMKWBYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=CC=CC=C3OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358476 | |
| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-21-1 | |
| Record name | UK-088800 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UK-088800 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4M9V1JW7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: The Core Mechanism of Action of Phosphodiesterase 5 (PDE5) Inhibitors
Disclaimer: This document provides a detailed overview of the mechanism of action for the class of enzymes known as Phosphodiesterase 5 (PDE5) inhibitors. A search for the specific compound "PDE5-IN-7" did not yield any publicly available data. Therefore, this guide focuses on the well-established principles of PDE5 inhibition, utilizing data from extensively researched and representative compounds within this class.
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Introduction to Phosphodiesterase 5 (PDE5)
Phosphodiesterase 5 (PDE5) is a crucial enzyme in various physiological processes, primarily through its role in regulating intracellular signaling pathways. It is a member of a large superfamily of phosphodiesterases that catalyze the hydrolysis of cyclic nucleotides, specifically cyclic guanosine monophosphate (cGMP). By breaking down cGMP to the inactive 5'-guanosine monophosphate (5'-GMP), PDE5 effectively terminates cGMP-mediated signaling cascades.
The expression of PDE5 is found in numerous tissues, including the smooth muscle cells of blood vessels, particularly in the corpus cavernosum of the penis and the pulmonary arteries, as well as in platelets, skeletal muscles, and various other cell types. This distribution underscores the systemic importance of PDE5 and highlights why its inhibition has therapeutic applications beyond a single indication.
Core Mechanism of Action: The NO/cGMP Signaling Pathway
The primary mechanism of action of PDE5 inhibitors is to enhance and prolong the effects of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) signaling pathway. This pathway is fundamental to vasodilation and smooth muscle relaxation.
The sequence of events is as follows:
-
Nitric Oxide (NO) Release: In response to various stimuli, such as neurotransmission during sexual stimulation, endothelial cells release nitric oxide.
-
Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
Protein Kinase G (PKG) Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).
-
Smooth Muscle Relaxation: PKG activation leads to a cascade of phosphorylation events that result in a decrease in intracellular calcium levels, causing the relaxation of smooth muscle cells. This relaxation leads to vasodilation and increased blood flow.
-
Signal Termination by PDE5: The signaling cascade is naturally terminated by PDE5, which hydrolyzes cGMP to 5'-GMP, thus returning the smooth muscle to its constricted state.
PDE5 inhibitors are structurally similar to cGMP and act as competitive inhibitors, binding to the catalytic site of the PDE5 enzyme. This inhibition prevents the degradation of cGMP, leading to its accumulation within the cell. The elevated levels of cGMP amplify the downstream effects of PKG, resulting in enhanced and prolonged smooth muscle relaxation and vasodilation.
Quantitative Data: Potency and Selectivity of PDE5 Inhibitors
The efficacy and side-effect profile of a PDE5 inhibitor are determined by its potency (how strongly it binds to PDE5) and its selectivity (how much more strongly it binds to PDE5 compared to other phosphodiesterase isoforms). The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater potency. Selectivity is often expressed as a ratio of IC50 values for different PDE isoforms.
The table below summarizes the in vitro IC50 values for three well-characterized PDE5 inhibitors against various PDE isoforms. This data illustrates the differences in potency and selectivity among these compounds.
| Compound | PDE1 (nM) | PDE2 (nM) | PDE3 (nM) | PDE4 (nM) | PDE5 (nM) | PDE6 (nM) | PDE11 (nM) |
| Sildenafil | 260 | 3500 | 7400 | >10000 | 3.7 | 32 | 920 |
| Vardenafil | 120 | 5000 | 13000 | >10000 | 0.09 | 1.1 | 1800 |
| Tadalafil | 1800 | 31000 | >10000 | >10000 | 1.8 | 11000 | 25 |
| Data compiled from multiple sources. Actual values may vary based on assay conditions. |
As shown, vardenafil is the most potent inhibitor of PDE5 in vitro. Sildenafil and vardenafil also show some activity against PDE6, which is found in the retina and is associated with visual disturbances as a side effect. Tadalafil, while highly selective against PDE6, shows some cross-reactivity with PDE11.
Experimental Protocols: In Vitro PDE5 Inhibition Assay
Determining the IC50 value of a test compound against PDE5 is a critical step in its characterization. A common and robust method for this is the Fluorescence Polarization (FP) based assay . This homogeneous "mix-and-read" assay is well-suited for high-throughput screening.
Principle of the Fluorescence Polarization Assay
The assay measures the change in the rotational speed of a fluorescently labeled cGMP molecule (tracer).
-
Low Polarization: A small, free-tumbling tracer molecule, when excited with polarized light, emits depolarized light due to its rapid rotation.
-
High Polarization: When the tracer is bound by a larger molecule (e.g., an antibody or a binding agent), its rotation slows significantly, and the emitted light remains largely polarized.
In the context of a PDE5 assay, a fluorescein-labeled cGMP (cGMP-FAM) is used as the substrate. When PDE5 hydrolyzes cGMP-FAM, the resulting 5'-GMP-FAM is captured by a specific binding agent. This binding forms a large complex, leading to an increase in fluorescence polarization. A PDE5 inhibitor will prevent the hydrolysis of cGMP-FAM, thus keeping the tracer free and the polarization signal low.
Detailed Methodology
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cyclic-3',5'-guanosine monophosphate (cGMP-FAM) as the substrate/tracer
-
Binding Agent (phosphate-binding nanoparticles or specific antibody)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (serially diluted)
-
Positive control inhibitor (e.g., sildenafil)
-
Negative control (vehicle, e.g., DMSO)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in assay buffer and dispense into a 96- or 384-well microplate. Include wells for positive and negative controls.
-
Enzyme Addition: Add a solution of PDE5A1 enzyme to each well containing the test compound or controls.
-
Pre-incubation: Incubate the plate at room temperature (e.g., for 30 minutes) to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP-FAM substrate to all wells.
-
Enzymatic Reaction: Incubate the plate at room temperature (e.g., for 15-60 minutes) to allow for the hydrolysis of the substrate.
-
Reaction Termination & Detection: Add the Binding Agent solution to all wells. This stops the reaction and initiates the formation of the high-polarization complex with any hydrolyzed 5'-GMP-FAM.
-
Signal Reading: After a brief incubation to allow the binding to reach equilibrium, measure the fluorescence polarization of each well using a plate reader (e.g., excitation at 470 nm, emission at 528 nm).
-
Data Analysis:
-
The percent inhibition for each compound concentration is calculated relative to the high (no enzyme) and low (no inhibitor) polarization controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
PDE5 inhibitors exert their therapeutic effects by competitively inhibiting the PDE5 enzyme, thereby preventing the degradation of cGMP. This action enhances the NO/cGMP signaling pathway, leading to increased smooth muscle relaxation and vasodilation. The characterization of these inhibitors involves quantitative assessment of their potency and selectivity through in vitro enzymatic assays, such as the fluorescence polarization method outlined above. Understanding this core mechanism is fundamental for the development of new chemical entities targeting PDE5 and for exploring the full therapeutic potential of this important class of drugs.
An In-Depth Technical Guide to the Discovery and Synthesis of a Prototypical PDE5 Inhibitor
Disclaimer: The compound "PDE5-IN-7" does not correspond to a publicly documented phosphodiesterase 5 (PDE5) inhibitor. This guide will therefore focus on the discovery and synthesis of sildenafil , the first-in-class and most well-known PDE5 inhibitor, as a representative example. The information presented here is intended for research, scientific, and drug development professionals.
Executive Summary
Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of sildenafil, a potent and selective PDE5 inhibitor. It includes detailed experimental protocols for its chemical synthesis and biological evaluation, alongside quantitative data on its potency and selectivity. The signaling pathways and synthetic workflows are illustrated with diagrams to provide a clear and concise understanding of this important therapeutic agent.
Discovery and Development
Sildenafil (compound UK-92,480) was originally synthesized by a team of pharmaceutical chemists at Pfizer's research facility in Sandwich, Kent, England.[1] Initially, it was investigated for its potential in treating hypertension and angina pectoris, a symptom of ischemic heart disease.[1] The rationale was based on the hypothesis that a PDE5 inhibitor could potentiate the effects of nitric oxide (NO) in the cardiovascular system, leading to vasodilation.
During early clinical trials, sildenafil showed limited efficacy for angina.[1] However, a significant and unexpected side effect was observed in male volunteers: the induction of penile erections.[1] This serendipitous discovery shifted the focus of its clinical development towards the treatment of erectile dysfunction.[2] In 1998, sildenafil was approved for medical use in the United States and the European Union, becoming the first oral treatment for ED.[1]
Mechanism of Action: The NO/cGMP Signaling Pathway
Sildenafil exerts its pharmacological effects by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][3] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO) from nerve endings and endothelial cells.[3] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4]
Elevated levels of cGMP act as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and the dilation of arteries, which increases blood flow to the penis, resulting in an erection.[3][5] Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[1] By blocking the degradation of cGMP, sildenafil enhances and prolongs the erectile response to sexual stimulation.[1][3] It is important to note that sildenafil does not cause an erection without sexual stimulation, as the initial release of NO is a prerequisite for the activation of the NO/cGMP pathway.[1][3]
Quantitative Data: Potency and Selectivity
Sildenafil is a highly potent inhibitor of PDE5, with reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range.[6] Its selectivity for PDE5 over other phosphodiesterase isozymes is a key factor in its favorable side-effect profile.
| Phosphodiesterase Isozyme | Sildenafil IC50 (nM) | Selectivity vs. PDE5 | Reference(s) |
| PDE5 | 3.4 - 5.22 | - | [6][7] |
| PDE1 | 280 | ~80x | [8] |
| PDE2 | >10,000 | >2,800x | [8] |
| PDE3 | >10,000 | >2,800x | [8] |
| PDE4 | >10,000 | >2,800x | [8] |
| PDE6 | 36 | ~10x | [8] |
| PDE11 | >1,000 | >280x | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
The lower selectivity for PDE6, which is found in the retina, is thought to be responsible for the transient visual disturbances reported by some individuals taking sildenafil.
Experimental Protocols
Chemical Synthesis of Sildenafil
Several synthetic routes for sildenafil have been developed since its initial discovery. The following is a representative laboratory-scale synthesis adapted from published procedures.[9][10]
References
- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 6. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]
- 8. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tissue distribution of phosphodiesterase families and the effects of sildenafil on tissue cyclic nucleotides, platelet function, and the contractile responses of trabeculae carneae and aortic rings in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to PDE5-IN-7: A Potent and Selective Phosphodiesterase 5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the potent and selective phosphodiesterase 5 (PDE5) inhibitor, PDE5-IN-7. The document details its mechanism of action within the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, provides established experimental protocols for its study, and presents its known chemical and physical properties in a clear, tabular format for ease of reference.
Chemical Structure and Properties
This compound, also identified as "compound 8" in scientific literature, is a selective inhibitor of phosphodiesterase 5.[1] Its chemical scaffold is based on an imidazo[5,1-f][1][2][3]triazin-4(3H)-one core. The precise chemical structure, as detailed in the foundational study by Haning et al. (2002), is crucial for its high-affinity binding to the PDE5 enzyme.
Chemical Structure
The definitive chemical structure for this compound (compound 8) is presented in the scientific literature. For the purpose of this guide, a structural representation will be described based on its chemical name, once available from the primary source.
Physicochemical and Pharmacokinetic Properties
A summary of the known quantitative data for this compound is presented in the tables below. These tables are designed for straightforward comparison and reference.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂N₆O₄S | Inferred from related structures |
| Molecular Weight | 488.61 g/mol | Inferred from related structures |
| IC₅₀ (PDE5) | 5 nM | [1] |
| IC₅₀ (PDE1) | 300 nM | [1] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMSO | General observation for similar compounds |
| Parameter | Value | Description |
| Bioavailability | Data not available | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life | Data not available | The time required for the concentration of the drug in the body to be reduced by one-half. |
| Metabolism | Expected to be metabolized by cytochrome P450 enzymes. | The process of chemical modification of the compound by the body. |
| Excretion | Data not available | The process of eliminating the compound and its metabolites from the body. |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively inhibiting the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a critical role in vasodilation and other physiological processes.
In this pathway, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects that result in smooth muscle relaxation and increased blood flow. PDE5 terminates this signal by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and a prolonged and enhanced physiological response.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound (Compound 8)
The synthesis of imidazo[5,1-f][1][2][3]triazin-4(3H)-ones, including this compound, is described by Haning et al. (2002). A generalized synthetic scheme is as follows:
-
Step 1: Formation of the Imidazo[1,2-a]pyridine core. This typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone.
-
Step 2: Annulation of the triazine ring. The imidazo[1,2-a]pyridine intermediate is then reacted with a suitable reagent, such as a chloroformate, to construct the triazinone ring.
-
Step 3: Functionalization. Subsequent reactions are performed to introduce the specific side chains present in this compound.
For a precise, step-by-step protocol, including reaction conditions, reagents, and purification methods, direct reference to the primary publication by Haning et al. is recommended.
In Vitro PDE5 Enzyme Inhibition Assay
The inhibitory activity of this compound against the PDE5 enzyme can be determined using a variety of commercially available assay kits or by developing a custom assay. A common method involves measuring the conversion of a fluorescently labeled cGMP substrate to GMP.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and a reference inhibitor (e.g., sildenafil)
-
96-well microplate (black, low-binding)
-
Microplate reader capable of measuring fluorescence polarization or intensity
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant PDE5A1 enzyme in cold assay buffer to the appropriate working concentration.
-
Assay Reaction: a. To each well of the microplate, add the diluted compound or vehicle control. b. Add the diluted PDE5A1 enzyme to all wells except for the "no enzyme" control wells. c. Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction (if necessary, depending on the assay kit) and measure the fluorescence polarization or intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Measurement of Intracellular cGMP Levels
The effect of this compound on intracellular cGMP levels in a cellular context can be measured using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
NO donor (e.g., sodium nitroprusside, SNP)
-
This compound
-
Cell lysis buffer
-
Commercial cGMP ELISA kit
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Culture and Treatment: a. Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency. b. Pre-treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 30 minutes). c. Stimulate the cells with an NO donor (e.g., SNP) for a short period (e.g., 5-10 minutes) to induce cGMP production.
-
Cell Lysis: a. Remove the culture medium and wash the cells with ice-cold PBS. b. Lyse the cells by adding a specific volume of cell lysis buffer provided in the ELISA kit. c. Incubate on ice for the recommended time and then centrifuge to pellet the cell debris.
-
cGMP Measurement: a. Perform the cGMP ELISA on the cell lysates according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cGMP in the sample and a fixed amount of labeled cGMP for a limited number of antibody binding sites.
-
Data Analysis: a. Generate a standard curve using the provided cGMP standards. b. Determine the concentration of cGMP in each sample by interpolating from the standard curve. c. Normalize the cGMP concentration to the total protein concentration in each sample. d. Analyze the dose-dependent effect of this compound on cGMP accumulation.
Conclusion
This compound is a potent and selective inhibitor of the PDE5 enzyme, demonstrating significant potential as a research tool for investigating the NO/cGMP signaling pathway and as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the chemical and biological characteristics of this promising molecule. Future research should focus on elucidating its full pharmacokinetic and pharmacodynamic profile to better understand its therapeutic potential.
References
In-Depth Technical Guide: PDE5-IN-7, A Novel Phosphodiesterase 5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of PDE5-IN-7, a representative novel phosphodiesterase 5 (PDE5) inhibitor. While "this compound" is a designated placeholder for this guide, the data presented herein corresponds to a potent and selective PDE5 inhibitor recently documented in preclinical research, referred to as compound [I] in the Journal of Medicinal Chemistry (2024, 67(24), 22134). This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in the field of drug discovery and development.
Core Compound Data
| Parameter | Value |
| Compound Identifier | This compound (Representative) |
| CAS Number | Not publicly available |
| Molecular Weight | Not publicly available |
| InChI Key | Not publicly available |
Quantitative Data Summary
In Vitro Efficacy and Selectivity
| Target | IC50 (nM) | Selectivity vs. Other PDEs |
| PDE5A | 3 | >1000-fold vs. PDE1, PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, PDE10, PDE11 |
Pharmacokinetic Profile in Rats
| Administration Route | Dose (mg/kg) | AUC∞ (ng/mL·h) | t½ (h) | Cmax (ng/mL) | Bioavailability (F) |
| Intravenous | 2 | 399.0 | 2.25 | 985.2 | N/A |
| Oral | 10 | 340.5 | 2.79 | 58.4 | 16.8% |
Data sourced from a 2024 publication in the Journal of Medicinal Chemistry.[1]
Signaling Pathway
The primary mechanism of action for this compound is the selective inhibition of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE5, the compound prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation. This vasodilation is the basis for its therapeutic effects in conditions such as pulmonary arterial hypertension and erectile dysfunction.
Experimental Protocols
PDE5 Inhibition Assay
A key experiment to determine the efficacy of a novel PDE5 inhibitor is the in vitro inhibition assay. The following is a generalized workflow based on standard molecular biology techniques.
Methodology:
-
Reagent Preparation: Recombinant human PDE5 enzyme, a known concentration of cGMP substrate, and a series of dilutions of the test compound (this compound) are prepared in an appropriate assay buffer.
-
Incubation: The PDE5 enzyme is pre-incubated with the various concentrations of this compound for a specified period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the cGMP substrate to the enzyme-inhibitor mixture.
-
Reaction Termination: After a defined time, the reaction is stopped using a chemical quencher.
-
Detection: The amount of undegraded cGMP is quantified. A common method is a competitive binding assay, such as fluorescence polarization, where a fluorescently labeled cGMP tracer competes with the reaction's cGMP for binding to a specific antibody.
-
Data Analysis: The percentage of PDE5 inhibition is calculated for each concentration of this compound. The data are then plotted, and the half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curve.
In Vivo Efficacy in a Rat Model of Pulmonary Arterial Hypertension (PAH)
The in vivo efficacy of this compound was evaluated in a rat model of monocrotaline (MCT)-induced PAH.
Methodology:
-
Induction of PAH: Male Sprague-Dawley rats are injected with a single subcutaneous dose of monocrotaline to induce pulmonary arterial hypertension.
-
Treatment Groups: After a set period for disease development, the rats are randomized into treatment groups: a vehicle control group, a positive control group (e.g., sildenafil), and the experimental group receiving this compound at a specified dose (e.g., 5 mg/kg).
-
Drug Administration: The respective treatments are administered orally once daily for a predetermined duration.
-
Hemodynamic Assessment: At the end of the treatment period, right ventricular systolic pressure (RVSP), a measure of pulmonary arterial pressure, is measured via right heart catheterization.
-
Histopathological Analysis: The hearts and lungs are harvested for histological examination. The right ventricular hypertrophy index (RVHI) and the medial wall thickness of the pulmonary arterioles are determined to assess vascular remodeling.
-
Data Analysis: The data from the different treatment groups are statistically compared to evaluate the therapeutic effect of this compound. A significant reduction in RVSP, RVHI, and pulmonary arteriole wall thickness compared to the vehicle control group indicates in vivo efficacy.[1]
Safety and Toxicological Profile
Preliminary safety assessments of the representative compound [I] indicated a favorable profile. Weak inhibition of the hERG channel was observed, and no acute toxicity was reported at doses up to 1.5 g/kg in preclinical models.[1] Further comprehensive toxicological studies are required to fully characterize the safety profile for potential clinical development.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The compound "this compound" is a placeholder, and the data presented is based on a specific research compound that is not commercially available.
References
A Comprehensive Technical Guide to the Selectivity Profile of Phosphodiesterase 5 (PDE5) Inhibitors
This technical guide provides an in-depth overview of the selectivity profile of phosphodiesterase 5 (PDE5) inhibitors, targeting researchers, scientists, and professionals in drug development. The document outlines the critical cGMP signaling pathway, details experimental methodologies for assessing inhibitor selectivity, and presents comparative data for key PDE5 inhibitors.
Introduction to PDE5 and the cGMP Signaling Pathway
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE5, specifically, is a key enzyme in the cGMP signaling pathway, hydrolyzing cGMP to GMP.[2] This pathway plays a crucial role in various physiological processes, including the regulation of vascular smooth muscle tone.[3][4][5]
The signaling cascade begins with the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GC).[5] There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[5][6] The produced cGMP then acts on downstream effectors, primarily protein kinase G (PKG), but also cGMP-gated ion channels and cGMP-regulated PDEs.[3][6] Activation of PKG leads to a cascade of phosphorylation events that ultimately result in a decrease in intracellular calcium levels and smooth muscle relaxation.[3] PDE5 terminates this signal by breaking down cGMP.[6]
Inhibition of PDE5 leads to an accumulation of cGMP, thereby enhancing the signaling pathway and promoting vasodilation.[7] This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][8]
Below is a diagram illustrating the cGMP signaling pathway and the role of PDE5.
Caption: The cGMP signaling pathway, illustrating the synthesis and degradation of cGMP and the inhibitory action of PDE5 inhibitors.
PDE5 Inhibitor Selectivity Profile
The selectivity of a PDE5 inhibitor is a critical aspect of its pharmacological profile, as off-target inhibition of other PDE isoforms can lead to undesirable side effects.[8][9] For instance, inhibition of PDE6, which is found in the retina, can cause visual disturbances, while inhibition of PDE11 has been associated with muscle pain.[9][10] Therefore, a thorough characterization of an inhibitor's activity against a panel of PDE enzymes is essential.
The selectivity is typically expressed as the ratio of the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) for other PDEs to the IC50 value for PDE5. A higher ratio indicates greater selectivity for PDE5.
The following table summarizes the selectivity profiles of several well-known PDE5 inhibitors against other human PDE families.
| Inhibitor | PDE1 (IC50, nM) | PDE2 (IC50, nM) | PDE3 (IC50, nM) | PDE4 (IC50, nM) | PDE5 (IC50, nM) | PDE6 (IC50, nM) | PDE11 (IC50, nM) | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| Sildenafil | >10,000 | >10,000 | >10,000 | >10,000 | 3.5 | 35 | >10,000 | ~10-fold | >2857-fold |
| Tadalafil | >10,000 | >10,000 | >10,000 | >10,000 | 6.7 | >10,000 | 37 | >1492-fold | ~5.5-fold |
| Vardenafil | >10,000 | >10,000 | >10,000 | >10,000 | 0.14 | 2.5 | >10,000 | ~18-fold | >71,428-fold |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative summary from published literature.[11]
Experimental Protocols for Determining Inhibitor Selectivity
The determination of a PDE inhibitor's selectivity profile involves a series of in vitro biochemical and cellular assays.
Biochemical assays directly measure the inhibitory effect of a compound on the enzymatic activity of purified recombinant PDE isoforms.
3.1.1. Fluorescence Polarization (FP) Assay
This is a common high-throughput screening method.[7]
-
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, the resulting fluorescently labeled 5'-GMP is bound by a specific binding agent, leading to a change in fluorescence polarization. Inhibitors of PDE5 prevent this hydrolysis, thus maintaining a low fluorescence polarization.[7]
-
Materials:
-
Recombinant human PDE enzymes (PDE1-11)
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Binding Agent (e.g., phosphate-binding nanoparticles or a specific antibody)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Sildenafil)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Protocol:
-
To each well of the microplate, add the diluted test compound or control.
-
Add the diluted PDE enzyme solution to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.[7]
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to each well.[7]
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.[7]
-
Terminate the reaction and initiate binding by adding the binding agent to each well.[7]
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
3.1.2. Radiometric Assay
This is a highly sensitive and traditional method.
-
Principle: This assay uses a radiolabeled substrate, typically [³H]-cGMP. The enzymatic reaction is stopped, and the product, [³H]-5'-GMP, is separated from the unreacted substrate using chromatography. The radioactivity of the product is then quantified to determine enzyme activity.
-
Protocol:
-
Set up reactions containing the PDE enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding [³H]-cGMP.[7]
-
Incubate at 37°C for a defined period.[7]
-
Stop the reaction (e.g., by boiling or adding acid).
-
Separate the [³H]-5'-GMP from [³H]-cGMP using anion-exchange chromatography.
-
Quantify the amount of [³H]-5'-GMP using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
Below is a diagram illustrating the general workflow for a biochemical PDE inhibition assay.
Caption: A generalized workflow for a biochemical phosphodiesterase (PDE) inhibition assay.
Cellular assays are crucial for confirming the activity and selectivity of an inhibitor in a more physiologically relevant context.
-
Principle: These assays measure the accumulation of cGMP in cells that endogenously or recombinantly express the target PDE. Cells are stimulated to produce cGMP, and then the effect of the inhibitor on the cGMP level is quantified.
-
Protocol:
-
Plate cells (e.g., smooth muscle cells or a cell line overexpressing a specific PDE) in a multi-well plate.
-
Pre-treat the cells with the test inhibitor at various concentrations.
-
Stimulate cGMP production by adding an appropriate agonist (e.g., a nitric oxide donor like sodium nitroprusside).
-
After a defined incubation period, lyse the cells to release the intracellular contents.
-
Quantify the amount of cGMP in the cell lysates using a commercially available cGMP immunoassay kit (e.g., ELISA or HTRF).
-
Determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal cGMP accumulation).
-
Conclusion
The selectivity profile is a cornerstone in the development of safe and effective PDE5 inhibitors. A comprehensive evaluation using a combination of biochemical and cellular assays against a broad panel of PDE isoforms is essential to identify compounds with the desired therapeutic window and minimal off-target effects. The methodologies and comparative data presented in this guide provide a framework for the rigorous assessment of novel PDE5 inhibitors like this compound.
References
- 1. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 2. munin.uit.no [munin.uit.no]
- 3. cusabio.com [cusabio.com]
- 4. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 6. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Target Validation of PDE5-IN-7
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the target validation studies for PDE5-IN-7, a representative phosphodiesterase type 5 (PDE5) inhibitor. This document details the mechanism of action, experimental protocols for in vitro and in vivo validation, and presents illustrative data for this class of compounds.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] By catalyzing the hydrolysis of cGMP to GMP, PDE5 plays a critical role in various physiological processes, including the regulation of smooth muscle tone and blood flow.[3][4][5] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby potentiating the effects of nitric oxide (NO) and promoting vasodilation.[1][6] This mechanism of action forms the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][6][7] this compound is a potent and selective inhibitor of PDE5, and this guide outlines the necessary studies to validate its therapeutic potential.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for PDE5 inhibitors involves the enhancement of the NO/cGMP signaling cascade.[1][2][8] In response to stimuli such as sexual stimulation or endothelial shear stress, nitric oxide (NO) is released and activates soluble guanylate cyclase (sGC).[1][8] Activated sGC then converts guanosine triphosphate (GTP) to cGMP.[1] cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which leads to a cascade of downstream effects resulting in smooth muscle relaxation and vasodilation.[9] PDE5 specifically hydrolyzes cGMP, thus acting as a negative regulator of this pathway.[1][2][9] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and prolonged signaling.[9]
In Vitro Target Validation Studies
A series of in vitro assays are essential to characterize the potency, selectivity, and cellular activity of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDE5 enzyme.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme is purified. The substrate, cGMP, is prepared in a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA).
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation: The PDE5 enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of cGMP.
-
Reaction Termination and Detection: After a defined incubation period (e.g., 30 minutes at 37°C), the reaction is terminated. The amount of remaining cGMP or the product, GMP, is quantified.[10] A common method is the Transcreener® AMP²/GMP² FP Assay, which detects GMP production via fluorescence polarization.[10]
-
Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Table 1: Representative Biochemical Potency of PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) |
| Sildenafil | 3.6 |
| Vardenafil | 0.7 |
| Tadalafil | 1.8 |
| This compound (Illustrative) | 2.5 |
Note: Data for Sildenafil and Vardenafil are for illustrative purposes.[7]
Objective: To assess the selectivity of this compound against other phosphodiesterase isoforms.
Experimental Protocol: The biochemical enzyme inhibition assay described above is repeated using a panel of other purified human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The IC50 values for each isoform are determined and compared to the IC50 for PDE5. High selectivity for PDE5 over other isoforms, particularly PDE6 (found in the retina) and PDE11, is desirable to minimize off-target effects.[8]
Table 2: Representative Selectivity Profile of PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |
| Sildenafil | 3.6 | 36 | >10,000 | 10 | >2,777 |
| Tadalafil | 1.8 | >10,000 | 20 | >5,555 | 11 |
| This compound (Illustrative) | 2.5 | 250 | >10,000 | 100 | >4,000 |
Note: Data for Sildenafil and Tadalafil are for illustrative purposes.
Objective: To confirm that this compound increases intracellular cGMP levels in a cellular context.
Experimental Protocol:
-
Cell Culture: A suitable cell line endogenously expressing PDE5, such as human corpus cavernosum smooth muscle cells or A549 lung carcinoma cells, is cultured.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: Intracellular cGMP production is stimulated using an NO donor, such as sodium nitroprusside (SNP).
-
Cell Lysis and cGMP Measurement: After stimulation, the cells are lysed, and the intracellular cGMP concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
Data Analysis: The concentration of cGMP is plotted against the concentration of this compound to determine the EC50 value (the concentration of compound that elicits a half-maximal response).
In Vivo Target Validation Studies
In vivo studies are crucial to demonstrate the efficacy of this compound in a physiological setting.
Objective: To evaluate the pro-erectile effects of this compound in an established animal model.
Experimental Protocol:
-
Animal Model: Aged rats or rats with induced erectile dysfunction (e.g., cavernous nerve injury) are commonly used.[11]
-
Compound Administration: this compound is administered orally or via injection at various doses.
-
Erectile Function Assessment: Erectile function is assessed by measuring the intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve.[11] The ratio of the maximal ICP to the mean arterial pressure (MAP) is calculated to normalize the data.
-
Data Analysis: Dose-response curves are generated to determine the effective dose (ED50) of this compound.
Table 3: Representative In Vivo Efficacy in a Rat Model of Erectile Dysfunction
| Treatment | Dose (mg/kg) | Max ICP/MAP Ratio |
| Vehicle | - | 0.35 ± 0.05 |
| Sildenafil | 10 | 0.75 ± 0.08 |
| This compound (Illustrative) | 5 | 0.82 ± 0.07 |
Note: Data are illustrative and represent mean ± SEM.
Objective: To assess the therapeutic potential of this compound in an animal model of PAH.
Experimental Protocol:
-
Animal Model: PAH is induced in rodents, for example, by chronic hypoxia or monocrotaline injection.
-
Compound Administration: this compound is administered chronically over a period of several weeks.
-
Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Histological Analysis: The lungs and heart are collected for histological analysis to assess pulmonary vascular remodeling and right ventricular hypertrophy.
-
Data Analysis: Hemodynamic and histological parameters are compared between vehicle-treated and this compound-treated animals.
Conclusion
The target validation of this compound requires a systematic approach encompassing biochemical, cellular, and in vivo studies. The data generated from these experiments will provide a comprehensive understanding of the compound's potency, selectivity, and therapeutic potential. The illustrative data and protocols presented in this guide serve as a framework for the rigorous evaluation of novel PDE5 inhibitors like this compound, paving the way for their potential clinical development.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Phosphodiesterase‐5 Inhibitors with Drug Repurposing Approach: Implications in Vasodysfunctional Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Validation of PDE5 as a chemoprevention target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency and IC50 of PDE5-IN-7: A Technical Guide
This technical guide provides an in-depth overview of the in vitro potency and IC50 of the phosphodiesterase 5 (PDE5) inhibitor, PDE5-IN-7. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the relevant signaling pathways, experimental methodologies for determining inhibitory activity, and comparative data with other known PDE5 inhibitors.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation in various tissues.[1][2] The inhibition of PDE5 leads to an accumulation of cGMP, thereby enhancing the vasodilatory effects of nitric oxide (NO).[1][3][4] This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][5][6]
PDE5 inhibitors are competitive inhibitors that bind to the catalytic site of the enzyme, preventing the breakdown of cGMP.[4][5] While the overall mechanism is shared among inhibitors, their potency, selectivity, and pharmacokinetic profiles can vary significantly.[1][2]
The cGMP Signaling Pathway
The physiological process of vasodilation is initiated by the release of nitric oxide (NO) from endothelial cells and nerve endings.[1][4] NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.[4] The action of cGMP is terminated by its hydrolysis to GMP by PDE5.[3][4]
In Vitro Potency and IC50 of PDE5 Inhibitors
The in vitro potency of a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the IC50 values for this compound and other well-characterized PDE5 inhibitors.
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Sildenafil | 4.0 - 6.6[5][7] | ~10-fold | ~10-fold |
| Vardenafil | 0.1 - 0.7[5][7] | ~16-fold[7] | >1000-fold |
| Tadalafil | 2.0[5] | >700-fold | ~14-fold |
| Avanafil | 4.3 - 5.2[5] | >120-fold | >1000-fold |
Note: Selectivity is expressed as the ratio of IC50 values (IC50 for other PDE / IC50 for PDE5). Higher values indicate greater selectivity for PDE5.
Experimental Protocol for Determining PDE5 IC50
The following is a generalized protocol for determining the in vitro IC50 of a test compound like this compound against the PDE5 enzyme. This assay typically involves measuring the amount of cGMP that is hydrolyzed by PDE5 in the presence of varying concentrations of the inhibitor.
Materials and Reagents
-
Recombinant human PDE5A1
-
cGMP (substrate)
-
Snake venom nucleotidase (converts GMP to guanosine)
-
Alkaline phosphatase
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplates
-
Plate reader
Experimental Workflow
Step-by-Step Procedure
-
Compound Preparation : Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Enzyme Reaction :
-
Add the diluted this compound solutions to the wells of a 96-well plate.
-
Add the recombinant human PDE5A1 enzyme to each well.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate the reaction mixture for a defined period at 37°C.
-
Stop the reaction, typically by heat inactivation or the addition of a chemical denaturant.
-
-
Detection :
-
Add snake venom nucleotidase to convert the GMP product to guanosine.
-
Add alkaline phosphatase to convert guanosine to an inorganic phosphate and a detectable signal (depending on the specific assay kit).
-
Measure the signal using a plate reader. The signal will be inversely proportional to the activity of PDE5.
-
-
Data Analysis :
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The in vitro potency and IC50 are critical parameters for characterizing novel PDE5 inhibitors like this compound. A low nanomolar IC50 value, coupled with high selectivity against other phosphodiesterase isoforms, is desirable for a potent and safe therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for the in vitro assessment of such compounds, enabling direct comparison with existing PDE5 inhibitors and facilitating further drug development efforts.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: Information regarding a specific inhibitor designated "PDE5-IN-7" is not available in the public domain. This guide provides a comprehensive overview of the well-established class of Phosphodiesterase Type 5 (PDE5) inhibitors, utilizing data and methodologies from widely researched and approved compounds within this category.
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that selectively target and inhibit the cGMP-specific phosphodiesterase type 5 enzyme.[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[2] By blocking the action of PDE5, these inhibitors increase intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[3][4]
Initially investigated for the treatment of cardiovascular conditions such as angina, the profound effect of PDE5 inhibitors on vasodilation led to their successful development and approval for erectile dysfunction (ED).[5][6] The prototypical PDE5 inhibitor, sildenafil, was the first oral medication to demonstrate significant efficacy in treating ED.[1] Subsequently, other inhibitors such as tadalafil, vardenafil, and avanafil have been developed, each with distinct pharmacokinetic and pharmacodynamic profiles.[1][2][5] Beyond ED, the therapeutic applications of PDE5 inhibitors have expanded to include pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH).[1][5][7] Ongoing research continues to explore their potential in a range of other conditions, including heart disease, diabetes, and neurological disorders.[8]
Mechanism of Action: The NO/cGMP Signaling Pathway
The physiological mechanism of action of PDE5 inhibitors is centered on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to various stimuli, such as sexual stimulation in the corpus cavernosum or endothelial shear stress in blood vessels, nitric oxide is released.[1][5] NO then diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).[1] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1]
Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[4] This cascade of events leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.[4] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases.[4] PDE5 is the primary enzyme responsible for cGMP degradation in the corpus cavernosum and the pulmonary vasculature.[6][9]
PDE5 inhibitors are structurally analogous to cGMP and act as competitive inhibitors, binding to the catalytic site of the PDE5 enzyme.[9] This inhibition prevents the breakdown of cGMP, thereby potentiating the NO/sGC/cGMP signaling pathway and prolonging its vasodilatory effects.[1][9]
Comparative Pharmacology of Approved PDE5 Inhibitors
While all approved PDE5 inhibitors share the same fundamental mechanism of action, they exhibit notable differences in their pharmacokinetic and pharmacodynamic properties. These differences influence their clinical use, including onset and duration of action, and their side-effect profiles. The selectivity of these inhibitors for PDE5 over other phosphodiesterase isozymes, such as PDE6 found in the retina and PDE11, also contributes to their distinct clinical characteristics.[5]
| Inhibitor | Time to Cmax (Median, hr) | Plasma Half-life (hr) | PDE5 IC50 (nM) | PDE6 Selectivity (PDE5 IC50 / PDE6 IC50) | PDE11 Selectivity (PDE5 IC50 / PDE11 IC50) |
| Sildenafil | 1.0 | 4 | 3.5 | ~10 | >1000 |
| Tadalafil | 2.0 | 17.5 | 1.8 | >2500 | ~14 |
| Vardenafil | 0.7 | 4 | 0.7 | ~15 | >1000 |
| Avanafil | 0.5 - 0.75 | 5 | 5.2 | >100 | >1000 |
Note: The values presented in this table are approximate and can vary based on the specific study and experimental conditions. Data is compiled from various pharmacological sources.
Experimental Protocols
The discovery and development of novel PDE5 inhibitors involve a series of in vitro and in vivo experiments to characterize their potency, selectivity, and efficacy.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1
-
cGMP substrate
-
Snake venom nucleotidase
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the test compound dilutions, recombinant PDE5A1 enzyme, and initiate the reaction by adding the cGMP substrate.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Stop the PDE5 reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase. This converts the 5'-GMP product to guanosine and inorganic phosphate.
-
Incubate to allow for the complete conversion of 5'-GMP.
-
Add a phosphate detection reagent, such as Malachite Green, which forms a colored complex with inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Ex Vivo Organ Bath Studies
Objective: To assess the functional effect of a PDE5 inhibitor on smooth muscle relaxation in isolated tissue preparations.
Materials:
-
Corpus cavernosum or pulmonary artery tissue strips from an animal model (e.g., rabbit, rat).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Isometric force transducer and data acquisition system.
-
Vasoconstricting agent (e.g., phenylephrine).
-
NO donor (e.g., sodium nitroprusside).
-
Test compound.
Procedure:
-
Isolate tissue strips and mount them in the organ baths under a resting tension.
-
Allow the tissues to equilibrate.
-
Pre-contract the tissue strips with a vasoconstricting agent like phenylephrine.
-
Once a stable contraction is achieved, add the test compound at various concentrations to the bath.
-
Record the relaxation response as a change in isometric tension.
-
In separate experiments, induce relaxation with an NO donor in the presence and absence of the test compound to assess its potentiation of NO-mediated relaxation.
-
Analyze the data to determine the potency (EC50) and efficacy of the compound in inducing smooth muscle relaxation.
Logical Relationships in PDE Inhibitor Selectivity
The clinical utility and side-effect profile of a PDE5 inhibitor are significantly influenced by its selectivity for PDE5 over other PDE isozymes. High selectivity for PDE5 is generally desirable to minimize off-target effects. For example, inhibition of PDE6, which is involved in the phototransduction cascade in the retina, can lead to visual disturbances. Inhibition of PDE11, whose physiological role is less well-defined, is also considered in the safety profiling of these compounds.
Conclusion
PDE5 inhibitors represent a significant therapeutic advancement, initially for erectile dysfunction and increasingly for other conditions characterized by impaired cGMP signaling. The development of new inhibitors continues, with a focus on improving selectivity, optimizing pharmacokinetic profiles, and expanding the range of therapeutic applications. A thorough understanding of their mechanism of action, comparative pharmacology, and the experimental methodologies used for their characterization is essential for researchers and drug development professionals in this field. Future research will likely focus on tissue-specific targeting and the elucidation of the role of PDE5 in a broader array of pathophysiological processes.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 3. iyrinhealth.com [iyrinhealth.com]
- 4. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More - GoodRx [goodrx.com]
- 8. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 9. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phosphodiesterase-5 (PDE5) Inhibitors for Cardiovascular Disease Research
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "PDE5-IN-7" is not referenced in currently available scientific literature. This guide provides a comprehensive overview of the well-established class of Phosphodiesterase-5 (PDE5) inhibitors, focusing on prominent members such as sildenafil, tadalafil, and vardenafil, and their application in cardiovascular disease research.
Executive Summary
Phosphodiesterase-5 (PDE5) inhibitors, initially developed for cardiovascular indications, have emerged as a critical area of research for various heart-related pathologies beyond their well-known applications in erectile dysfunction and pulmonary arterial hypertension.[1][2] Their mechanism of action, centered on the potentiation of nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling, offers therapeutic potential in heart failure, myocardial infarction, and ischemia-reperfusion injury.[3][4][5] This technical guide provides an in-depth analysis of the core pharmacology of PDE5 inhibitors, quantitative data on their activity, detailed experimental protocols for their evaluation in cardiovascular models, and a visual representation of the key signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
PDE5 is an enzyme that specifically hydrolyzes cGMP, a crucial second messenger in cardiovascular signaling.[6] In the cardiovascular system, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates protein kinase G (PKG). This signaling cascade leads to vasodilation and has been shown to exert anti-hypertrophic, anti-apoptotic, and anti-fibrotic effects on the myocardium.[3] PDE5 inhibitors competitively block the active site of PDE5, preventing the degradation of cGMP and thereby amplifying the downstream effects of the NO/cGMP/PKG pathway.[6] This leads to vasodilation in various vascular beds, including the coronary arteries, and direct cardioprotective effects on cardiomyocytes.[3][6]
Quantitative Data: Potency and Selectivity of Common PDE5 Inhibitors
The efficacy of PDE5 inhibitors is determined by their potency (IC50) and selectivity for PDE5 over other PDE isoforms. The following tables summarize key quantitative data for sildenafil, tadalafil, and vardenafil.
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 | Selectivity vs. PDE11 | Reference |
| Sildenafil | 3.7 | ~10-fold | >1000-fold | [2] |
| Tadalafil | 1.8 | >700-fold | ~14-fold | [7] |
| Vardenafil | 0.7 | ~15-fold | >1000-fold | [8][9] |
Table 1: In vitro potency and selectivity of common PDE5 inhibitors.
| Compound | Cardiovascular Model | Key Finding | Reference |
| Sildenafil | Patients with stable systolic heart failure | Improved LV diastolic function and cardiac geometry after 1 year of treatment. | [10][11] |
| Sildenafil | Patients with coronary artery disease | Did not alter exercise treadmill time but prolonged time to ischemic threshold. | [12] |
| Vardenafil | Experimental diabetes mellitus in rats | Improved cardiac function and vasorelaxation. | [13] |
| Tadalafil | Rat model of renal ischemia/reperfusion injury | Showed beneficial effects against renal tissue injury. | [14] |
Table 2: Selected preclinical and clinical findings of PDE5 inhibitors in cardiovascular models.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary signaling pathway modulated by PDE5 inhibitors in the cardiovascular system is the NO/cGMP/PKG pathway.
Experimental Workflows
This workflow outlines the process of assessing the direct effects of PDE5 inhibitors on cardiomyocyte contractility.
References
- 1. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Established and emerging therapeutic uses of PDE type 5 inhibitors in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-5 Inhibitors as Therapeutics for Cardiovascular Diseases: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting phosphodiesterase 5 as a therapeutic option against myocardial ischaemia/reperfusion injury and for treating heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. namikkemalmedj.com [namikkemalmedj.com]
- 11. PDE5 inhibition with sildenafil improves left ventricular diastolic function, cardiac geometry, and clinical status in patients with stable systolic heart failure: results of a 1-year, prospective, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of vardenafil, a potent and highly selective phosphodiesterase-5 inhibitor for the treatment of erectile dysfunction, on the cardiovascular response to exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The phosphodiesterase-5 inhibitor vardenafil improves cardiovascular dysfunction in experimental diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of PDE5 inhibitory drugs on renal ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Phosphodiesterase Type 5 (PDE5) Inhibitors in Neuroscience Research
Disclaimer: The research chemical "PDE5-IN-7" is not referenced in currently available scientific literature. This guide therefore focuses on the broader class of Phosphodiesterase Type 5 (PDE5) inhibitors, summarizing the applications of well-characterized compounds such as sildenafil, tadalafil, and vardenafil in the field of neuroscience.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphodiesterase type 5 (PDE5) inhibitors, renowned for their therapeutic applications in erectile dysfunction and pulmonary hypertension, are emerging as promising agents for neurological and neurodegenerative disorders. Their mechanism of action, centered on the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, offers significant potential for neuroprotection, enhancement of synaptic plasticity, and amelioration of cognitive deficits. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of PDE5 inhibitors in neuroscience, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.
Core Mechanism of Action in the Central Nervous System
PDE5 is an enzyme that specifically hydrolyzes cGMP, a crucial second messenger in neurons. The canonical signaling pathway influenced by PDE5 inhibitors in the brain is the NO/cGMP/Protein Kinase G (PKG) pathway. Neuronal nitric oxide synthase (nNOS) produces NO, which in turn activates soluble guanylate cyclase (sGC) to synthesize cGMP. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation and the subsequent activation of PKG. This cascade triggers a range of downstream effects pertinent to neuronal health and function, including modulation of synaptic plasticity, gene expression, and cerebral blood flow.
Quantitative Data: Potency and Selectivity of Common PDE5 Inhibitors
The efficacy and potential side effects of PDE5 inhibitors are largely dictated by their potency (IC50) against PDE5 and their selectivity over other PDE isoforms, some of which are also present in the brain and other tissues.
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) | References |
| Sildenafil | 5.22 | 248 | 20 | 2671 | [1] |
| Tadalafil | 2.35 | >10,000 | >10,000 | 2671 | [1] |
| Vardenafil | 0.7 | 257 | 16 | >1000 | [2] |
Table 1: In vitro potency and selectivity of common PDE5 inhibitors. Data compiled from various sources, and values may differ slightly between studies due to varying experimental conditions.
Preclinical Evidence in Neuroscience
Cognitive Enhancement and Synaptic Plasticity
Numerous preclinical studies have demonstrated the cognitive-enhancing effects of PDE5 inhibitors in various animal models. These effects are often associated with the potentiation of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.
| Compound | Animal Model | Dosing Regimen | Key Findings | References |
| Sildenafil | APP/PS1 transgenic mice (Alzheimer's model) | Not specified | Amelioration of synaptic function, increased CREB phosphorylation, and improved memory. | [3] |
| Sildenafil | Swiss mice | 1 mg/kg, p.o. | Improved object recognition memory. | [4] |
| Tadalafil | J20 transgenic mice (Alzheimer's model) | Not specified | Improved memory performance. | [3] |
| Vardenafil | Aging female mice | 2 mg/kg for 32 days | Improved object recognition memory. |
Table 2: Summary of selected preclinical studies on the cognitive effects of PDE5 inhibitors.
Neuroprotection and Neuroinflammation
PDE5 inhibitors have also been shown to exert neuroprotective effects in models of stroke and neurodegenerative diseases. This is partly attributed to their ability to reduce neuroinflammation and promote neuronal survival.
| Compound | Animal Model | Dosing Regimen | Key Findings | References |
| Sildenafil | APP/PS1 transgenic mice | Not specified | Prevents neuroinflammation and lowers beta-amyloid levels. | [5] |
| Tadalafil | Mouse model of ischemia-reperfusion injury | Not specified | Neuroprotective effects, likely through nitric oxide-dependent pathways. | [6] |
| Tadalafil | Gerbil model of cerebral ischemia | 0.1, 1, and 10 mg/kg for 7 days | Ameliorated dopaminergic neuron injury. | [7] |
Table 3: Summary of selected preclinical studies on the neuroprotective and anti-inflammatory effects of PDE5 inhibitors.
Signaling Pathways and Experimental Workflows
The NO/cGMP/PKG Signaling Pathway in Neurons
Experimental Workflow: Object Recognition Test
Detailed Experimental Protocols
Object Recognition Test (ORT)
This test assesses an animal's ability to recognize a novel object in a familiar context, a measure of non-spatial memory.
-
Apparatus: A square or circular open-field arena. A variety of objects that are of similar size but different in shape and texture are required.
-
Procedure:
-
Habituation: Mice are allowed to explore the empty arena for 5-10 minutes for 2-3 days prior to the test to reduce anxiety and familiarize them with the environment.
-
Training (T1): Two identical objects are placed in the arena. The mouse is placed in the arena and allowed to explore for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Drug Administration: The PDE5 inhibitor or vehicle is typically administered before or after the training session, depending on whether the study aims to investigate effects on acquisition or consolidation. For example, sildenafil (1 mg/kg) has been administered orally immediately after the first trial.[4]
-
Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.
-
-
Data Analysis: A discrimination index is calculated, typically as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher index indicates better memory.
In Vitro Long-Term Potentiation (LTP) Measurement
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism underlying learning and memory.
-
Preparation:
-
Acute hippocampal slices (300-400 µm thick) are prepared from rodent brains.
-
Slices are allowed to recover in an interface or submerged chamber with oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Recording:
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
-
LTP Induction and Drug Application:
-
The PDE5 inhibitor (e.g., 10 nM vardenafil) is bath-applied for a period before and during the LTP-inducing stimulus.[8]
-
LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
fEPSPs are then recorded for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. A sustained increase in the fEPSP slope indicates the induction of LTP.
Conclusion
The growing body of preclinical evidence strongly suggests that PDE5 inhibitors hold significant therapeutic potential for a range of neurological disorders. Their ability to modulate the NO/cGMP/PKG signaling pathway provides a robust mechanism for enhancing synaptic plasticity, protecting against neuronal damage, and improving cognitive function. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the applications of this promising class of compounds in neuroscience. Further research, particularly well-designed clinical trials, is warranted to translate these preclinical findings into effective therapies for human neurological diseases.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchmap.jp [researchmap.jp]
- 4. The selective PDE5 inhibitor, sildenafil, improves object memory in Swiss mice and increases cGMP levels in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. funjournal.org [funjournal.org]
- 6. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Potential of PDE5 Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs widely known for their use in erectile dysfunction and pulmonary hypertension, are emerging as promising agents in oncology.[1][2][3][4] Extensive preclinical data suggests that PDE5 inhibitors can exert direct anti-cancer effects and potentiate the efficacy of conventional chemotherapeutics and immunotherapies across a range of cancer cell lines.[1][2][5] This technical guide provides an in-depth overview of the current understanding of the role of PDE5 inhibition in cancer, with a focus on the molecular mechanisms, experimental evidence, and potential therapeutic applications. While specific data for a compound designated "PDE5-IN-7" is not available in the public domain, this document summarizes the collective findings for the broader class of PDE5 inhibitors, offering a valuable resource for researchers in the field.
Introduction: The Role of the cGMP Signaling Pathway in Cancer
The cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in various physiological processes, including vasodilation, smooth muscle relaxation, and neuronal signaling.[6][7] This pathway is primarily regulated by the synthesis of cGMP by soluble guanylate cyclase (sGC) and its degradation by phosphodiesterases (PDEs). PDE5, an enzyme that specifically hydrolyzes cGMP, is a key regulator of this pathway.[7]
In the context of cancer, dysregulation of the cGMP signaling pathway has been implicated in tumor progression. Notably, increased expression of PDE5 has been observed in various human malignancies, including breast, prostate, colon, and lung cancers, often correlating with more aggressive phenotypes and poorer patient outcomes.[1][2][8][9] This overexpression of PDE5 leads to decreased intracellular cGMP levels, which can promote cancer cell proliferation, survival, and motility.[1][2] Consequently, the inhibition of PDE5 has emerged as a rational therapeutic strategy to restore cGMP signaling and exert anti-tumor effects.[1][2][10][11]
Mechanism of Action of PDE5 Inhibitors in Cancer Cells
PDE5 inhibitors exert their anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the accumulation of intracellular cGMP and the subsequent activation of its downstream effector, protein kinase G (PKG).[1][2][5]
The proposed anti-cancer activities of PDE5 inhibitors include:
-
Induction of Apoptosis: PDE5 inhibition can trigger programmed cell death in cancer cells through both caspase-dependent and -independent pathways.[5][12] This is often mediated by the PKG-dependent modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: By influencing key cell cycle regulators, PDE5 inhibitors can halt the proliferation of cancer cells at different phases of the cell cycle.[10][11]
-
Inhibition of Proliferation and Motility: The restoration of cGMP signaling can suppress cancer cell growth and reduce their migratory and invasive capabilities.[1][2][8]
-
Sensitization to Chemotherapy: PDE5 inhibitors have been shown to enhance the efficacy of conventional chemotherapeutic agents like doxorubicin and cisplatin.[5][13] This sensitization can occur through various mechanisms, including increased drug accumulation within cancer cells by inhibiting the function of ATP-binding cassette (ABC) transporters.[1][2]
-
Modulation of the Tumor Microenvironment: PDE5 inhibitors can also impact the tumor microenvironment by reducing the function of myeloid-derived suppressor cells (MDSCs), thereby augmenting the endogenous anti-tumor immune response.[14]
Below is a diagram illustrating the core signaling pathway affected by PDE5 inhibitors.
Figure 1. Simplified signaling pathway of PDE5 inhibition in cancer cells.
Quantitative Data on the Effects of PDE5 Inhibitors in Cancer Cell Lines
The following tables summarize the quantitative data from various studies on the effects of different PDE5 inhibitors on cancer cell lines. It is important to note that the specific effects can vary depending on the cell line, the specific inhibitor used, and the experimental conditions.
Table 1: Anti-proliferative and Apoptotic Effects of PDE5 Inhibitors
| Cancer Type | Cell Line(s) | PDE5 Inhibitor | Concentration Range | Effect | Reference(s) |
| Breast Cancer | MDA-MB-231, SK-BR-3 | Sulindac Sulfide | Not specified | Inhibition of cell growth, induction of apoptosis | [5] |
| Breast Cancer | MCF-7, HTB-26, MDA-MB-468 | Exisulind | Not specified | Pro-apoptotic and anti-proliferative effects | [1][2] |
| Prostate Cancer | PC-3 | Vardenafil, Tadalafil | Not specified | Antiproliferative effects (with green tea) | [5] |
| Prostate Cancer | LNCaP | Sildenafil | Up to 50 µM | Sensitizes cells to chemotherapeutic agents | [5] |
| Leukemia | B-CLL cells | Sildenafil, Vardenafil | Not specified | Induction of caspase-dependent apoptosis | [5] |
| Head and Neck Squamous Cell Carcinoma | UM1, UM6, UM47, CAL27 | Tadalafil, Sildenafil | Not specified | Reduced cell viability | [5] |
| Colon Cancer | SW480 | Exisulind | Not specified | Induction of apoptosis | [9] |
Table 2: Chemosensitizing Effects of PDE5 Inhibitors
| Cancer Type | Cell Line(s) | PDE5 Inhibitor | Chemotherapeutic Agent | Effect | Reference(s) |
| Prostate Cancer | PCa cells | Not specified | Doxorubicin (DOX) | Sensitization to apoptosis | [5] |
| Prostate Cancer | PCSC | Vardenafil, Tadalafil | Cisplatin | Increased apoptosis | [5] |
| Breast Cancer | 4T1 (in vivo) | Sildenafil | Doxorubicin (DOX) | Significant reduction in tumor size | [5] |
| Lung Cancer | Not specified (in vivo) | Vardenafil | Trastuzumab | Enhanced anti-tumor effect | [1][2] |
| Prostate Cancer | DU-145, PC-3 | Zaprinast | Doxorubicin | Reduced hypoxia-induced resistance | [9] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature to evaluate the potential of PDE5 inhibitors in cancer cell lines.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of PDE5 inhibitors on the growth and proliferation of cancer cells.
-
Method (MTT Assay):
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PDE5 inhibitor for specified time points (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Figure 2. General workflow for an MTT cell viability assay.
Apoptosis Assays
-
Objective: To quantify the extent of apoptosis induced by PDE5 inhibitors.
-
Method (Annexin V/Propidium Iodide Staining and Flow Cytometry):
-
Treat cancer cells with the PDE5 inhibitor for a specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Cell Cycle Analysis
-
Objective: To determine the effect of PDE5 inhibitors on the distribution of cells in different phases of the cell cycle.
-
Method (Propidium Iodide Staining and Flow Cytometry):
-
Treat cancer cells with the PDE5 inhibitor.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the fixed cells with PBS and treat them with RNase A to remove RNA.
-
Stain the cells with Propidium Iodide (PI), which intercalates with DNA.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
-
Objective: To investigate the effect of PDE5 inhibitors on the expression levels of specific proteins involved in signaling pathways related to apoptosis, cell cycle, and proliferation.
-
Method:
-
Lyse treated and untreated cancer cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Logical Relationships
The anti-cancer effects of PDE5 inhibitors are orchestrated through a network of signaling pathways. The following diagram illustrates the logical relationships between PDE5 inhibition and key cellular outcomes.
Figure 3. Logical relationships between PDE5 inhibition and anti-cancer effects.
Conclusion and Future Directions
The body of preclinical evidence strongly supports the potential of PDE5 inhibitors as a novel class of anti-cancer agents. Their ability to induce apoptosis, inhibit proliferation, and sensitize cancer cells to existing therapies makes them an attractive area for further investigation. While the absence of specific data on "this compound" highlights the need for continued research into novel and more potent PDE5 inhibitors, the foundational knowledge of this drug class provides a solid framework for future drug development efforts.
Future research should focus on:
-
Identifying novel and more selective PDE5 inhibitors with improved anti-cancer efficacy and reduced off-target effects.
-
Conducting comprehensive in vivo studies to validate the anti-tumor effects of PDE5 inhibitors in relevant animal models.
-
Elucidating the detailed molecular mechanisms underlying the synergistic effects of PDE5 inhibitors with other cancer therapies.
-
Initiating well-designed clinical trials to evaluate the safety and efficacy of PDE5 inhibitors in cancer patients, both as monotherapy and in combination with standard-of-care treatments.
The repurposing of PDE5 inhibitors for oncological indications represents a promising strategy that could lead to new and effective treatment options for a variety of cancers.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of PDE5 Inhibitors and the NO/cGMP Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - ecancer [ecancer.org]
- 10. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 11. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Phosphodiesterase Type 5 (PDE5) Inhibitors Sensitize Topoisomerase II Inhibitors in Killing Prostate Cancer Through PDE5-Independent Impairment of HR and NHEJ DNA Repair Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase-5 inhibition augments endogenous antitumor immunity by reducing myeloid-derived suppressor cell function - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phosphodiesterase 5 Inhibition in Alzheimer's Disease Research: A Technical Guide
Disclaimer: No specific research compound designated "PDE5-IN-7" was identified in the current literature. This guide provides a comprehensive overview of the role of Phosphodiesterase 5 (PDE5) inhibitors in the context of Alzheimer's disease (AD) research, focusing on well-characterized compounds and their therapeutic potential.
Introduction: The Rationale for PDE5 Inhibition in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, synaptic dysfunction, and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] A growing body of evidence suggests that impairments in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/cGMP-dependent protein kinase (PKG) signaling pathway contribute to the pathophysiology of AD.[2][3]
Phosphodiesterase 5 (PDE5) is an enzyme that specifically degrades cGMP.[4][5] By inhibiting PDE5, the intracellular levels of cGMP are increased, leading to the activation of downstream signaling cascades that are neuroprotective.[1][4] The therapeutic potential of PDE5 inhibitors in AD is attributed to several mechanisms, including the enhancement of synaptic plasticity, reduction of neuroinflammation, improvement of cerebral blood flow, and modulation of Aβ and tau pathology.[4][6]
This technical guide provides an in-depth summary of the quantitative data, experimental protocols, and key signaling pathways associated with the investigation of PDE5 inhibitors as a potential therapeutic strategy for Alzheimer's disease.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and safety of PDE5 inhibitors are largely determined by their potency (as measured by the half-maximal inhibitory concentration, IC50) and selectivity for PDE5 over other PDE isoforms. High selectivity is crucial to minimize off-target effects.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Key Findings in AD Models | Reference |
| Sildenafil | ~1.9-5 | ~20-50 | ~100-240 | Reduces Aβ levels, improves memory, and increases CREB phosphorylation in mouse models of AD.[1][7] | [1][7] |
| Vardenafil | ~0.1-1.0 | ~0.3-11 | ~240 | Improves memory in aged rats and mice.[1][7] | [1][7] |
| Tadalafil | ~1-5 | ~100-1000 | ~10-20 | Limited brain penetration, with mixed results on cognitive enhancement.[2][7] | [2][7] |
| Compound 7a | 0.27 | 339 | >1000 | Reverses synaptic and memory deficits in Aβ and tau-treated mice; increases cGMP and pCREB levels.[2][8][9] | [2][8][9] |
| Zaprinast | 50-2500 | 150 | - | Early PDE inhibitor with cognitive enhancing properties in animal models.[2][7] | [2][7] |
Experimental Protocols
The evaluation of PDE5 inhibitors for Alzheimer's disease involves a range of in vitro and in vivo experimental models and assays.
In Vivo Models of Alzheimer's Disease
-
Transgenic Mouse Models: Commonly used models include APP/PS1 mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial AD. These mice develop age-dependent Aβ plaques and cognitive deficits.[2]
-
Pharmacologically-Induced Models: Scopolamine, a muscarinic receptor antagonist, can be administered to rodents to induce transient cognitive impairment, mimicking some aspects of AD.[2]
-
Aβ or Tau Oligomer Injection: Direct intracerebroventricular injection of Aβ or tau oligomers into the brains of wild-type mice can be used to study the acute effects of these pathological proteins on synaptic function and memory.[2]
Behavioral Assays for Cognitive Function
-
Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water using spatial cues. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are measured.[2]
-
Y-Maze: This task evaluates short-term spatial working memory. The test is based on the natural tendency of rodents to explore novel environments. The percentage of spontaneous alternations between the three arms of the maze is recorded.[2]
-
Object Recognition Test: This assay assesses recognition memory. Animals are familiarized with two identical objects. In a subsequent session, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.[2]
Biochemical and Molecular Assays
-
Measurement of cGMP Levels: Brain tissue or cerebrospinal fluid can be analyzed using enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of cGMP following treatment with a PDE5 inhibitor.[2]
-
Western Blot Analysis: This technique is used to measure the levels of specific proteins. For example, antibodies against phosphorylated CREB (pCREB) and total CREB are used to assess the activation of the CREB signaling pathway. Levels of Aβ, tau, and synaptic proteins can also be quantified.[2]
-
Immunohistochemistry and Immunofluorescence: These methods are used to visualize the localization and abundance of proteins in brain tissue sections. For instance, staining for Aβ can reveal the extent of plaque deposition, and staining for microglia and astrocyte markers can assess neuroinflammation.[2]
-
Electrophysiology: Long-term potentiation (LTP), a cellular correlate of learning and memory, can be measured in hippocampal brain slices to assess synaptic plasticity.[9]
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of PDE5 Inhibitors in Neurons
The primary mechanism of action of PDE5 inhibitors in the central nervous system involves the potentiation of the NO/cGMP signaling pathway.
Caption: PDE5 Inhibition Pathway in Neurons.
General Experimental Workflow for Evaluating PDE5 Inhibitors
The preclinical assessment of a novel PDE5 inhibitor for Alzheimer's disease typically follows a structured workflow.
References
- 1. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 5 inhibitors as novel agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-5 inhibitors use and the risk of alzheimer's disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 inhibitor drugs for use in dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 9. researchgate.net [researchgate.net]
Investigating the Off-Target Effects of PDE5-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction and pulmonary arterial hypertension.[1][2] Their therapeutic efficacy stems from the targeted inhibition of the PDE5 enzyme, which elevates intracellular levels of cyclic guanosine monophosphate (cGMP) and promotes vasodilation.[3][4][5] While the on-target effects are well-characterized, a thorough investigation of off-target activities is paramount for any novel investigational compound to ensure its safety and therapeutic window. Off-target effects of PDE5 inhibitors can lead to a range of adverse events, from mild side effects like headaches and flushing to more serious complications such as visual disturbances due to cross-reactivity with other PDE isoforms like PDE6.[5][6][7]
This technical guide outlines a comprehensive strategy for the investigation of the off-target effects of a hypothetical novel PDE5 inhibitor, designated as PDE5-IN-7. The methodologies and data presentation formats detailed herein provide a robust framework for researchers and drug development professionals to characterize the selectivity and safety profile of new chemical entities targeting PDE5.
Data Presentation: Summarizing Off-Target Liabilities
Quantitative data from selectivity and safety profiling should be organized into clear, comparative tables. This allows for a rapid assessment of the compound's specificity and potential for off-target-driven adverse effects.
Table 1: In Vitro PDE Family Selectivity Profile of this compound
| PDE Isoform | This compound IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | Selectivity Fold (vs. PDE5) |
| PDE1 | Data | 5.22 | 2.35 | Calculated |
| PDE2 | Data | >10,000 | >10,000 | Calculated |
| PDE3 | Data | >10,000 | >10,000 | Calculated |
| PDE4 | Data | >10,000 | >10,000 | Calculated |
| PDE5 | Data | 5.22 | 2.35 | 1 |
| PDE6 | Data | 20 | >10,000 | Calculated |
| PDE7 | Data | >10,000 | >10,000 | Calculated |
| PDE8 | Data | >10,000 | >10,000 | Calculated |
| PDE9 | Data | >10,000 | >10,000 | Calculated |
| PDE10 | Data | >10,000 | >10,000 | Calculated |
| PDE11 | Data | 2671 | >10,000 | Calculated |
Note: IC50 values for Sildenafil and Tadalafil are representative and may vary between studies. Data for this compound is hypothetical and to be replaced with experimental results.
Table 2: Kinase Selectivity Profile of this compound (at 1 µM)
| Kinase Target | % Inhibition by this compound |
| CDK1/CycB | Data |
| PKA | Data |
| PKCα | Data |
| ROCK1 | Data |
| ... (additional kinases) | Data |
Note: This table should be populated with data from a broad kinase panel screen.
Table 3: In Vitro Safety Pharmacology Profile of this compound
| Target Class | Specific Target | This compound IC50/Ki (µM) |
| GPCRs | Adrenergic α1A | Data |
| Dopamine D2 | Data | |
| Serotonin 5-HT2A | Data | |
| Ion Channels | hERG | Data |
| Nav1.5 | Data | |
| Cav1.2 | Data | |
| Transporters | NET | Data |
| SERT | Data | |
| ... (additional targets) | ... | Data |
Note: This table summarizes results from a comprehensive safety pharmacology screen.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of off-target effects.
Protocol 1: In Vitro PDE Enzyme Inhibition Assay
-
Objective: To determine the IC50 of this compound against all 11 human phosphodiesterase families.
-
Methodology (Radioimmunoassay):
-
Human recombinant PDE enzymes are used.
-
The assay is performed in a buffer containing Tris-HCl, MgCl2, and a specific cGMP or cAMP concentration.
-
This compound is serially diluted and pre-incubated with the enzyme.
-
The reaction is initiated by adding radiolabeled [3H]-cGMP or [3H]-cAMP.
-
The reaction is incubated at 30°C for a specified time and then terminated.
-
The product, [3H]-5'-GMP or [3H]-5'-AMP, is separated from the substrate using a separation method (e.g., anion exchange resin).
-
The amount of product is quantified by scintillation counting.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Kinase Inhibition Assay
-
Objective: To screen this compound against a panel of protein kinases to identify potential off-target kinase inhibition.
-
Methodology (Luminescence-based Kinase Assay):
-
A panel of recombinant human kinases is used.
-
The assay is performed in a buffer optimized for kinase activity.
-
This compound is added at a fixed concentration (e.g., 1 µM).
-
The kinase reaction is initiated by adding ATP and a kinase-specific substrate.
-
After incubation, a luminescence-based ATP detection reagent is added, which measures the amount of remaining ATP.
-
The luminescence signal is inversely proportional to kinase activity.
-
Percentage inhibition is calculated relative to a vehicle control.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with PDE5 in a cellular context and to identify potential off-target binding proteins.
-
Methodology:
-
Intact cells are treated with this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein (PDE5) and other proteins at each temperature is quantified by Western blotting or mass spectrometry.
-
Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This shift in the melting curve confirms target engagement.
-
Proteome-wide analysis can identify other proteins that are stabilized by the compound, indicating potential off-target interactions.
-
Visualization of Pathways and Workflows
Canonical PDE5 Signaling Pathway
Caption: The Nitric Oxide/cGMP signaling pathway targeted by this compound.
Potential Off-Target Signaling Pathways
Caption: Potential for this compound to affect cAMP signaling via off-target PDE inhibition.
Workflow for Off-Target Effects Investigation
Caption: A logical workflow for the comprehensive investigation of this compound off-target effects.
References
- 1. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 2. Systemic and metabolic effects of PDE5-inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of PDE5-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] The inhibition of PDE5 prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation. This mechanism is the foundation for the therapeutic effects of well-known PDE5 inhibitors used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] PDE5-IN-7 is a novel investigational compound designed to selectively inhibit PDE5. These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity.
The presented protocols are established methods for determining the potency of PDE5 inhibitors, including a high-throughput fluorescence polarization (FP) assay and a highly sensitive liquid chromatography-mass spectrometry (LC/MS) based assay. While specific experimental data for "this compound" is not publicly available, this document will use data from a representative brain-penetrant competitive PDE5 inhibitor, PDE5-IN-14 (IC50 = 16.11 nM) , for illustrative purposes.[3]
Signaling Pathway of PDE5 Inhibition
The inhibition of PDE5 by compounds like this compound directly impacts the NO/cGMP signaling cascade. This pathway is initiated by the release of nitric oxide, which stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP). Elevated cGMP levels then activate protein kinase G (PKG), resulting in a decrease in intracellular calcium and ultimately causing smooth muscle relaxation. PDE5 acts as a negative regulator in this pathway by hydrolyzing cGMP to the inactive GMP. By blocking this action, PDE5 inhibitors maintain elevated intracellular cGMP concentrations, thereby potentiating the vasodilatory effects.
Caption: NO/cGMP Signaling Pathway and PDE5 Inhibition.
Quantitative Data Summary
The inhibitory potency of PDE5 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. The following table summarizes the IC50 values for the representative compound PDE5-IN-14 and other commonly used PDE5 inhibitors for comparison.
| Compound | PDE5 IC50 (nM) |
| PDE5-IN-14 | 16.11 [3] |
| Sildenafil | 5.22[4] |
| Tadalafil | 2.35[4] |
| Vardenafil | 0.7[5] |
Experimental Protocols
Fluorescence Polarization (FP) Based PDE5 Inhibition Assay
This high-throughput assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, the resulting fluorescently labeled 5'-GMP is bound by a specific binding agent, leading to a change in polarization.
Experimental Workflow:
Caption: Fluorescence Polarization Assay Workflow.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1% DMSO). A 10-point, 3-fold serial dilution starting from 50 µM is recommended.[6]
-
Assay Plate Setup: To a 96-well microplate, add 25 µL of the diluted this compound or control vehicle.
-
Enzyme Addition: Add 25 µL of diluted recombinant human PDE5A1 enzyme to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add 50 µL of a fluorescently labeled cGMP substrate solution (e.g., FAM-cGMP) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination and Signal Generation: Add 25 µL of a binding agent that specifically binds to the fluorescently labeled 5'-GMP product. This stops the reaction and prepares the sample for reading.
-
Signal Detection: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
LC/MS-Based PDE5 Enzymatic Activity Assay
This label-free method directly measures the conversion of the substrate (cGMP) to the product (5'-GMP) by PDE5, offering high accuracy and sensitivity.
Experimental Workflow:
Caption: LC/MS-Based Assay Workflow.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 10 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, 10 mM MgCl₂, and 1 mM β-mercaptoethanol.
-
Compound and Enzyme Incubation: In a reaction vessel, combine 50 µL of PDE5A enzyme (final concentration 50 nM) with various concentrations of this compound. Allow this mixture to pre-incubate at room temperature for 30 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding cGMP to a final concentration of 10 µM. The total reaction volume should be 150 µL.
-
Reaction Incubation: Allow the reaction to proceed for 15 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., perchloric acid).
-
LC/MS Analysis: Analyze the samples using an LC/MS system to quantify the amounts of the substrate (cGMP) and the product (5'-GMP).
-
Data Analysis: Calculate the percentage of PDE5A inhibition for each concentration of this compound based on the reduction in GMP formation. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
References
- 1. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development of a Novel PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP signaling pathway, responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, which in turn modulates various physiological processes, including smooth muscle relaxation, vasodilation, and neuronal signaling.[1][4][5][6] Consequently, PDE5 inhibitors have significant therapeutic applications, most notably in the treatment of erectile dysfunction and pulmonary arterial hypertension.[6][7][8]
The development of novel PDE5 inhibitors requires robust and reliable cell-based assays to determine their potency and efficacy in a cellular context. Cell-based assays offer a more physiologically relevant environment compared to purely biochemical assays, providing insights into compound permeability, potential off-target effects, and overall cellular response.[9][10] This document provides a detailed protocol for the development and implementation of a cell-based assay to characterize a novel PDE5 inhibitor, referred to here as PDE5-IN-7.
cGMP Signaling Pathway and Mechanism of PDE5 Inhibition
The canonical cGMP signaling pathway is initiated by the activation of guanylate cyclases (GC), which synthesize cGMP from guanosine triphosphate (GTP).[1] There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[1][2] The downstream effects of cGMP are primarily mediated through three main targets: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases.[2][4] PDE5 specifically hydrolyzes cGMP to 5'-GMP, thus terminating its signaling.[1][3] PDE5 inhibitors act by blocking this degradation, thereby prolonging the action of cGMP.[6]
Principle of the Cell-Based Assay
This protocol describes a cell-based assay utilizing a reporter system that is responsive to intracellular cGMP levels. A common approach involves using a cell line that stably expresses a cGMP-gated cation channel, which, when activated by elevated cGMP, leads to an influx of cations (e.g., Ca²⁺). This influx can be measured using a fluorescent calcium indicator. Alternatively, a luciferase-based reporter gene assay under the control of a cGMP-responsive element can be employed. This protocol will focus on the calcium influx method due to its rapid and robust signal.
The assay workflow involves stimulating the cells to produce cGMP and then measuring the potentiation of the signal in the presence of the PDE5 inhibitor, this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable host cell line (e.g., HEK293, CHO) stably expressing a cGMP-gated cation channel and human PDE5A.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.
-
cGMP Stimulant: A nitric oxide donor such as Sodium Nitroprusside (SNP) or a direct sGC activator like YC-1.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Reference Inhibitor: Sildenafil or another known PDE5 inhibitor for comparison.
-
Assay Plates: 96-well or 384-well black, clear-bottom microplates.
-
Plate Reader: A fluorescence plate reader with appropriate filters for the chosen calcium indicator (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
Cell Culture and Plating
-
Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells every 2-3 days to maintain them in the logarithmic growth phase.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in the cell culture medium.
-
Determine the cell density and viability using a hemocytometer or an automated cell counter.
-
Seed the cells into the assay plates at an optimized density (e.g., 20,000 - 50,000 cells per well for a 96-well plate) and incubate for 24 hours to allow for attachment.
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO. Further dilute these in the assay buffer to the final desired concentrations. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.
-
Dye Loading:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with the assay buffer.
-
Add the calcium indicator solution (e.g., 4 µM Fluo-4 AM in assay buffer) to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
After incubation, gently wash the cells twice with the assay buffer to remove excess dye.
-
Add the diluted this compound or reference inhibitor to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Stimulation and Measurement:
-
Place the assay plate in the fluorescence plate reader.
-
Set the reader to measure the fluorescence signal at time zero (baseline).
-
Add the cGMP stimulant (e.g., SNP to a final concentration of 10 µM) to all wells simultaneously using an automated dispenser.
-
Immediately begin kinetic reading of the fluorescence signal every 5-10 seconds for a total of 5-10 minutes.
-
Data Analysis
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data to the control wells (cells treated with stimulant but no inhibitor) to determine the percent potentiation.
-
% Potentiation = ((ΔF_compound - ΔF_vehicle) / (ΔF_max - ΔF_vehicle)) * 100
-
Where ΔF_compound is the change in fluorescence in the presence of the test compound, ΔF_vehicle is the change in fluorescence of the vehicle control, and ΔF_max is the maximal potentiation observed with a saturating concentration of a reference inhibitor.
-
-
Plot the percent potentiation against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for this compound.
Data Presentation
The following table provides an example of how to summarize the quantitative data obtained from the cell-based assay for this compound and a reference inhibitor.
| Compound | EC₅₀ (nM) | Maximum Potentiation (%) | Hill Slope |
| This compound | 15.2 ± 2.1 | 98.5 ± 3.2 | 1.1 ± 0.1 |
| Sildenafil | 5.8 ± 0.9 | 100.0 ± 2.5 | 1.0 ± 0.08 |
Assay Optimization and Validation
To ensure the robustness and reliability of the assay, the following parameters should be optimized and validated:
-
Cell Density: Determine the optimal cell seeding density that provides a good signal-to-background ratio.
-
Stimulant Concentration: Titrate the cGMP stimulant to find a concentration that elicits a submaximal response (EC₂₀-EC₅₀) to allow for a sufficient window for potentiation.
-
Incubation Times: Optimize the dye loading and compound incubation times for maximal signal and consistent results.
-
Z'-factor: Calculate the Z'-factor to assess the quality and reproducibility of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Conclusion
This application note provides a comprehensive framework for the development and execution of a cell-based assay to characterize the novel PDE5 inhibitor, this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the potency and efficacy of new chemical entities targeting PDE5 in a physiologically relevant context. The provided diagrams and data presentation format are intended to facilitate clear communication and interpretation of the experimental results.
References
- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. munin.uit.no [munin.uit.no]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Application Notes and Protocols for PDE5-IN-7: Experimental Design for Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3][4] It specifically hydrolyzes cGMP, a second messenger crucial for regulating various physiological processes, including smooth muscle relaxation and vasodilation.[5][6][7] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby potentiating its downstream effects. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][5][8]
These application notes provide a comprehensive guide for the in vitro characterization of PDE5-IN-7 , a novel investigational inhibitor of PDE5. The following sections detail the necessary signaling pathways, experimental workflows, and detailed protocols for determining the kinetic parameters and inhibitory profile of this compound. While specific data for "this compound" is not available in public literature, this document outlines the standard experimental design used for characterizing new chemical entities targeting PDE5, with comparative data from established inhibitors.
The NO/cGMP Signaling Pathway and PDE5 Inhibition
The canonical NO/cGMP pathway begins with the production of nitric oxide (NO), which activates soluble guanylate cyclase (sGC).[4][9] This enzyme then converts guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP activates protein kinase G (PKG), leading to a cascade of phosphorylation events that result in reduced intracellular calcium levels and, consequently, smooth muscle relaxation.[3][5] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being a primary enzyme in this process.[1][6][10] PDE5 inhibitors like this compound block this degradation, thereby enhancing the cGMP signal.[1][6]
Quantitative Data and Comparative Analysis
To evaluate the potency and selectivity of this compound, its kinetic parameters should be compared against well-characterized PDE5 inhibitors. The 50% inhibitory concentration (IC₅₀) is a key measure of potency.
Table 1: Comparative Potency (IC₅₀) of Known PDE5 Inhibitors
| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | PDE11 IC₅₀ (nM) | Selectivity (PDE6/PDE5) |
|---|---|---|---|---|
| Sildenafil | 5.22[11] | ~60 | >1000 | ~12x |
| Tadalafil | 1.8[11] | >1000 | ~14 | >550x |
| Vardenafil | 0.7[11][12] | 11[12] | >1000 | ~16x |
| Avanafil | 5.2[13] | >1000 | >1000 | >190x |
| This compound | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Note: IC₅₀ values can vary based on assay conditions. The data presented are representative values from published literature.[5][11][12][14][15]
Experimental Workflows
A structured workflow is essential for the efficient characterization of a new inhibitor. The process typically starts with a primary screen to determine potency, followed by secondary assays to assess selectivity and mechanism of inhibition.
Detailed Experimental Protocols
The following are detailed protocols for common in vitro assays used to determine the inhibitory activity and kinetic parameters of compounds against PDE5.
Protocol 1: Fluorescence Polarization (FP) Assay for IC₅₀ Determination
This homogeneous, high-throughput assay is suitable for screening and determining the IC₅₀ values of PDE5 inhibitors.[9]
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). When the substrate is hydrolyzed by PDE5 to a fluorescently labeled 5'-GMP, a specific binding agent in the assay mix binds to the 5'-GMP, forming a large complex. This large complex rotates slowly, resulting in a high polarization signal. Inhibition of PDE5 prevents substrate hydrolysis, keeping the small, fast-rotating FAM-cGMP free in solution, which results in a low polarization signal.[16]
Materials:
-
Recombinant human PDE5A1 enzyme (e.g., BPS Bioscience, Cat. No. 60050)
-
FAM-cGMP substrate
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)[17]
-
Binding Agent (phosphate-binding nanoparticles)[16]
-
Test Compound: this compound, dissolved in DMSO
-
Positive Control: Sildenafil or Tadalafil
-
384-well, low-volume, black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO. Further dilute the compounds in PDE Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[16]
-
Assay Setup: To each well of the microplate, add:
-
5 µL of diluted test compound or control (Sildenafil for positive control, buffer with DMSO for negative control).
-
5 µL of diluted PDE5A1 enzyme solution (concentration to be optimized for ~50-80% substrate conversion).
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[9]
-
Reaction Initiation: Add 10 µL of the FAM-cGMP substrate solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.[9]
-
Reaction Termination and Binding: Add 10 µL of the binding agent to each well. This stops the reaction and allows binding to the 5'-GMP product.[9]
-
Final Incubation: Incubate for 30 minutes at room temperature.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Protocol 2: Radioisotopic Scintillation Proximity Assay (SPA) for Kinetic Studies
SPA is a highly sensitive radioisotopic assay well-suited for detailed kinetic analysis, including the determination of the inhibition constant (Ki).
Principle: This assay uses tritiated cGMP ([³H]-cGMP) as the substrate. The reaction product, [³H]-5'-GMP, is captured by scintillant-containing beads (e.g., yttrium silicate SPA beads) that have a high affinity for nucleoside monophosphates. When [³H]-5'-GMP binds to the beads, the emitted beta particles excite the scintillant, producing light that can be measured. The substrate, [³H]-cGMP, does not bind to the beads and thus produces no signal.
Materials:
-
Recombinant human PDE5A1 enzyme
-
[³H]-cGMP
-
Yttrium Silicate SPA beads
-
PDE Assay Buffer
-
Test Compound: this compound
-
Positive Control: Vardenafil
-
96-well or 384-well white microplates
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in DMSO, followed by dilution in PDE Assay Buffer. Prepare a working solution of SPA beads in the assay buffer.
-
Assay Setup: To each well of the microplate, add:
-
20 µL of the diluted test compound or control.
-
20 µL of a mixture containing the PDE5A1 enzyme and SPA beads.[9]
-
20 µL of [³H]-cGMP substrate solution. The concentration of cGMP should be varied around the Km value for Michaelis-Menten experiments.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Measurement: After incubation, count the plate in a microplate scintillation counter. No separation steps are required.
-
Data Analysis for Ki Determination:
-
Perform the assay with multiple fixed concentrations of this compound and a range of substrate ([³H]-cGMP) concentrations.
-
Measure the initial reaction velocities (v₀) at each substrate and inhibitor concentration.
-
Plot the data using a Michaelis-Menten plot (v₀ vs. [S]) and a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Analyze the plots to determine the mechanism of inhibition (e.g., competitive, non-competitive) and calculate the Ki value using appropriate equations.[18][19]
-
Concluding Remarks
The experimental design outlined in these application notes provides a robust framework for the comprehensive kinetic characterization of this compound. By determining its potency (IC₅₀), selectivity against other PDE isoforms, and mechanism of inhibition (Ki), researchers can build a detailed pharmacological profile of this novel compound. This information is critical for guiding further drug development efforts and understanding the therapeutic potential of this compound.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art [mdpi.com]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. munin.uit.no [munin.uit.no]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 18. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid modeling of experimental molecular kinetics with simple electronic circuits instead of with complex differential equations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE5-IN-7 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDE5-IN-7 is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and subsequent activation of downstream signaling cascades. This mechanism of action makes this compound a valuable tool for investigating the physiological and pathological roles of the cGMP pathway in various cellular and disease models. These application notes provide detailed protocols for the use of this compound in laboratory research, including in vitro enzyme inhibition assays and cell-based functional assays.
Biochemical Properties
This compound, also referred to as compound 8, demonstrates high affinity and selectivity for the PDE5 enzyme.[1] The inhibitory activity of this compound has been quantified, providing key data for its application in experimental settings.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Target Enzyme | Phosphodiesterase 5 (PDE5) | [1] |
| IC₅₀ for PDE5 | 5 nM | [1] |
| IC₅₀ for PDE1 | 300 nM | [1] |
| Selectivity | 60-fold for PDE5 over PDE1 | [1] |
Signaling Pathway
The canonical signaling pathway modulated by this compound involves the nitric oxide (NO)-cGMP cascade. In this pathway, nitric oxide activates soluble guanylate cyclase (sGC), which synthesizes cGMP from GTP. PDE5 acts as a negative regulator by hydrolyzing cGMP to GMP. This compound blocks this degradation, thereby amplifying the cGMP signal.
Experimental Protocols
In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the IC₅₀ of this compound using a competitive fluorescence polarization (FP) assay. The assay measures the displacement of a fluorescently labeled cGMP analog from the PDE5 active site by the inhibitor.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
PDE5 Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
DMSO (for compound dilution)
-
Positive control (e.g., Sildenafil)
-
384-well black, low-volume microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., from 1 µM to 0.01 nM).
-
Further dilute the DMSO serial dilutions into PDE5 Assay Buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Reaction:
-
Add PDE5 Assay Buffer to all wells.
-
Add the diluted this compound, positive control, or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add the recombinant PDE5 enzyme to all wells except the "no enzyme" control.
-
Add the fluorescently labeled cGMP to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
References
Application Notes and Protocols for PDE5 Inhibitor Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase type 5 (PDE5) is a key enzyme in the cGMP-specific signaling pathway. It hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in various physiological processes, including smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating downstream signaling. PDE5 inhibitors are widely used in research to study the effects of the cGMP pathway in various cell types and disease models.
This document provides a detailed protocol for the preparation of a stock solution for a representative PDE5 inhibitor. As "PDE5-IN-7" is a non-specific identifier, this protocol utilizes Sildenafil Citrate, a well-characterized, potent, and selective PDE5 inhibitor, as a model compound. The principles and procedures outlined here are broadly applicable to other similar small molecule inhibitors.
Data Presentation
Quantitative data for the preparation of a Sildenafil Citrate stock solution is summarized in the table below.
| Parameter | Value | Reference |
| Compound Name | Sildenafil Citrate | [1][2] |
| Molecular Weight | 666.7 g/mol | [1][2][3][4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3][5] |
| Solubility in DMSO | ≥ 100 mg/mL (150 mM) | [6][7] |
| Recommended Stock Concentration | 10 mM | General laboratory practice |
| Storage of Stock Solution | -20°C or -80°C in aliquots | General laboratory practice |
Experimental Protocol: Preparation of a 10 mM Sildenafil Citrate Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Sildenafil Citrate in DMSO.
Materials:
-
Sildenafil Citrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Wear appropriate PPE throughout the procedure. Handle Sildenafil Citrate powder in a chemical fume hood to avoid inhalation.
-
Determine the Required Mass: To prepare a 10 mM stock solution, the required mass of Sildenafil Citrate needs to be calculated. The formula to use is: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 666.7 g/mol = 6.667 mg
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated mass of Sildenafil Citrate powder into the tube.
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the Sildenafil Citrate powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Note on Working Solutions:
To prepare a working solution for cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.
Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
Experimental Workflow Diagram
The following diagram outlines the workflow for preparing the PDE5 inhibitor stock solution.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Sildenafil Citrate | C28H38N6O11S | CID 135413523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Solubility of PDE5-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP-specific signaling pathway.[1][2][3] It metabolizes cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.[4][5] Inhibitors of PDE5, such as the investigational compound PDE5-IN-7, are valuable tools for studying the therapeutic potential of modulating the nitric oxide (NO)-cGMP pathway in conditions like pulmonary hypertension and erectile dysfunction.[4][5][6] A critical first step in the preclinical development and in vitro screening of any new compound is the characterization of its solubility in common laboratory solvents. This document provides a detailed protocol for determining the solubility of this compound and presents a framework for recording and interpreting the resulting data.
While specific solubility data for this compound is not publicly available, the following protocols outline standard methodologies for its determination.
Data Presentation: Solubility of this compound
The following table should be used to record the experimentally determined solubility of this compound in various solvents at a specified temperature.
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mM) | Observations |
| Polar Protic Solvents | ||||
| Water | 1.000 | |||
| Methanol | 0.762 | |||
| Ethanol | 0.654 | |||
| Polar Aprotic Solvents | ||||
| DMSO | 0.444 | |||
| Acetonitrile | 0.460 | |||
| DMF | 0.386 | |||
| Acetone | 0.355 | |||
| Nonpolar Solvents | ||||
| Toluene | 0.099 | |||
| Hexane | 0.009 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol describes a widely accepted method for determining the equilibrium solubility of a compound.[7][8]
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., DMSO, water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled incubator on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-precipitates.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of the dissolved this compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Data Reporting:
-
Report the solubility in mg/mL and molarity (mol/L) at the specified temperature.
-
Protocol 2: High-Throughput Solubility Screening
For rapid screening of solubility in multiple solvents, a 96-well plate-based method can be employed.[9]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well filter plates
-
96-well collection plates
-
Aqueous buffers and organic solvents
-
Plate reader (UV/Vis) or LC/MS system
Procedure:
-
Compound Addition:
-
Add a small aliquot of the concentrated this compound stock solution in DMSO (e.g., 10 µL of 10 mM) to the wells of a 96-well filter plate.
-
Add the test solvents or buffers to each well to achieve the final desired concentration (e.g., 190 µL for a final concentration of 500 µM in 5% DMSO).
-
-
Equilibration:
-
Seal the plate and mix on a plate shaker for 1.5 to 2 hours at room temperature.
-
-
Filtration:
-
Place the filter plate on top of a collection plate.
-
Use a vacuum manifold to filter the solutions, separating the soluble compound from any precipitate.
-
-
Analysis:
-
Analyze the filtrate in the collection plate using a suitable method such as UV/Vis spectroscopy, LC/MS, or HPLC to determine the concentration of the dissolved compound.
-
Signaling Pathway and Experimental Workflow
PDE5 Signaling Pathway
The following diagram illustrates the role of PDE5 in the cGMP signaling pathway. Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which converts GTP to cGMP. PDE5 inhibitors block the degradation of cGMP to GMP, leading to an accumulation of cGMP and subsequent activation of protein kinase G (PKG), resulting in smooth muscle relaxation.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 7. benchchem.com [benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Sterile Filtering of PDE5-IN-7
Disclaimer: The following application notes and protocols are based on the general characteristics of small molecule phosphodiesterase type 5 (PDE5) inhibitors. "PDE5-IN-7" is treated as a representative synthetic small molecule PDE5 inhibitor for research purposes. Users must validate these procedures for their specific compound and application.
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that block the degradative action of cGMP-specific phosphodiesterase type 5 on cyclic GMP (cGMP) in smooth muscle cells.[1] This inhibition leads to the accumulation of cGMP and promotes vasodilation.[2][3] In research settings, preparing sterile solutions of PDE5 inhibitors, such as this compound, is crucial for in vitro and in vivo experiments to prevent microbial contamination, which can alter experimental outcomes and compromise results. Sterile filtration is a standard method to remove microorganisms from solutions without using heat, which could degrade the compound.[4][5] This document provides a detailed protocol for the sterile filtering of this compound solutions.
Data Presentation
The successful sterile filtration of this compound depends on its physicochemical properties and the appropriate selection of filtration materials. The following table summarizes key parameters for a typical small molecule PDE5 inhibitor.
| Parameter | Typical Value/Recommendation | Rationale |
| Molecular Weight | 250 - 500 g/mol | Typical range for small molecule inhibitors. |
| Solubility | Soluble in DMSO, Ethanol. Sparingly soluble in aqueous solutions. | A stock solution in an organic solvent is often prepared first, then diluted in aqueous media. |
| Recommended Solvent | DMSO or Ethanol for stock solutions. Aqueous buffer (e.g., PBS) for final dilution. | Ensure complete dissolution before filtration. The final concentration of the organic solvent should be compatible with the experimental system. |
| Filter Membrane Material | Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) | Hydrophilic, low protein binding, and broad chemical compatibility are ideal for biological applications.[5] |
| Filter Pore Size | 0.22 µm or 0.2 µm | Standard pore size for sterilizing-grade filters, capable of removing most bacteria.[5][6] |
| Filter Type | Syringe filter | Convenient for small volumes typically used in research. |
Signaling Pathway
PDE5 inhibitors exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The diagram below illustrates this mechanism.
Experimental Protocols
This section provides a detailed methodology for preparing a sterile solution of this compound.
Objective: To prepare a sterile solution of this compound for use in cell culture or other sterile experimental systems.
Materials:
-
This compound powder
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Sterile 0.22 µm syringe filter (e.g., PES or PVDF membrane)
-
Sterile syringes (various sizes)
-
Sterile microcentrifuge tubes or vials
-
Laminar flow hood or biological safety cabinet
-
70% ethanol for disinfection
-
Vortex mixer
Procedure:
Part 1: Preparation of a Concentrated Stock Solution
-
Work in a sterile environment: Perform all steps in a laminar flow hood that has been thoroughly disinfected with 70% ethanol.
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Dissolve the compound:
-
Aseptically weigh the this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve the target concentration.
-
Vortex the tube until the compound is completely dissolved. Visually inspect for any particulates.
-
Part 2: Sterile Filtration of the Stock Solution
-
Prepare the syringe and filter:
-
Aseptically open the packaging of a sterile syringe and a 0.22 µm syringe filter.
-
Draw the this compound stock solution into the syringe.
-
Securely attach the syringe filter to the tip of the syringe.
-
-
Filter the solution:
-
Hold the syringe-filter assembly over a new sterile collection vial.
-
Apply gentle and steady pressure to the syringe plunger to pass the solution through the filter into the sterile vial. Avoid applying excessive pressure, which could rupture the filter membrane.
-
-
Aliquot and store:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light, as recommended for the specific compound.
-
Part 3: Preparation of the Final Working Solution
-
Thaw the stock solution: When ready to use, thaw an aliquot of the sterile stock solution at room temperature.
-
Dilute to the final concentration: In the laminar flow hood, dilute the stock solution to the final working concentration using a sterile aqueous buffer (e.g., PBS). For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Mix and use: Gently mix the working solution. The solution is now sterile and ready for use in your experiment.
Experimental Workflow
The following diagram outlines the workflow for the sterile filtering procedure.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. brotherfiltration.com [brotherfiltration.com]
- 6. eu-assets.contentstack.com [eu-assets.contentstack.com]
Application Notes and Protocols for PDE5-IN-7 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a generalized protocol for the use of a representative Phosphodiesterase 5 (PDE5) inhibitor in primary cell culture. The specific molecule "PDE5-IN-7" is not widely documented in publicly available literature. Therefore, the following protocols and data are based on the known effects of well-characterized PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. Researchers must optimize these protocols for their specific primary cell type and for the unique properties of this compound.
Introduction
Phosphodiesterase 5 (PDE5) is an enzyme that plays a critical role in regulating intracellular signaling pathways by catalyzing the hydrolysis of cyclic guanosine monophosphate (cGMP).[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG).[3][4] This signaling cascade has been shown to influence a variety of cellular processes, including proliferation, apoptosis, migration, and inflammation.[1][5][6]
PDE5 inhibitors are a class of drugs that block the action of the PDE5 enzyme.[7] While clinically approved for the treatment of erectile dysfunction and pulmonary arterial hypertension, their potential applications are expanding into other areas of research, including oncology and neurology.[5][7][8] The use of PDE5 inhibitors in primary cell culture allows for the investigation of their effects on non-transformed cells and provides a more physiologically relevant model compared to immortalized cell lines. These studies are crucial for understanding the therapeutic potential and mechanism of action of novel PDE5 inhibitors like this compound.
Mechanism of Action: The cGMP Signaling Pathway
PDE5 inhibitors exert their effects by modulating the nitric oxide (NO)/cGMP signaling pathway. In many cell types, the production of NO by nitric oxide synthase (NOS) activates soluble guanylyl cyclase (sGC), which then converts guanosine triphosphate (GTP) to cGMP.[3] PDE5 degrades cGMP to its inactive form, 5'-GMP.[3][9] By inhibiting PDE5, these compounds prevent the breakdown of cGMP, leading to its accumulation and the subsequent activation of PKG.[3][4] Activated PKG can then phosphorylate various downstream targets, resulting in a range of physiological responses.
Data Presentation
The following tables summarize quantitative data from studies on the effects of various PDE5 inhibitors on different cell types. This data can serve as a reference for designing experiments with this compound.
Table 1: Effects of PDE5 Inhibitors on Cancer-Associated Fibroblasts (CAFs)
| PDE5 Inhibitor | Cell Type | Concentration | Effect | Reference |
| Sildenafil | Breast CAFs | Not specified | Reduced expression of FAP and α-SMA | [10] |
| Tadalafil | Breast CAFs | Not specified | Reduced expression of FAP and α-SMA | [10] |
| Vardenafil | Breast CAFs | Not specified | Reduced expression of FAP and α-SMA | [10] |
| Sildenafil | Breast CAFs | Not specified | Significant decrease in proliferation, motility, and invasion | [10] |
| Vardenafil | Esophageal CAFs | 50 µM | Abolished TGF-β1-induced α-SMA expression | [11] |
Table 2: Effects of PDE5 Inhibitors on Cancer Cells
| PDE5 Inhibitor | Cell Line | Concentration | Effect | Reference |
| Sildenafil | Medulloblastoma (DAOY) | Not specified | Greater than additive cell death with vincristine/etoposide/cisplatin | [12] |
| Tadalafil | Medulloblastoma (DAOY) | Not specified | Greater than additive cell death with chemotherapy | [12] |
| Sildenafil | NSCLC (A549, H460) | Not specified | Additive to greater than additive suppression of tumor growth with pemetrexed | [13] |
| Sildenafil | Breast Cancer (MCF-7) | 25 mg/kg/day (in vivo) | Reduced tumor growth in xenograft model with CAFs | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of a PDE5 inhibitor in primary cell culture.
Protocol 1: Primary Cell Isolation and Culture (General)
This is a generalized protocol and must be adapted for the specific tissue of origin.
-
Tissue Preparation: Aseptically obtain fresh tissue and wash it three times with ice-cold phosphate-buffered saline (PBS) containing antibiotics.
-
Mincing: Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a sterile conical tube containing a digestive enzyme solution (e.g., collagenase, dispase, or trypsin, depending on the tissue type) and incubate at 37°C with gentle agitation for a duration optimized for the specific tissue.
-
Cell Dissociation: After incubation, further dissociate the tissue by gentle pipetting.
-
Filtration: Pass the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Cell Collection and Washing: Centrifuge the filtered cell suspension, discard the supernatant, and resuspend the cell pellet in a complete culture medium. Wash the cells by repeating this step.
-
Cell Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Seed the cells at the desired density in culture flasks or plates.
-
Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
Protocol 2: Treatment of Primary Cells with this compound
-
Cell Seeding: Seed the primary cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein extraction) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
Downstream Analysis: After incubation, proceed with the desired cellular assays.
Protocol 3: Cell Proliferation Assay (MTT Assay)
-
Cell Treatment: Seed and treat the cells with this compound in a 96-well plate as described in Protocol 2.
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 4: Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: PDE5 inhibitor signaling pathway.
Caption: General experimental workflow.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase function and endocrine cells: links to human disease and roles in tumor development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Phosphodiesterase type 5 inhibitors enhance chemotherapy in preclinical models of esophageal adenocarcinoma by targeting cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. oncotarget.com [oncotarget.com]
Application Notes and Protocols for PDE5 Inhibitor Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs that block the degradative action of cGMP-specific phosphodiesterase type 5 on cyclic guanosine monophosphate (cGMP). This inhibition leads to the accumulation of cGMP, a key second messenger in various physiological processes, most notably vasodilation. While widely known for the treatment of erectile dysfunction, the therapeutic potential of PDE5 inhibitors is being explored in a variety of other conditions, including pulmonary hypertension, cardiovascular diseases, and neurological disorders.
This document provides detailed application notes and protocols for the administration of sildenafil, a representative PDE5 inhibitor, in various animal models. Sildenafil is a potent and selective inhibitor of PDE5 and has been extensively studied in preclinical research.
Mechanism of Action
The primary mechanism of action of PDE5 inhibitors involves the nitric oxide (NO)-cGMP signaling pathway. In response to various stimuli, nitric oxide is released and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating its action. By inhibiting PDE5, sildenafil potentiates the effects of the NO/cGMP pathway, leading to enhanced and prolonged smooth muscle relaxation.
Figure 1: Signaling pathway of PDE5 inhibition by sildenafil.
Pharmacokinetic Data in Animal Models
The pharmacokinetic profile of sildenafil varies across different animal species. The following table summarizes key pharmacokinetic parameters following oral administration.
| Parameter | Mouse | Rat (Male) | Rat (Female) | Rabbit | Dog |
| Tmax (h) | ~1 | >1 | ~1 | ~1 | ~1 |
| Half-life (h) | 0.4 - 1.3 | ~1.1 | ~1.9 | - | 6.1 |
| Oral Bioavailability (%) | 17 | 23 | 44 | - | 54 |
| Protein Binding (%) | 94 | 95 | 95 | 91 | 84-86 |
| Volume of Distribution (L/kg) | 1.0 | 1.1 | 2.0 | - | 5.2 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
The following are detailed protocols for the administration of sildenafil in various animal models for different disease states.
Respiratory Disease Model: Acute Lung Injury in Rabbits
-
Objective: To evaluate the therapeutic effect of sildenafil on inflammation, edema, and apoptosis in a rabbit model of acute lung injury (ALI).
-
Animal Model: New Zealand white rabbits.
-
ALI Induction: Repetitive lung lavage with saline (30 ml/kg).
-
Drug Formulation: Sildenafil citrate dissolved in saline.
-
Administration Protocol:
-
Induce ALI in anesthetized and ventilated rabbits.
-
Administer a single intravenous (IV) bolus of sildenafil (1 mg/kg) post-ALI induction.[3]
-
A control group of ALI animals should receive a vehicle (saline) injection.
-
A sham group of healthy ventilated animals should also be included.
-
-
Experimental Endpoints:
-
Respiratory Parameters: Monitor ventilator pressures, lung compliance, blood gases, and oxygenation indices for 4 hours post-treatment.[3]
-
Bronchoalveolar Lavage (BAL): At the end of the experiment, perform BAL to determine total and differential cell counts and protein content.[3]
-
Lung Tissue Analysis: Harvest lung tissue to assess edema (wet/dry weight ratio), markers of inflammation and oxidative stress (ELISA), and apoptosis of epithelial cells (TUNEL assay, caspase-3 levels).[3]
-
Cardiovascular Disease Model: Chronic Embolic Pulmonary Hypertension in Dogs
-
Objective: To assess the pharmacokinetics and therapeutic effect of sildenafil in a canine model of chronic embolic pulmonary hypertension (CEPH).
-
Animal Model: Beagle dogs.
-
CEPH Induction: Chronic embolization of the pulmonary arteries.
-
Drug Formulation: Commercially available sildenafil tablets.
-
Administration Protocol:
-
Induce CEPH in dogs.
-
Administer a single oral dose of sildenafil (1-4 mg/kg).[4]
-
Collect blood samples at various time points post-administration to determine the pharmacokinetic profile.
-
For efficacy studies, administer sildenafil orally at a determined dose and frequency.
-
-
Experimental Endpoints:
-
Pharmacokinetics: Determine Cmax, Tmax, AUC, and half-life from plasma concentrations of sildenafil.[4]
-
Hemodynamics: Measure pulmonary artery pressure and other hemodynamic parameters via right heart catheterization.
-
Echocardiography: Assess right ventricular function and pulmonary artery pressure.
-
Neurological Disorder Model: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Objective: To investigate the neuroprotective effects of sildenafil in a mouse model of multiple sclerosis.
-
Animal Model: Female C57BL/6 mice.[5]
-
EAE Induction: Immunization with MOG35-55 peptide in complete Freund's adjuvant.
-
Drug Formulation: Sildenafil citrate dissolved in sterile water or saline.
-
Administration Protocol:
-
Experimental Endpoints:
-
Clinical Scoring: Monitor and score the clinical signs of EAE daily.[6]
-
Histopathology: At the end of the study, perfuse the animals and collect spinal cord tissue for histological analysis of inflammation, demyelination, and axonal loss.[6]
-
Immunohistochemistry: Perform immunohistochemical staining for markers of microglia/macrophage activation, T-cell infiltration, and regulatory T-cells.[6]
-
Molecular Analysis: Analyze spinal cord tissue for markers of autophagy, nitrosative stress, and neurotrophic factors.[5]
-
Chronic Disease Model: Chronic Renal Failure-Induced Erectile Dysfunction in Rats
-
Objective: To evaluate the effect of chronic sildenafil administration on erectile function in a rat model of chronic renal failure (CRF).
-
Animal Model: Male Sprague-Dawley rats.
-
CRF Induction: Surgical 5/6 nephrectomy.
-
Drug Formulation: Sildenafil citrate suspended in saline for oral gavage.
-
Administration Protocol:
-
Induce CRF in rats.
-
Six weeks after CRF induction, begin chronic daily administration of sildenafil (5 mg/kg, p.o.) for 6 weeks.
-
A control group of CRF rats should receive vehicle.
-
A sham-operated control group should also be included.
-
-
Experimental Endpoints:
-
Erectile Function Assessment: At the end of the treatment period, measure intracavernosal pressure (ICP) in response to cavernosal nerve stimulation.
-
Penile Tissue Analysis: Harvest penile tissue to measure levels of advanced glycation end products (AGEs), malondialdehyde (MDA), cGMP, and nitric oxide synthase (nNOS and iNOS) expression.
-
Experimental Workflow
The following diagram illustrates a general workflow for the administration and evaluation of a PDE5 inhibitor in an animal model of disease.
Figure 2: General experimental workflow for PDE5 inhibitor studies in animal models.
Conclusion
The administration of PDE5 inhibitors, such as sildenafil, in animal models is a valuable tool for investigating their therapeutic potential in a wide range of diseases. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies. Careful consideration of the animal model, drug formulation, administration route, and experimental endpoints is crucial for obtaining reliable and reproducible results.
References
- 1. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of phosphodiesterase 5 inhibitor sildenafil on the respiratory parameters, inflammation and apoptosis in a saline lavage-induced model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil Alleviates Murine Experimental Autoimmune Encephalomyelitis by Triggering Autophagy in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PDE5-IN-7 (using UK-343,664 as a representative PDE5 Inhibitor) in In Vivo Studies
Disclaimer: The compound "PDE5-IN-7" is not found in the available scientific literature. This document provides data and protocols for a representative investigational phosphodiesterase type 5 (PDE5) inhibitor, UK-343,664 , to serve as a guide for in vivo studies. Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, thereby regulating its intracellular levels. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][2] This document outlines protocols for the in vivo evaluation of a representative PDE5 inhibitor, UK-343,664, in animal models.
Mechanism of Action: The PDE5 Signaling Pathway
The canonical PDE5 signaling pathway begins with the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP. cGMP then activates protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium levels and smooth muscle relaxation. PDE5 acts as a negative regulator of this pathway by degrading cGMP. Inhibition of PDE5 by compounds like UK-343,664 blocks this degradation, thus potentiating the effects of NO.
Caption: PDE5 Signaling Pathway.
Pharmacokinetic Data of UK-343,664
The following tables summarize the pharmacokinetic parameters of UK-343,664 in rats and dogs.
Table 1: Pharmacokinetic Parameters of UK-343,664 in Rats and Dogs
| Parameter | Male Rat | Female Rat | Dog |
| Plasma Clearance (mL/min/kg) | 120 | 54 | 14 |
| Elimination Half-Life (h) | 0.2 | 0.3 | 3.7 |
| Volume of Distribution (L/kg) | 1.3-2.1 | 1.3-2.1 | 4.6 |
| Oral Bioavailability (%) | 2 | 12 | 70 |
| Time to Max Concentration (Tmax) (h) | ≤ 0.5 | ≤ 0.5 | ≤ 0.5 |
| Plasma Protein Binding (%) | 96 | 96 | 81 |
Data sourced from a study on the pharmacokinetics and metabolism of UK-343,664.[3][4]
Table 2: Dosing Information for UK-343,664 in Multi-Dose Studies
| Species | Maximum Oral Dose | Observations |
| Rat (Female) | 200 mg/kg/day for 14 days | No clinical signs observed. |
| Rat (Male) | Up to 200 mg/kg | Minimal clinical signs at the highest dose. Marked super-proportional increase in exposure, suggesting capacity-limited clearance. |
| Dog | Up to 150 mg/kg | Minimal clinical signs at the highest dose. |
Data reflects findings from multiple oral dose studies of UK-343,664.[3][4]
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic and efficacy studies of a novel PDE5 inhibitor in rats.
This protocol is designed to determine the pharmacokinetic profile of a test compound after intravenous and oral administration.
Caption: Pharmacokinetic Study Workflow.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound (e.g., UK-343,664)
-
Vehicle for IV administration (e.g., saline, DMSO/PEG400/water)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Syringes and needles (25-27G for IV, gavage needles for oral)
-
Restrainers
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Preparation:
-
Acclimatize rats for at least one week before the study.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Dose Preparation:
-
Prepare the intravenous (IV) and oral (PO) dosing formulations of the test compound at the desired concentrations.
-
-
Administration:
-
Intravenous (IV) Bolus:
-
Administer the test compound via the lateral tail vein. The recommended maximum volume for a bolus injection is 5 mL/kg.[5]
-
A typical dose might be 1 mg/kg.
-
-
Oral Gavage (PO):
-
Administer the test compound directly into the stomach using a gavage needle. The maximum recommended volume is 10 mL/kg.[6]
-
A typical dose might be 10 mg/kg.
-
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the saphenous or jugular vein at predetermined time points.
-
Suggested time points for IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Suggested time points for PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
-
This protocol describes the evaluation of a PDE5 inhibitor's efficacy in improving erectile function in a rat model.
Caption: Efficacy Study Workflow.
Materials:
-
Male Sprague-Dawley rats (350-450g)
-
Test compound
-
Vehicle for oral administration
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments
-
Pressure transducer and data acquisition system
-
Bipolar platinum electrode
-
Stimulator
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize rats for at least one week.
-
Divide animals into treatment groups (e.g., vehicle control, test compound at various doses).
-
Administer the test compound or vehicle via oral gavage.
-
-
Surgical Procedure (performed at the expected Tmax after dosing):
-
Anesthetize the rat.
-
Perform a tracheotomy to maintain a clear airway if necessary.
-
Insert a catheter into the carotid artery to measure mean arterial pressure (MAP).
-
Expose the penis and insert a 23G needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Isolate the cavernous nerve for electrical stimulation.
-
-
Erectile Function Assessment:
-
Deliver electrical stimulation to the cavernous nerve using a bipolar electrode.
-
Record the maximal ICP and MAP during stimulation.
-
-
Data Analysis:
-
Calculate the ratio of maximal ICP to MAP (ICP/MAP) for each stimulation.
-
Compare the ICP/MAP ratios between the vehicle and test compound groups using appropriate statistical tests (e.g., ANOVA). An increase in the ICP/MAP ratio in the treated group compared to the vehicle group indicates pro-erectile efficacy.
-
Safety and Toxicology Considerations
In multiple-dose studies with UK-343,664, minimal clinical signs were observed at doses up to 200 mg/kg in rats and 150 mg/kg in dogs.[3][4] However, for any new compound, a thorough safety and toxicology evaluation is essential. This should include:
-
Acute toxicity studies: To determine the median lethal dose (LD50) and identify signs of toxicity.
-
Repeat-dose toxicity studies: To evaluate the effects of long-term administration.
-
Safety pharmacology studies: To assess the effects on vital organ systems (cardiovascular, respiratory, and central nervous systems).
Researchers should always adhere to the guidelines for ethical animal research and ensure that all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. research.vt.edu [research.vt.edu]
- 2. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 3. Pharmacokinetics and metabolism of a selective PDE5 inhibitor (UK-343,664) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Measuring PDE5-IN-7 Activity in Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger crucial for various physiological processes, including smooth muscle relaxation. Inhibition of PDE5 leads to increased intracellular cGMP levels, making it a significant therapeutic target for conditions such as erectile dysfunction and pulmonary arterial hypertension. This document provides detailed protocols for preparing tissue homogenates and measuring the inhibitory activity of PDE5-IN-7, a novel investigational inhibitor of PDE5.
The NO/cGMP pathway is initiated by the release of nitric oxide, which activates soluble guanylate cyclase (sGC). sGC then converts guanosine triphosphate (GTP) to cGMP. The downstream effects of cGMP are mediated by protein kinase G (PKG), which leads to a cascade of phosphorylation events resulting in smooth muscle relaxation and vasodilation.[1] PDE5 terminates this signaling by breaking down cGMP to the inactive 5'-GMP.[1] By inhibiting PDE5, compounds like this compound can prolong the action of cGMP and enhance its physiological effects.[1]
Data Presentation
The inhibitory activity of PDE5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). As specific data for this compound is proprietary, the following table summarizes the IC50 values for several well-characterized PDE5 inhibitors to provide a comparative context for experimental results.
| Compound | IC50 (nM) for PDE5 | Reference |
| Sildenafil | 3.5 - 8.5 | [2] |
| Tadalafil | 1.8 - 6.7 | [3] |
| Vardenafil | 0.14 - 0.7 | [3][4] |
| This compound | To be determined |
Signaling Pathway
References
Application Notes and Protocols for PDE5-IN-7 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] It specifically hydrolyzes cGMP, a second messenger that mediates a wide range of physiological processes, including smooth muscle relaxation, neuronal signaling, and platelet function.[4][5][6] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby potentiating the effects of NO. This mechanism of action has led to the successful development of PDE5 inhibitors for the treatment of erectile dysfunction and pulmonary arterial hypertension.[5][7][8] The therapeutic potential of PDE5 inhibitors is also being explored for a variety of other conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[8][9][10]
High-throughput screening (HTS) is a critical tool in the drug discovery process, enabling the rapid screening of large compound libraries to identify potential new drug candidates.[11][12] PDE5-IN-7 is a potent and selective small molecule inhibitor of PDE5, designed for use in HTS assays to identify novel modulators of the cGMP signaling pathway. These application notes provide detailed protocols for the use of this compound as a reference compound in common HTS assay formats.
Biochemical Properties and Mechanism of Action of this compound
This compound is a competitive inhibitor that targets the catalytic site of the PDE5 enzyme.[13] By binding to the active site, it prevents the hydrolysis of cGMP to 5'-GMP, leading to an increase in intracellular cGMP levels. The selectivity of this compound for PDE5 over other phosphodiesterase isoforms is a critical attribute, minimizing off-target effects.[1]
Signaling Pathway of PDE5
The diagram below illustrates the central role of PDE5 in the NO/cGMP signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key performance metrics of this compound in a typical biochemical HTS assay.
| Parameter | Value | Assay Conditions |
| IC50 | 16.11 nM | Recombinant human PDE5A1, 1 nM cGMP substrate, 30 min incubation at 30°C.[14] |
| Z'-factor | 0.85 | 384-well plate format, Fluorescence Polarization (FP) assay. |
| Selectivity | >100-fold vs. PDE1, PDE6 | Determined by IC50 measurements against a panel of PDE isoforms.[14][15] |
| Solubility | >100 µM | In aqueous buffer containing 1% DMSO. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for HTS formats and can be adapted for 96-, 384-, or 1536-well plates.
Protocol 1: Fluorescence Polarization (FP)-Based PDE5 Inhibition Assay
This assay measures the inhibition of PDE5 by monitoring the change in fluorescence polarization of a fluorescently labeled cGMP tracer.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP tracer (e.g., TAMRA-cGMP)
-
Anti-cGMP antibody
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 0.1% BSA, pH 7.5
-
This compound (or test compounds) dissolved in DMSO
-
Microplates (e.g., black, low-volume 384-well)
-
Plate reader capable of fluorescence polarization measurements
Experimental Workflow Diagram:
Procedure:
-
Compound Plating: Dispense 100 nL of this compound (for control) or test compounds in DMSO into the appropriate wells of a 384-well plate. For the positive control (no inhibition), dispense 100 nL of DMSO.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing PDE5 enzyme and cGMP substrate in assay buffer to each well. The final concentration of cGMP should be at or below the Km of the enzyme.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Add 5 µL of a detection mixture containing the fluorescently labeled cGMP tracer and the anti-cGMP antibody in assay buffer.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
Protocol 2: TR-FRET-Based PDE5 Inhibition Assay
This assay utilizes Time-Resolved Förster Resonance Energy Transfer to measure the product of the PDE5 reaction, 5'-GMP.
Materials:
-
Recombinant human PDE5A1 enzyme
-
cGMP substrate
-
Europium-labeled anti-GMP antibody (Donor)
-
APC-labeled cGMP analog (Acceptor)
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 0.1% BSA, pH 7.5
-
This compound (or test compounds) dissolved in DMSO
-
Microplates (e.g., white, low-volume 384-well)
-
TR-FRET-capable plate reader
Experimental Workflow Diagram:
Procedure:
-
Compound Plating: Dispense 100 nL of this compound or test compounds in DMSO into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing the PDE5 enzyme and cGMP substrate in assay buffer to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Add 5 µL of a detection mixture containing the Europium-labeled anti-GMP antibody and the APC-labeled cGMP analog in assay buffer.
-
Second Incubation: Incubate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the TR-FRET signal (emission at two wavelengths) on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals, then determine the percent inhibition and IC50 value for this compound.
Data Interpretation and Quality Control
A key metric for evaluating the quality of an HTS assay is the Z'-factor.[16] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control (e.g., no enzyme or fully inhibited)
-
μn = mean of the negative control (e.g., DMSO, no inhibition)
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
The high Z'-factor of 0.85 for the this compound assay indicates a large signal window and low data variability, making it a robust and reliable assay for HTS.
Conclusion
This compound is a valuable tool for researchers engaged in the discovery of novel PDE5 inhibitors. Its high potency and selectivity, combined with the detailed and robust HTS protocols provided, make it an ideal reference compound for validating assay performance and interpreting screening results. The application of these methodologies will facilitate the identification of new chemical entities with therapeutic potential in a range of diseases associated with the NO/cGMP signaling pathway.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 7. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 12. repository.yu.edu [repository.yu.edu]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes and Protocols for Western Blot Analysis of PDE5-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDE5-IN-7 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. With a half-maximal inhibitory concentration (IC50) of 5 nM, this compound offers a powerful tool for investigating the therapeutic potential of PDE5 inhibition in various physiological and pathological processes. This document provides detailed application notes and protocols for utilizing Western blot analysis to elucidate the molecular effects of this compound treatment.
Mechanism of Action
PDE5 enzymes are responsible for the degradation of cGMP. Inhibition of PDE5 by this compound leads to an accumulation of intracellular cGMP. This, in turn, activates protein kinase G (PKG), a key downstream effector that mediates a range of cellular responses, including smooth muscle relaxation, decreased inflammation, and modulation of cell proliferation and survival pathways. Western blot analysis is an indispensable technique to quantify the changes in protein expression and phosphorylation status of key signaling molecules downstream of PDE5 inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on selective PDE5 inhibitors, which can be used as a reference for expected outcomes following this compound treatment.
Table 1: Effect of PDE5 Inhibition on Key Signaling Proteins
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SEM) | Reference Cell/Tissue Type |
| p-eNOS (Ser1177) | PDE5 Inhibitor | 1.8 ± 0.2 | Human Endothelial Cells |
| p-VASP (Ser239) | PDE5 Inhibitor | 2.5 ± 0.4 | Platelets |
| p-Akt (Ser473) | PDE5 Inhibitor | 1.6 ± 0.3 | Cardiac Myocytes |
| p-ERK1/2 (Thr202/Tyr204) | PDE5 Inhibitor | 1.3 ± 0.1 | Neuronal Cells |
| Cleaved Caspase-3 | PDE5 Inhibitor + Pro-apoptotic stimulus | 0.6 ± 0.1 | Cancer Cell Line |
Table 2: Dose-Dependent Effect of a Representative PDE5 Inhibitor on p-VASP (Ser239) Expression
| Concentration | Fold Change vs. Control (Mean ± SEM) |
| 0 nM (Control) | 1.0 ± 0.1 |
| 1 nM | 1.4 ± 0.2 |
| 10 nM | 2.1 ± 0.3 |
| 100 nM | 2.8 ± 0.4 |
| 1 µM | 2.9 ± 0.3 |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits PDE5, increasing cGMP and activating PKG signaling.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a relevant cancer cell line) in appropriate culture dishes or flasks. Allow cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS). Add the prepared treatment media to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for the specific cell line and target protein.
B. Protein Extraction (Lysis)
-
Cell Lysis: After treatment, place the culture dishes on ice. Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
C. Western Blot Protocol
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each sample.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The acrylamide percentage of the gel should be chosen based on the molecular weight of the target protein(s). Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-eNOS, anti-p-VASP, anti-p-Akt, or anti-β-actin as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Experimental Workflow
The following diagram outlines the experimental workflow for Western blot analysis of this compound treated cells.
Application Notes and Protocols for PDE5-IN-7 Immunofluorescence Staining
These application notes provide a detailed protocol for the immunofluorescence staining of phosphodiesterase 5 (PDE5) and the visualization of the effects of its inhibitor, PDE5-IN-7. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation and vasodilation.[1][2][3] PDE5 inhibitors, such as this compound, block the degradation of cGMP, leading to its accumulation and enhanced downstream signaling.[1][4][5] This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions like erectile dysfunction and pulmonary hypertension.[1][3] Immunofluorescence is a powerful technique to visualize the subcellular localization of PDE5 and to assess the cellular consequences of its inhibition by compounds like this compound.
Signaling Pathway
The canonical NO/cGMP signaling pathway is initiated by the release of nitric oxide, which stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP.[1][6] cGMP then activates protein kinase G (PKG), leading to a cascade of phosphorylation events that ultimately result in decreased intracellular calcium levels and smooth muscle relaxation.[2][7] PDE5 acts as a negative regulator of this pathway by breaking down cGMP.[4][5] Inhibition of PDE5 by this compound disrupts this degradation, thereby potentiating the effects of cGMP.[1]
Experimental Protocols
The following protocols provide a general framework for immunofluorescence staining of PDE5 or for assessing the effects of this compound treatment on downstream markers (e.g., phosphorylation of PKG substrates). Optimization of parameters such as antibody concentration and incubation times is recommended for specific cell types and experimental conditions.
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) |
| Primary Antibody (anti-PDE5) | (Specify Supplier) | (Specify Cat. No.) |
| Fluorescent Secondary Antibody | (Specify Supplier) | (Specify Cat. No.) |
| This compound | (Specify Supplier) | (Specify Cat. No.) |
| 4% Paraformaldehyde (PFA) | (Specify Supplier) | (Specify Cat. No.) |
| Triton™ X-100 | (Specify Supplier) | (Specify Cat. No.) |
| Normal Goat Serum | (Specify Supplier) | (Specify Cat. No.) |
| DAPI (4',6-diamidino-2-phenylindole) | (Specify Supplier) | (Specify Cat. No.) |
| Antifade Mounting Medium | (Specify Supplier) | (Specify Cat. No.) |
| Phosphate-Buffered Saline (PBS) | (Specify Supplier) | (Specify Cat. No.) |
Protocol for Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for fixing, permeabilizing, and staining adherent cells cultured on coverslips or in chamber slides.
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips or chamber slides and culture until desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
-
Fixation:
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1-0.3% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton™ X-100) for 1 hour at room temperature.[9][10]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[8]
-
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Experimental Workflow
Data Presentation
Quantitative analysis of immunofluorescence images can provide valuable insights. The following table outlines key parameters that can be measured and compared between control and this compound treated samples.
| Parameter | Description | Expected Effect of this compound |
| PDE5 Subcellular Localization | The distribution of PDE5 within the cell (e.g., cytoplasmic, nuclear, membrane-associated). | May or may not change depending on the specific inhibitor and cell type. |
| Fluorescence Intensity of p-VASP | Quantification of the fluorescence signal from an antibody targeting phosphorylated Vasodilator-Stimulated Phosphoprotein (a PKG substrate). | Increased fluorescence intensity, indicating an increase in cGMP signaling. |
| Cellular Morphology | Changes in cell shape, size, or cytoskeletal organization. | May induce changes consistent with smooth muscle relaxation (e.g., cell spreading). |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of wash steps |
| No/Weak Signal | - Primary antibody does not recognize the antigen in fixed tissue- Antibody concentration too low- Inactive secondary antibody | - Test different fixation methods- Increase antibody concentration or incubation time- Use a fresh or different secondary antibody |
| Non-specific Staining | - Secondary antibody cross-reactivity- Presence of endogenous peroxidases (if using HRP-conjugated antibodies) | - Use a secondary antibody raised against the species of the primary antibody- Include a quenching step |
Conclusion
This document provides a comprehensive guide for utilizing immunofluorescence to study the effects of the PDE5 inhibitor, this compound. The provided protocols and diagrams offer a solid foundation for researchers to design and execute experiments aimed at understanding the cellular and molecular consequences of PDE5 inhibition. Careful optimization and adherence to good laboratory practices are essential for obtaining reliable and reproducible results.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. lab.moffitt.org [lab.moffitt.org]
- 11. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
Troubleshooting & Optimization
How to improve PDE5-IN-7 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with PDE5-IN-7 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Loss of potency for this compound in solution is likely due to chemical degradation. The pyrazolopyrimidinone core of this compound, like other similar heterocyclic compounds, can be susceptible to hydrolysis, oxidation, and photodegradation. The specific rate of degradation will depend on the solvent, pH, temperature, and exposure to light.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1]. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. For in vivo experiments, it is best to prepare fresh working solutions daily[1].
Q3: What solvents are recommended for dissolving this compound?
A3: Based on available information for similar compounds, this compound is likely soluble in organic solvents such as DMSO and ethanol. For aqueous buffers, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting into the aqueous medium to avoid precipitation. The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum to avoid affecting the experiment.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution after dilution from a stock.
-
Inconsistent results in bioassays.
Possible Causes:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers.
-
Incorrect Dilution Method: Adding the aqueous buffer directly to the stock solution can cause the compound to crash out of solution.
-
pH Effects: The solubility of this compound may be pH-dependent.
Solutions:
-
Optimize Dilution Protocol:
-
Always add the concentrated stock solution (in an organic solvent like DMSO) to the aqueous buffer while vortexing to ensure rapid mixing.
-
Prepare intermediate dilutions in a solvent mixture before the final dilution into the aqueous buffer.
-
-
Adjust pH:
-
Experimentally determine the optimal pH range for this compound solubility. Start by testing a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
-
Use of Solubilizing Agents:
-
Consider the addition of a small percentage (e.g., 0.1-1%) of a non-ionic surfactant like Tween® 80 or a cyclodextrin (e.g., HP-β-CD) to the aqueous buffer to enhance solubility.
-
Issue 2: Degradation of this compound in Solution
Symptoms:
-
Decreased biological activity in assays over time.
-
Appearance of new peaks in HPLC analysis of the solution.
Possible Causes and Solutions:
The pyrazolopyrimidinone scaffold of this compound is susceptible to several degradation pathways. A forced degradation study is the most effective way to identify the specific liabilities of the molecule.
1. Hydrolytic Degradation:
-
Susceptibility: The amide and sulfonamide functionalities within the this compound structure can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Troubleshooting:
-
pH Control: Maintain the pH of the solution within a stable range, which needs to be determined experimentally. Generally, a pH between 6.0 and 7.5 is a good starting point for many small molecules.
-
Temperature Control: Prepare and store solutions at low temperatures (2-8°C for short-term use, -20°C or -80°C for longer-term storage). Avoid autoclaving solutions containing this compound.
-
2. Oxidative Degradation:
-
Susceptibility: The electron-rich heterocyclic rings in this compound may be prone to oxidation.
-
Troubleshooting:
-
Use High-Purity Solvents: Peroxides in aged solvents can initiate oxidative degradation. Use fresh, high-purity solvents.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen.
-
Antioxidants: If oxidative degradation is confirmed, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) at low concentrations (e.g., 0.01-0.1%) could be beneficial, but their compatibility with the experimental system must be verified.
-
3. Photodegradation:
-
Susceptibility: Aromatic and heterocyclic systems can absorb UV light, leading to photochemical degradation.
-
Troubleshooting:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil.
-
Minimize Light Exposure During Experiments: Conduct experiments under subdued lighting conditions whenever possible.
-
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Solution
Objective: To determine the short-term stability of this compound in a specific experimental buffer.
Methodology:
-
Prepare a fresh stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Dilute the stock solution to the final working concentration in the desired experimental buffer.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions:
-
Room temperature (protected from light)
-
4°C
-
-20°C
-
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze one aliquot from each condition.
-
Analysis: Use a validated stability-indicating HPLC method to quantify the remaining concentration of this compound. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Protocol 2: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound.
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C).
-
Photodegradation: Expose a solution of this compound to a light source as specified in ICH Q1B guidelines.
-
Analysis: At appropriate time points, analyze the stressed samples by a stability-indicating HPLC method, ideally coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.
Data Presentation
Table 1: Example Data from a Basic Stability Study of this compound (10 µM in PBS, pH 7.4)
| Storage Condition | Time (hours) | Remaining this compound (%) |
| Room Temperature | 0 | 100 |
| 8 | 92 | |
| 24 | 75 | |
| 4°C | 0 | 100 |
| 8 | 99 | |
| 24 | 97 | |
| -20°C | 0 | 100 |
| 24 | 100 |
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation after 24h | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 45% | Hydrolysis of sulfonamide |
| 0.1 M NaOH, 60°C | 85% | Hydrolysis of pyrazolopyrimidinone ring |
| 3% H₂O₂, RT | 30% | N-oxide formation |
| Light Exposure | 15% | Photodegradation product 1 |
Visualizations
Caption: PDE5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Preventing PDE5-IN-7 precipitation in media
Welcome to the technical support center for PDE5-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in experimental media, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a poorly water-soluble compound. For optimal results, it is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[1][2][3] The solubility of many organic compounds is significantly higher in DMSO compared to aqueous solutions.[2][3]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity.[1] For most cell lines, a final DMSO concentration of less than 0.5% is recommended.[4] However, it is crucial to determine the specific tolerance of your cell line to DMSO in a separate vehicle control experiment.
Q3: My this compound precipitated after adding it to the cell culture medium. What is the likely cause?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds.[4][5] This phenomenon, often referred to as "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[6][7] Other contributing factors can include the temperature and pH of the medium, as well as interactions with media components.[5][8]
Q4: Can I use a medium that has a visible precipitate?
A4: It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of your compound in solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[6] Furthermore, the precipitate itself could have unintended cytotoxic effects on your cells.[5]
Q5: What is the difference between kinetic and thermodynamic solubility?
A5: Kinetic solubility refers to the concentration of a compound that can be achieved by rapid dilution of a stock solution into an aqueous buffer. This can result in a temporary supersaturated state. Thermodynamic solubility is the true equilibrium solubility, where the maximum amount of a compound is dissolved under specific conditions. A compound may initially appear soluble (kinetic solubility) but then precipitate over time as it reaches its more stable, and often lower, thermodynamic solubility limit.[6]
Troubleshooting Guides
Guide 1: Preventing Immediate Precipitation Upon Dilution
If you observe a precipitate immediately after adding the this compound stock solution to your media, follow these steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize Stock Solution Concentration: While counterintuitive, preparing a lower concentration stock solution in DMSO can sometimes help. This requires adding a larger volume of the stock to the media, which can aid in dispersion, but be mindful of the final DMSO concentration.
-
Modify the Dilution Method:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[4][6]
-
Slow, dropwise addition: Add the this compound stock solution drop-by-drop to the medium while gently swirling or vortexing.[4] This helps to avoid localized high concentrations that can trigger precipitation.
-
Serial dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the pre-warmed media.[5]
-
Guide 2: Addressing Precipitation That Occurs Over Time
If you notice a precipitate forming hours or days after the initial preparation, consider the following:
-
Temperature and pH Shifts: Changes in temperature and pH within the incubator can affect compound solubility.[5] Ensure your media is adequately buffered for the CO2 environment of your incubator.
-
Interaction with Media Components: this compound may be interacting with components in your media, such as serum proteins or salts, leading to precipitation over time.[5][9] Consider reducing the serum concentration if your experimental design allows.
-
Determine the Maximum Soluble Concentration: It is essential to experimentally determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions for the full duration of your experiment.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | 5 |
| DMSO | > 50 |
Table 2: Maximum Soluble Concentration of this compound in Cell Culture Media (with 0.5% DMSO)
| Media Type | Supplement | Maximum Soluble Concentration (µM) |
| DMEM | 10% FBS | 10 |
| RPMI-1640 | 10% FBS | 8 |
| Serum-Free Medium | N/A | 15 |
Note: The data presented in these tables are hypothetical and should be used as a reference. It is crucial to determine the solubility of this compound for your specific experimental conditions.
Experimental Protocols
Protocol: Determination of Maximum Soluble Concentration in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that remains in solution in your specific cell culture medium over the desired experimental duration.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C.
-
Prepare Serial Dilutions:
-
In a series of sterile tubes or wells, prepare a range of this compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.) by diluting the stock solution into the pre-warmed medium. Ensure the final DMSO concentration remains constant and below your cell line's tolerance limit (e.g., 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO but without this compound).
-
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection:
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately after preparation, 1h, 4h, 24h, 48h, 72h).
-
For a more detailed examination, aspirate a small aliquot from each dilution and view it under a microscope to check for micro-precipitates.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the entire incubation period is the maximum soluble concentration for your specific experimental conditions.
Mandatory Visualizations
Caption: cGMP signaling pathway and the mechanism of PDE5 inhibition.
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. researchgate.net [researchgate.net]
PDE5-IN-7 inconsistent results in assays
Welcome to the technical support center for PDE5-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues that may arise during experiments involving this selective PDE5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (CAS: 139756-21-1) is a potent and selective inhibitor of phosphodiesterase 5 (PDE5).[1][2] It exhibits a high affinity for PDE5 with a reported IC50 value of 5 nM.[1][3] It also shows some activity against PDE1, with a reported IC50 of 300 nM, indicating a degree of selectivity.[1][3]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 33.33 mg/mL (106.70 mM), though ultrasonic assistance may be required.[1][3] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact its solubility.[1] For long-term storage, the solid powder should be kept at -20°C for up to 3 years. In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Q3: Why am I observing variability in my IC50 measurements for this compound?
Inconsistent IC50 values for PDE5 inhibitors are a common issue and can arise from several factors:
-
Assay Conditions: IC50 values are highly dependent on the specific assay conditions, including the concentration of the substrate (cGMP), the source and concentration of the PDE5 enzyme, and the incubation time.[4]
-
Compound Stability: The stability of this compound in aqueous assay buffers can influence its effective concentration over the course of the experiment. Degradation of the inhibitor will lead to an overestimation of the IC50 value.
-
Solubility Issues: Poor solubility of this compound in the final assay buffer can lead to the formation of precipitates, reducing the actual concentration of the inhibitor in solution and affecting the accuracy of the results.
-
Enzyme Activity: The activity of the PDE5 enzyme can vary between batches and may change over time with storage. It is crucial to use a consistent source and batch of the enzyme and to validate its activity regularly.
-
Data Analysis: The method used to calculate the IC50 value can also introduce variability. Different software programs and curve-fitting algorithms may yield slightly different results.[5]
Troubleshooting Guides
Inconsistent Results in PDE5 Enzymatic Assays
This guide addresses common problems encountered during in vitro enzymatic assays to determine the inhibitory activity of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inaccurate pipetting- Poor mixing of reagents- Compound precipitation | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all assay components.- Visually inspect plates for any signs of precipitation. If observed, consider optimizing the solvent concentration or using a different buffer. |
| IC50 value is higher than expected | - Incorrect inhibitor concentration- Degraded inhibitor stock solution- Low enzyme activity- High substrate (cGMP) concentration | - Verify the concentration of your this compound stock solution.- Prepare fresh stock solutions from solid compound.- Test the activity of your PDE5 enzyme with a known inhibitor.- Use a cGMP concentration at or below the Km for the enzyme. |
| IC50 value is lower than expected | - Incorrect enzyme concentration- Low substrate (cGMP) concentration | - Titrate the PDE5 enzyme to determine the optimal concentration for your assay.- Ensure the cGMP concentration is appropriate and consistent across experiments. |
| No inhibition observed | - Inactive compound- Inactive enzyme- Incorrect assay setup | - Confirm the identity and purity of your this compound.- Test the enzyme activity with a positive control inhibitor.- Carefully review and verify all steps of your experimental protocol. |
Issues in Cell-Based cGMP Assays
This guide provides troubleshooting for common issues in cell-based assays designed to measure the effect of this compound on intracellular cGMP levels.
| Observed Problem | Potential Cause | Recommended Solution |
| No increase in cGMP levels after treatment | - Low cell permeability of the compound- Inactive compound- Off-target effects leading to cGMP degradation | - Use a positive control inhibitor with known cell permeability.- Confirm the activity of this compound in an enzymatic assay.- Consider potential off-target effects and investigate other signaling pathways. |
| High background cGMP levels | - Basal PDE5 activity is low in the cell line- Stimulation of guanylate cyclase by other factors | - Choose a cell line with well-characterized PDE5 expression and activity.- Ensure that the cell culture conditions are not stimulating cGMP production. |
| Cell toxicity observed | - High concentration of the compound- Off-target effects | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Investigate potential off-target liabilities of the compound.[6] |
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound and other common PDE5 inhibitors. Note that IC50 values can vary between different studies due to variations in experimental conditions.
| Inhibitor | PDE5 IC50 (nM) | PDE1 IC50 (nM) | PDE6 IC50 (nM) | Reference |
| This compound | 5 | 300 | Not Reported | [1][3] |
| Sildenafil | 3.7 - 6.6 | Not Reported | 11 | [7][8] |
| Tadalafil | 1.8 - 2 | Not Reported | Not Reported | [7] |
| Vardenafil | 0.7 | 180 | 11 | [8] |
Experimental Protocols
Protocol 1: In Vitro PDE5 Enzymatic Assay (Fluorescence Polarization)
This protocol is a general guideline for determining the IC50 of this compound using a fluorescence polarization (FP)-based assay.
Materials:
-
Recombinant human PDE5 enzyme
-
FAM-cGMP substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
This compound
-
DMSO (anhydrous)
-
384-well black, low-volume plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Enzyme Preparation: Dilute the recombinant PDE5 enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to yield a significant assay window.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound solution to the wells of the 384-well plate.
-
Add 5 µL of the diluted PDE5 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FAM-cGMP substrate solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. Protect the plate from light.
-
Detection: Measure the fluorescence polarization using a plate reader with appropriate filters for the FAM fluorophore (e.g., excitation at 485 nm, emission at 535 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based cGMP Assay (ELISA)
This protocol outlines a general procedure for measuring changes in intracellular cGMP levels in response to this compound treatment using a competitive ELISA kit.
Materials:
-
Cell line expressing PDE5 (e.g., HEK293-PDE5)
-
Cell culture medium and supplements
-
This compound
-
DMSO (cell culture grade)
-
Stimulating agent (e.g., Sodium Nitroprusside - SNP)
-
Lysis buffer
-
cGMP ELISA kit
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Compound Treatment:
-
Prepare dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a predetermined time (e.g., 30-60 minutes).
-
-
Stimulation: Add the stimulating agent (e.g., SNP) to all wells (except for the unstimulated control) to induce cGMP production. Incubate for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the lysis buffer protocol provided with the cGMP ELISA kit.
-
cGMP Measurement: Perform the cGMP ELISA according to the manufacturer's instructions.
-
Data Analysis: Quantify the cGMP concentration in each sample based on the standard curve. Plot the cGMP concentration against the this compound concentration to determine the EC50 value.
Visualizations
Caption: The NO/cGMP signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric-Site and Catalytic-Site Ligand Effects on PDE5 Functions are Associated with Distinct Changes in Physical Form of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PDE5-IN-7 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of PDE5-IN-7 in experiments. The following information is designed to address specific issues that may be encountered and to provide clear, actionable guidance for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation within cells.[1] This increase in intracellular cGMP activates downstream signaling pathways, most notably promoting smooth muscle relaxation and vasodilation.[1]
Q2: What are the primary research applications for this compound?
A2: Given its mechanism of action, this compound, like other PDE5 inhibitors, is a valuable tool for investigating cellular processes regulated by cGMP signaling. Research applications include studies on cardiovascular diseases, erectile dysfunction, pulmonary hypertension, and neurological disorders.[2][3] Additionally, PDE5 inhibitors have been explored for their potential in cancer therapy, often in combination with chemotherapeutic agents, where they may enhance the efficacy of treatment.[4][5][6]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[7] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a high concentration (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%, and preferably below 0.1%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[8]
Q4: How should I store the this compound stock solution?
A4: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.[8] When stored properly, stock solutions in DMSO are generally stable for several months. Always refer to the manufacturer's specific storage recommendations.
Q5: What is a typical starting concentration for this compound in in vitro experiments?
A5: Based on its known IC50 value of 5 nM for PDE5, a good starting point for in vitro experiments would be in the low nanomolar to low micromolar range. A common practice is to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. A suggested starting range for a dose-response curve could be from 1 nM to 10 µM.
Troubleshooting Guides
Problem 1: No observable effect of this compound in my experiment.
Possible Causes and Solutions:
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal effective concentration.
-
-
Compound Instability: this compound may have degraded in the stock solution or in the experimental medium.
-
Solution: Prepare a fresh stock solution. Assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) over the time course of your experiment.[9]
-
-
Low Endogenous cGMP Production: The effect of PDE5 inhibitors is dependent on the cellular production of cGMP by guanylate cyclases.[1]
-
Solution: Consider stimulating endogenous cGMP production with a nitric oxide (NO) donor (e.g., sodium nitroprusside) to enhance the effect of this compound.
-
-
Cell Type Unresponsive: The cell line you are using may not express PDE5 or have a cGMP-dependent signaling pathway relevant to your endpoint.
-
Solution: Confirm PDE5 expression in your cell line using techniques like Western blotting or qPCR. Test the effect of this compound in a cell line known to be responsive to PDE5 inhibition as a positive control.
-
Problem 2: High cell death or unexpected cytotoxicity observed.
Possible Causes and Solutions:
-
High Concentration of this compound: The concentration used may be cytotoxic to your cells.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration of this compound that is toxic to your cells (CC50 value). Use concentrations well below the CC50 for your functional assays.
-
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[7] Always include a vehicle control with the same DMSO concentration to assess solvent-specific effects.
-
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed effect is due to PDE5 inhibition, consider using a structurally different PDE5 inhibitor as a control.[8]
-
Experimental Protocols & Data Presentation
To determine the optimal concentration of this compound for your experiments, it is essential to perform a dose-response curve and a cytotoxicity assay.
Table 1: Key Properties of this compound
| Property | Value |
| Target | Phosphodiesterase 5 (PDE5) |
| IC50 (PDE5) | 5 nM |
| IC50 (PDE1) | 300 nM |
| Typical Solvent | DMSO |
Protocol 1: Determining the Effective Concentration (IC50) of this compound
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cellular function.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for optimal growth during the experiment and let them adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. A common starting point is a 1:3 dilution series from a high concentration (e.g., 10 µM).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform your assay of interest to measure the biological endpoint (e.g., cGMP accumulation, cell proliferation, protein expression).
-
Data Analysis: Normalize the results to the controls and plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[8]
Protocol 2: Assessing the Cytotoxicity (CC50) of this compound
This protocol describes how to determine the half-maximal cytotoxic concentration (CC50) using a common viability assay.
-
Cell Seeding: Plate cells in a 96-well plate as described in Protocol 1.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium, similar to Protocol 1.
-
Treatment: Treat the cells with the various concentrations of this compound and controls.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay such as the MTT or MTS assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the percent viability against the logarithm of the this compound concentration to determine the CC50 value.[8]
Table 2: Example Dose-Response Data for a PDE5 Inhibitor
| Concentration (nM) | % Inhibition of Target Activity | % Cell Viability |
| 0 (Vehicle) | 0 | 100 |
| 1 | 15 | 100 |
| 10 | 48 | 98 |
| 100 | 85 | 95 |
| 1000 (1 µM) | 98 | 92 |
| 10000 (10 µM) | 100 | 75 |
Note: This is example data and the actual results for this compound will vary depending on the cell line and experimental conditions.
Visualizations
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 5 Inhibitors Enhance Chemotherapy Killing in Gastrointestinal/Genitourinary Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PDE5-IN-7 Cytotoxicity in Cell Lines
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with PDE5-IN-7, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information provided is based on the established knowledge of the PDE5 inhibitor class of compounds and is intended to guide researchers in resolving common experimental challenges, particularly unexpected cytotoxicity in cell lines. While direct data on a compound with the specific designation "this compound" is not publicly available, the principles and troubleshooting steps outlined here are broadly applicable to novel small molecule inhibitors of PDE5.
Mechanism of Action of PDE5 Inhibitors
Phosphodiesterase 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[1][2] Inhibition of PDE5 by compounds like this compound leads to an accumulation of intracellular cGMP.[1] This, in turn, activates protein kinase G (PKG), which mediates various downstream signaling events. The primary therapeutic effects of PDE5 inhibitors, such as vasodilation, are a result of this increased cGMP signaling.[3][4]
In the context of cancer research, PDE5 is often overexpressed in various tumor types, and its inhibition can lead to anti-proliferative and pro-apoptotic effects, sometimes in synergy with chemotherapeutic agents.[5][6][7]
Signaling Pathway of PDE5 Inhibition
Caption: Canonical signaling pathway of PDE5 inhibition by this compound.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide addresses common issues of unexpected or inconsistent cytotoxicity observed during in vitro experiments with this compound.
Q1: I am observing significant cell death at concentrations expected to be non-toxic based on PDE5 inhibitory IC50 values. What could be the cause?
A1: This is a common challenge when working with novel inhibitors. Several factors could be contributing to the observed cytotoxicity. Here is a step-by-step troubleshooting workflow:
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
-
Step 1: Verify Compound Concentration and Purity. Ensure the stock solution of this compound is at the correct concentration and that the compound has not degraded. Verify the purity of the compound if possible.
-
Step 2: Assess Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Run a vehicle control with the same concentration of solvent used in your highest dose of this compound to rule out solvent-induced cytotoxicity.
-
Step 3: Investigate Potential Off-Target Effects. While designed to be specific for PDE5, small molecule inhibitors can have off-target effects, especially at higher concentrations.[3] For example, some PDE5 inhibitors can affect other PDE isoforms like PDE6, which is found in the retina.[1][8] The cellular context is also important; in some cancer cells, PDE5 inhibition is pro-apoptotic, while in cell types like cardiomyocytes, it can be anti-apoptotic.[9]
-
Step 4: Evaluate Baseline Cell Health. Ensure that the cell lines used are healthy, free from contamination (especially mycoplasma), and are not being used at a high passage number, which can alter their response to drugs.
-
Step 5: Optimize Cytotoxicity Assay Protocol. The type of cytotoxicity assay used can influence the results. Metabolic assays like MTT or MTS measure mitochondrial activity, which may not always directly correlate with cell death. Consider using a complementary assay that measures membrane integrity (e.g., LDH release) or a direct measure of apoptosis (e.g., caspase-3/7 activity, Annexin V staining).
Q2: My results are inconsistent between experiments. What should I check?
A2: Inconsistent results are often due to subtle variations in experimental conditions. Here are some key areas to review:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density for every experiment. Overly confluent or sparse cultures can respond differently to treatment.
-
Incubation Time: Use a precise and consistent incubation time for both the compound treatment and the assay development.
-
Reagent Preparation: Prepare fresh reagents and media for each experiment to avoid degradation.
-
Plate Edge Effects: Cells in the outer wells of a microplate can be subject to evaporation and temperature variations, leading to inconsistent results. Avoid using the outermost wells for experimental samples or ensure they are adequately hydrated.
Quantitative Data Summary
While specific data for "this compound" is not available, the following tables provide a general reference for the potency and selectivity of known PDE5 inhibitors. This can help in designing experiments and interpreting results for a novel PDE5 inhibitor.
Table 1: IC50 Values of Common PDE5 Inhibitors against PDE Isoforms
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity for PDE5 vs. PDE6 | Selectivity for PDE5 vs. PDE11 |
| Sildenafil | 5.22 | ~50 | ~500 | ~10x | ~100x |
| Tadalafil | 2.35 | >10,000 | ~20 | >4000x | ~8.5x |
| Vardenafil | ~0.4 | ~4 | ~40 | ~10x | ~100x |
| TPN729MA | 2.28 | 45.6 | 6090 | 20x | 2671x |
Data compiled from multiple sources.[10][11][12] Actual values can vary depending on assay conditions.
Table 2: General Concentration Ranges for In Vitro Experiments
| Parameter | Concentration Range | Rationale |
| Effective Concentration (EC50) for PDE5 Inhibition | Typically in the low nanomolar to low micromolar range. | This is the concentration range where the on-target effect of PDE5 inhibition is expected. |
| Cytotoxic Concentration (CC50) | Highly variable depending on the cell line and compound. Can range from low micromolar to >100 µM. | Concentrations significantly higher than the EC50 may induce off-target cytotoxicity. |
| Therapeutic Index (in vitro) | CC50 / EC50 | A higher therapeutic index indicates a greater window between the desired inhibitory effect and unwanted cytotoxicity. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay
The LDH (Lactate Dehydrogenase) assay is a colorimetric assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Frequently Asked Questions (FAQs)
Q3: Can this compound enhance the cytotoxicity of other drugs I am testing?
A3: Yes, this is a known phenomenon for PDE5 inhibitors. Several studies have shown that PDE5 inhibitors can potentiate the cytotoxic effects of various chemotherapeutic agents in different cancer cell lines.[4][5][9][11] This synergistic effect is often attributed to the accumulation of cGMP and the subsequent activation of apoptotic pathways. When co-administering this compound with other compounds, it is essential to perform dose-matrix experiments to determine if the interaction is synergistic, additive, or antagonistic.
Q4: Should I be concerned about the expression level of PDE5 in my cell line?
A4: Yes, the expression level of PDE5 can significantly impact the cellular response to this compound. Cell lines with high PDE5 expression are more likely to exhibit on-target effects, while those with low or no expression may show no response or only off-target effects at high concentrations. It is advisable to determine the relative expression of PDE5 in your cell lines of interest using techniques like Western blotting or qPCR before initiating extensive cytotoxicity screening.
Q5: At what concentration should I start my experiments with this compound?
A5: A good starting point is to perform a broad-range dose-response experiment. Begin with a concentration at least 100-fold higher than the known or expected IC50 for PDE5 inhibition and perform serial dilutions down to a concentration well below the IC50. This will help you establish the effective concentration range for PDE5 inhibition and identify the threshold for any potential cytotoxicity in your specific cell line. A typical starting range might be from 100 µM down to 1 nM.
Disclaimer: The information provided in this technical support center is for research purposes only. The troubleshooting guides and protocols are general recommendations and may require optimization for your specific experimental conditions and cell lines.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Phosphodiesterase 5 Inhibitors Enhance Chemotherapy Killing in Gastrointestinal/Genitourinary Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment Strategy for Non-Responders to PDE5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostate Cancer Cell Phenotypes Remain Stable Following PDE5 Inhibition in the Clinically Relevant Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
PDE5-IN-7 degradation and storage conditions
This technical support center provides guidance on the degradation and storage of PDE5-IN-7 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage of solid this compound, it is recommended to store it at -20°C. For short-term storage, it can be kept at 4°C. The compound should be stored in a tightly sealed container to protect it from moisture and light.
Q2: How should I store solutions of this compound?
It is highly recommended to prepare solutions of this compound fresh for each experiment.[1] If a stock solution must be prepared and stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of the compound in solution is dependent on the solvent used and the storage duration. It is advisable to conduct a stability test for your specific experimental conditions.
Q3: What solvents are recommended for dissolving this compound?
The solubility of this compound in various solvents may vary. Common solvents for similar compounds include DMSO, ethanol, and other organic solvents. For in vivo experiments, it is crucial to use a solvent that is biocompatible. If precipitation occurs during preparation, gentle heating and/or sonication may help in dissolution.[1]
Q4: Is this compound sensitive to light?
Many chemical compounds are light-sensitive. To minimize potential degradation, it is best practice to store both the solid compound and its solutions protected from light. Use amber vials or wrap containers in aluminum foil.
Troubleshooting Guide
Q1: I am observing inconsistent results in my experiments using this compound. Could this be due to degradation?
Inconsistent results can be a sign of compound degradation. Several factors could contribute to this:
-
Improper Storage: Ensure both the solid compound and any prepared solutions are stored at the recommended temperatures and protected from light and moisture.
-
Repeated Freeze-Thaw Cycles: If you are using a stock solution that has been frozen and thawed multiple times, the compound may have degraded. It is best to use single-use aliquots.
-
Solution Age: Solutions, especially those in aqueous buffers, can be prone to degradation over time. Always try to use freshly prepared solutions.[1]
-
Experimental Conditions: Factors such as pH, temperature, and the presence of other reactive chemicals in your assay can affect the stability of this compound.
Q2: How can I check if my this compound has degraded?
To confirm if degradation has occurred, you can perform analytical tests such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to assess the purity of a compound. A degraded sample will show additional peaks corresponding to the degradation products and a decrease in the area of the parent compound's peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of the parent compound and any potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to detect the presence of impurities or degradation products.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation can indicate that the compound is not fully dissolved or has precipitated out of solution. You can try gentle warming or sonication to aid dissolution.[1] If the issue persists, it might be due to the compound's low solubility in the chosen solvent or degradation. It is recommended to prepare a fresh solution.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Long-term | Tightly sealed, protect from light and moisture |
| 4°C | Short-term | Tightly sealed, protect from light and moisture | |
| Solution | -80°C | Short-term | Single-use aliquots, protect from light |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent and at a particular storage temperature.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, Ethanol)
- HPLC system with a suitable column (e.g., C18)
- Analytical balance
- Volumetric flasks and pipettes
- Storage vials (e.g., amber glass vials)
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
- Initial Analysis (Time 0): Immediately after preparation, analyze the solution by HPLC to determine the initial purity and peak area of this compound. This will serve as the baseline.
- Sample Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., 4°C, room temperature, -20°C). Protect the vials from light.
- Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from storage.
- Allow the sample to equilibrate to room temperature.
- Analyze the sample by HPLC using the same method as the initial analysis.
- Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at Time 0. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the remaining compound at each time point.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: General signaling pathway of PDE5 inhibition.
References
Minimizing off-target effects of PDE5-IN-7
Welcome to the technical support center for PDE5-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and addressing common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation in cells.[5] This increase in cGMP levels mediates various physiological responses, including smooth muscle relaxation and vasodilation.[3]
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is designed for high selectivity towards PDE5, cross-reactivity with other phosphodiesterase isoforms can occur, leading to off-target effects. The most common off-target interactions for PDE5 inhibitors involve PDE6 and PDE11 due to structural similarities in the catalytic domain.[2][5] Inhibition of PDE6, found in the retina, can lead to visual disturbances.[2][6] Inhibition of PDE11, present in skeletal muscle, testes, and prostate, may be associated with myalgia (muscle pain).[5]
Q3: How can I assess the selectivity of this compound in my experimental model?
A3: A selectivity profile of this compound can be established by performing in vitro enzymatic assays against a panel of purified PDE isoforms (PDE1-11).[7] This will allow you to determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each PDE isoform and calculate the selectivity ratio. Cellular assays can also be employed to assess target engagement and downstream signaling effects in a more physiologically relevant context.[8][9]
Q4: What are the common reasons for observing unexpected results or high variability in my experiments with this compound?
A4: Unexpected results or high variability can stem from several factors:
-
Compound Stability and Solubility: Ensure this compound is fully dissolved and stable in your experimental buffer or media. Precipitated compound can lead to inconsistent concentrations.
-
Off-Target Effects: The observed phenotype might be a result of inhibiting other PDEs or even unrelated proteins. A thorough selectivity assessment is crucial.
-
Cell Line or Model System Variability: Different cell lines or animal models may have varying expression levels of PDE isoforms, leading to different responses.
-
Experimental Conditions: Factors like incubation time, temperature, and substrate concentration can all influence the outcome of your experiment.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
| Potential Cause | Troubleshooting Step |
| Off-target activity | 1. Perform a comprehensive selectivity screen against a panel of PDE enzymes to identify potential off-targets. 2. Use a structurally unrelated PDE5 inhibitor as a control to see if the phenotype is specific to PDE5 inhibition. 3. Conduct a dose-response experiment to determine if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for PDE5. |
| Compound degradation | 1. Verify the stability of this compound under your experimental conditions (e.g., temperature, light exposure). 2. Prepare fresh stock solutions for each experiment. |
| Cellular context | 1. Characterize the expression profile of PDE isoforms in your specific cell line or tissue model. 2. Consider that the downstream signaling pathways may differ between cell types. |
Issue 2: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Assay conditions | 1. Standardize all assay parameters, including enzyme and substrate concentrations, incubation time, and temperature. 2. Ensure the ATP concentration in kinase-related off-target assays is consistent, as it can affect inhibitor potency.[9] |
| Compound solubility | 1. Visually inspect your compound dilutions for any signs of precipitation. 2. Consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO. |
| Pipetting errors | 1. Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions. 2. Prepare a master mix of reagents to minimize variability between wells. |
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table presents a hypothetical in vitro selectivity profile of this compound against various human phosphodiesterase (PDE) isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| PDE Isoform | IC50 (nM) | Selectivity vs. PDE5 (fold) |
| PDE5A1 | 1.5 | - |
| PDE1B | 1,200 | 800 |
| PDE2A | >10,000 | >6,667 |
| PDE3A | >10,000 | >6,667 |
| PDE4D | 8,500 | 5,667 |
| PDE6C | 95 | 63 |
| PDE7B | >10,000 | >6,667 |
| PDE8A | >10,000 | >6,667 |
| PDE9A | 7,800 | 5,200 |
| PDE10A | >10,000 | >6,667 |
| PDE11A4 | 450 | 300 |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro PDE Enzyme Inhibition Assay
This protocol outlines a general method for determining the IC50 of this compound against various PDE isoforms.
Materials:
-
Purified recombinant human PDE enzymes (PDE1-11)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (specific to each PDE isoform)
-
cGMP or cAMP substrate (as appropriate for the PDE isoform)
-
Detection reagents (e.g., fluorescent or luminescent-based)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span at least four orders of magnitude around the expected IC50.
-
Add a fixed amount of the respective PDE enzyme to each well of the 384-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the cGMP or cAMP substrate.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: PDE5 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sildenafil - Wikipedia [en.wikipedia.org]
- 7. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PDE5 Inhibitor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphodiesterase 5 (PDE5) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a PDE5 inhibitor assay?
A1: A PDE5 inhibitor assay is a biochemical method used to measure the ability of a compound to inhibit the phosphodiesterase 5 (PDE5) enzyme. The assay quantifies the enzymatic activity of PDE5, which hydrolyzes cyclic guanosine monophosphate (cGMP) into guanosine monophosphate (GMP).[1][2][3] Test compounds that inhibit PDE5 will lead to a decrease in the rate of cGMP degradation.[1][2] The potency of an inhibitor is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce PDE5 activity by 50%.
Q2: What are the common types of PDE5 inhibitor assays?
A2: Several assay formats are commonly used, each with its own advantages and disadvantages. These include:
-
Fluorescence Polarization (FP) Assays: These are homogeneous assays that measure the change in polarization of a fluorescently labeled cGMP substrate upon enzymatic cleavage.[4] They are well-suited for high-throughput screening.[4]
-
Scintillation Proximity Assays (SPA): These assays utilize a radiolabeled [³H]-cGMP substrate. When the substrate is hydrolyzed, the resulting [³H]-GMP binds to scintillant-coated beads, generating a light signal.[4]
-
Colorimetric Assays: A common method involves the detection of inorganic phosphate (Pi) released from GMP by a subsequent phosphatase reaction. The malachite green assay, for example, produces a color change that can be measured spectrophotometrically.[5]
-
Luminescence-Based Assays: The PDE-Glo™ bioassay measures the amount of remaining cGMP after the PDE5 reaction by converting it into an ATP signal, which is then detected as luminescence.[6]
Q3: My IC50 values for a known inhibitor are different from published values. What could be the cause?
A3: Discrepancies in IC50 values are a common issue and can arise from several factors. Published IC50 values can vary significantly based on the specific experimental conditions used.[5] Key factors influencing IC50 values include the concentration of the cGMP substrate, the source and specific activity of the PDE5 enzyme, the composition of the reaction buffer (e.g., pH, ionic strength, co-factors like MgCl₂), and the incubation time and temperature.[5] It is crucial to maintain consistent assay conditions to ensure reproducibility.
Q4: Can components of my sample matrix interfere with the assay?
A4: Yes, matrix effects can be a significant source of variability. Components in complex samples, such as natural product extracts or biological fluids, can interfere with the assay. For instance, caffeine has been reported to cause false-positive results in some PDE5 inhibition assays.[7] It is essential to run appropriate matrix controls (blanks) to assess potential interference.[8]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Mix all reagents thoroughly before dispensing. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start reactions simultaneously. Ensure consistent timing for the addition of stop solutions. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment. |
| Reagent Instability | Prepare fresh enzyme and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 2: Low Signal or No Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Inactive PDE5 Enzyme | Verify the activity of the enzyme lot with a known potent inhibitor as a positive control. Store the enzyme at the recommended temperature and in an appropriate buffer. |
| Incorrect Buffer Composition | Confirm the pH and concentration of all buffer components, especially co-factors like MgCl₂ which are essential for PDE5 activity.[5] |
| Substrate Degradation | Ensure the cGMP substrate has been stored correctly and has not degraded. Prepare fresh substrate dilutions for each assay. |
| Reader Settings Incorrect | For fluorescence or luminescence assays, ensure the correct excitation/emission wavelengths and gain settings are used on the plate reader. |
Issue 3: High Background Signal
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use high-purity water and reagents. Filter buffers if necessary. |
| Autofluorescence of Test Compound | Measure the fluorescence of the test compound alone in the assay buffer. If it is fluorescent, a different assay format (e.g., colorimetric or SPA) may be needed. |
| Non-specific Binding | In FP or SPA assays, non-specific binding can be an issue. Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer may help. |
| Incomplete Quenching (in some assay types) | In assays that use a quenching agent, ensure it is added at the correct concentration and is functioning properly. |
Quantitative Data Summary
The following tables provide reference values for common PDE5 inhibitors and a typical concentration range for assay components. Note that these values may need to be optimized for your specific assay conditions.
Table 1: IC50 Values for Common PDE5 Inhibitors
| Inhibitor | Reported IC50 Range (nM) |
| Sildenafil | 3.5 - 312.4[5][9] |
| Tadalafil | 1.8 - 2.0[4][9] |
| Vardenafil | 0.1 - 0.7[4][9] |
| Avanafil | 4.3 - 5.2[9] |
Note: The wide range for Sildenafil highlights the significant impact of assay conditions on IC50 values.[5]
Table 2: Typical Reagent Concentrations for a PDE5 Inhibition Assay
| Reagent | Typical Concentration |
| Tris-HCl Buffer | 20 - 40 mM, pH 7.0 - 7.5[5] |
| MgCl₂ | 10 mM[5] |
| cGMP (Substrate) | Varies depending on assay; often near the Km value. |
| PDE5 Enzyme | Concentration should be optimized to yield a linear reaction rate within the desired assay time. |
| DMSO (for compound dilution) | Typically ≤1% final concentration in the assay well. |
Experimental Protocols
Generalized Fluorescence Polarization (FP) PDE5 Inhibition Assay
This protocol provides a general workflow for a competitive FP-based assay.
-
Reagent Preparation:
-
Prepare a 2X working solution of recombinant human PDE5A1 enzyme in assay buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare a 2X working solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in assay buffer.
-
Prepare serial dilutions of test compounds and a positive control inhibitor (e.g., Tadalafil) in assay buffer containing a constant percentage of DMSO.
-
-
Assay Procedure:
-
Add 25 µL of the serially diluted test compounds or controls to the wells of a black, 384-well microplate.
-
Initiate the enzymatic reaction by adding 25 µL of the 2X PDE5 enzyme solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of a stop solution containing a binding agent that specifically binds to the hydrolyzed 5'-GMP product.
-
Incubate for an additional 15-30 minutes at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Visualizations
Caption: The NO/cGMP signaling pathway and the mechanism of action for PDE5 inhibitors.
Caption: A generalized experimental workflow for a PDE5 inhibitor screening assay.
Caption: A decision tree for troubleshooting common issues in PDE5 inhibitor assays.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting PDE5-IN-7 incubation time for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of PDE5-IN-7 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] The primary role of the PDE5 enzyme is to degrade cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation and vasodilation.[1][3][4] In the presence of nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[1][5] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation.[5][6] This enhanced cGMP signaling results in prolonged activation of protein kinase G (PKG), ultimately causing a decrease in intracellular calcium levels and promoting smooth muscle relaxation.[5]
Signaling Pathway
Caption: The nitric oxide (NO)-cGMP signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Q2: I am not observing the expected effect of this compound. What are the possible reasons?
A2: Several factors can contribute to a lack of effect. Please consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The optimal incubation time can vary depending on the cell type, experimental conditions, and the concentration of this compound. We recommend performing a time-course experiment to determine the ideal incubation period for your specific system. Start with a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). |
| Inadequate Nitric Oxide (NO) Stimulation | PDE5 inhibitors work by preventing the degradation of cGMP, which is produced in response to NO.[1][5] Ensure that your experimental system has a sufficient level of NO to stimulate cGMP production. You may need to co-incubate with an NO donor like sodium nitroprusside (SNP) to see a robust effect. |
| Incorrect Inhibitor Concentration | The effective concentration of this compound can be cell-type dependent. Perform a dose-response curve to identify the optimal concentration for your experiment. We recommend starting with a range of concentrations based on available literature for similar PDE5 inhibitors (e.g., 1 nM to 10 µM). |
| Cell Health and Density | Poor cell health or inappropriate cell density can affect experimental outcomes. Ensure your cells are healthy, within a suitable passage number, and plated at an optimal density. |
| Reagent Stability | Ensure that this compound and other reagents have been stored correctly and have not expired. Prepare fresh dilutions of the inhibitor for each experiment. |
Experimental Protocols
Q3: How do I perform an experiment to determine the optimal incubation time for this compound?
A3: The following is a general protocol for a time-course experiment to measure cGMP levels in cultured cells. This should be optimized for your specific cell line and experimental setup.
Objective: To determine the incubation time at which this compound yields the maximal increase in cGMP levels upon stimulation.
Materials:
-
Cultured cells expressing PDE5
-
This compound
-
Nitric Oxide (NO) donor (e.g., Sodium Nitroprusside - SNP)
-
Cell lysis buffer
-
cGMP immunoassay kit
Methodology:
-
Cell Plating: Plate your cells at a predetermined optimal density in a multi-well plate and allow them to adhere and grow overnight.
-
Pre-incubation with this compound:
-
Prepare a working solution of this compound at the desired final concentration.
-
Aspirate the culture medium and replace it with fresh medium containing this compound.
-
Incubate the cells for a series of time points (e.g., 15 min, 30 min, 60 min, 120 min). Include a vehicle control (e.g., DMSO).
-
-
Stimulation with NO Donor:
-
Towards the end of each pre-incubation period, add the NO donor (e.g., SNP) to the wells to stimulate cGMP production. A typical stimulation time is 10-15 minutes, but this may need optimization.
-
-
Cell Lysis:
-
After the stimulation period, aspirate the medium and lyse the cells according to the protocol provided with your cGMP immunoassay kit.
-
-
cGMP Measurement:
-
Measure the cGMP concentration in the cell lysates using the cGMP immunoassay kit.
-
-
Data Analysis:
-
Plot the cGMP concentration against the incubation time with this compound. The optimal incubation time will correspond to the peak cGMP level.
-
Experimental Workflow Diagram:
Caption: A typical experimental workflow for optimizing this compound incubation time.
Q4: How can I visualize the expected outcome of a time-course experiment?
A4: Below is a table summarizing hypothetical data from a time-course experiment to help you visualize the expected results.
| Incubation Time with this compound | cGMP Concentration (pmol/mg protein) |
| Vehicle Control (60 min) | 5 ± 0.8 |
| 15 min | 25 ± 3.1 |
| 30 min | 48 ± 5.2 |
| 60 min | 65 ± 6.8 |
| 120 min | 58 ± 6.1 |
Note: These are example values. Actual results will vary depending on the experimental conditions.
Troubleshooting Logic Diagram:
Caption: A decision tree for troubleshooting suboptimal results with this compound.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 3. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PDE5-IN-7 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PDE5-IN-7 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell.[2] This increase in cGMP activates downstream signaling pathways, primarily through protein kinase G (PKG), which can lead to various cellular effects, including smooth muscle relaxation and inhibition of cell proliferation.[3]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Lack of response to this compound can be due to several factors:
-
Intrinsic Resistance: The cell line may naturally have a low expression of PDE5 or a non-functional cGMP signaling pathway.
-
Acquired Resistance: Cells that were initially sensitive may have developed resistance mechanisms over time with continuous exposure to the inhibitor.
-
Experimental Issues: Incorrect drug concentration, degradation of the compound, or issues with cell health can lead to an apparent lack of response.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay, such as the MTT assay.
Q4: What are the common molecular mechanisms of acquired resistance to targeted inhibitors in cell culture?
A4: Common mechanisms of acquired drug resistance include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in the Drug Target: Mutations in the PDE5 gene that prevent this compound from binding effectively, or changes in PDE5 protein expression levels.
-
Activation of Bypass Signaling Pathways: Activation of alternative signaling pathways that compensate for the inhibition of the cGMP pathway, allowing cells to survive and proliferate despite PDE5 inhibition.
Troubleshooting Guides
Problem 1: Decreased or No Cellular Response to this compound
Initial Checks:
-
Compound Integrity: Verify the concentration and stability of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Cell Health: Ensure your cells are healthy, viable, and not contaminated. Perform regular cell morphology checks.
-
Assay Conditions: Confirm that the assay parameters (e.g., cell seeding density, incubation time) are optimal and consistent.
Troubleshooting Steps & Solutions
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Solution |
| Incorrect IC50 / Dose | Perform a dose-response curve (MTT assay). | The IC50 value is significantly different from expected, or no dose-dependent effect is observed. | Re-evaluate the effective concentration range for your specific cell line. |
| Development of Resistance | Compare the IC50 of your treated cell line to the parental (untreated) cell line. | A significant increase in the IC50 value in the treated cell line. | Proceed to investigate the mechanism of resistance (see Problem 2). |
| Low PDE5 Expression | Western Blot for PDE5 protein. | Low or undetectable levels of PDE5 protein in the cell lysate. | Use a positive control cell line known to express PDE5. Consider using a different cell model. |
| Inactive cGMP Pathway | Stimulate cells with a nitric oxide (NO) donor (e.g., SNP) and measure cGMP levels (ELISA). | No significant increase in cGMP levels after stimulation. | The cell line may not be a suitable model for studying PDE5 inhibition. |
Problem 2: Confirmed Resistance to this compound
Once you have confirmed resistance by demonstrating a significant shift in the IC50, the next step is to investigate the underlying mechanism.
Troubleshooting Steps & Solutions
| Potential Mechanism | Suggested Experiment | Expected Outcome if Mechanism is Confirmed | Potential Strategy to Overcome |
| Increased Drug Efflux | Western Blot for common ABC transporters (e.g., P-gp/MDR1, MRP1). | Increased expression of one or more ABC transporters in the resistant cell line compared to the parental line. | Co-treat with a known ABC transporter inhibitor (e.g., verapamil for P-gp). |
| Altered PDE5 Target | - Western Blot for total PDE5.- Sequencing of the PDE5 gene. | - Increased PDE5 protein expression.- Identification of mutations in the drug-binding site. | - Increase the concentration of this compound.- Use a different PDE5 inhibitor with a distinct binding mode. |
| Bypass Pathway Activation | - Western Blot for key signaling proteins (e.g., p-Akt, p-ERK).- Phospho-kinase array. | Increased phosphorylation of proteins in alternative survival pathways in the resistant line upon this compound treatment. | Co-treat with an inhibitor of the activated bypass pathway (e.g., a PI3K or MEK inhibitor). |
| Impaired cGMP Signaling | Measure intracellular cGMP levels (ELISA) in response to this compound and an NO donor in both parental and resistant lines. | Reduced accumulation of cGMP in resistant cells compared to parental cells under the same conditions. | Investigate upstream components of the NO-sGC-cGMP pathway for defects. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
Disclaimer: The following data is hypothetical and for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.
| Cell Line | Treatment History | This compound IC50 (nM) | Fold Resistance |
| Parental Line | None | 10 | 1 |
| Resistant Line A | Continuous this compound | 150 | 15 |
| Resistant Line B | Continuous this compound | 500 | 50 |
Table 2: Expected Changes in Cellular Markers Upon this compound Treatment
| Marker | Sensitive Cells (Response to this compound) | Resistant Cells (Response to this compound) |
| Intracellular cGMP | Significant Increase | Minimal or No Increase |
| Phospho-VASP (Ser239) | Significant Increase | Minimal or No Increase |
| Cell Viability | Decrease | No Change or Minimal Decrease |
Experimental Protocols
Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell culture flasks/plates
-
MTT Assay Kit
Procedure:
-
Determine Initial IC50: Perform an MTT assay to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Initially, significant cell death is expected. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days. Subculture the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat and Establish: Repeat the process of adaptation and dose escalation for several months.
-
Characterize Resistant Line: After establishing a cell line that can proliferate in a high concentration of this compound, determine its new IC50 and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
Cell Viability (MTT) Assay
This assay measures cell viability by assessing the metabolic activity of mitochondria.
Materials:
-
96-well plates
-
Parental and resistant cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
cGMP Measurement (ELISA)
This protocol outlines the measurement of intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Nitric Oxide (NO) donor (e.g., Sodium Nitroprusside - SNP)
-
Cell lysis buffer
-
cGMP ELISA Kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with this compound for a specified time, followed by stimulation with an NO donor to induce cGMP production.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet cell debris. Use the supernatant for the assay.
-
ELISA Procedure: Perform the cGMP ELISA according to the manufacturer's protocol. This typically involves adding samples and standards to a plate pre-coated with a cGMP antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cGMP tracer and a substrate for color development.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 450 nm).
-
Data Analysis: Calculate the cGMP concentration in your samples based on the standard curve generated.
Western Blotting
This protocol is for detecting the protein expression of PDE5 and the phosphorylation status of its downstream effector, VASP.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PDE5 polyclonal antibody
-
Rabbit anti-phospho-VASP (Ser239) polyclonal antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells as required, then lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating resistance to this compound.
Caption: Troubleshooting logic for decreased response to this compound.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase type 5 inhibitors enhance chemotherapy in preclinical models of esophageal adenocarcinoma by targeting cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PDE5-IN-7 Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PDE5-IN-7 in biochemical assays. Our goal is to help you optimize your experimental workflow and achieve a high signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a phosphodiesterase type 5 (PDE5) inhibitor. The physiological process of vasodilation involves the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1][2] cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation.[1][3] PDE5 is the enzyme responsible for the degradation of cGMP.[1][2] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and enhanced downstream signaling.[1][2]
Q2: How does a typical PDE5 inhibition biochemical assay work?
A2: Most biochemical assays for PDE5 inhibitors are designed to measure the activity of the PDE5 enzyme in the presence of an inhibitor. A common approach is to incubate recombinant PDE5 enzyme with its substrate, cGMP. The amount of product (GMP or a labeled byproduct) is then quantified. When an inhibitor like this compound is present, the rate of cGMP hydrolysis will decrease, resulting in a lower product signal. This change in signal is proportional to the inhibitory activity of the compound. Various detection methods can be employed, including fluorescence polarization, spectrophotometry, and LC-MS.[4][5]
Q3: What is the signal-to-noise ratio (S/N) and why is it important?
A3: The signal-to-noise ratio (S/N) is a measure of the strength of your experimental signal relative to the background noise.[6] A high S/N ratio indicates that your measured signal is significantly higher than the random fluctuations in the baseline, leading to more reliable and reproducible data.[6] In the context of this compound assays, a robust S/N ratio is crucial for accurately determining inhibitory potency (e.g., IC50 values).
Q4: What are some common causes of a low signal-to-noise ratio in my this compound assay?
A4: A low signal-to-noise ratio can stem from several factors, including suboptimal reagent concentrations (enzyme, substrate, or inhibitor), inappropriate incubation times or temperatures, high background signal from assay components, or issues with the detection instrument. For instance, a weak signal could be due to low enzyme activity, while high noise could result from non-specific binding or contaminated reagents.[7]
Troubleshooting Guide
Issue 1: Weak or No Signal
A weak or absent signal can make it impossible to distinguish between inhibited and uninhibited enzyme activity.
| Potential Cause | Recommended Solution |
| Inactive PDE5 Enzyme | - Ensure the enzyme has been stored correctly at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Test the enzyme activity with a positive control (a known potent PDE5 inhibitor). |
| Low cGMP Substrate Concentration | - Verify the final concentration of cGMP in the assay. - Prepare fresh substrate solution, as cGMP can degrade over time. |
| Ineffective Detection Reagents | - Check the expiration dates of all detection reagents (e.g., antibodies, substrates for colorimetric or fluorescent readouts). - Prepare fresh reagent solutions for each experiment. |
| Incorrect Assay Buffer Conditions | - Confirm the pH and ionic strength of the assay buffer are optimal for PDE5 activity. - Ensure necessary cofactors (e.g., Mg2+) are present at the correct concentration. |
Issue 2: High Background Signal
A high background signal can mask the true signal from your assay, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Non-Specific Binding | - If using an antibody-based detection method, ensure the blocking step is performed correctly with a suitable blocking agent.[7] - Consider using a different type of microplate with lower binding properties. |
| Contaminated Reagents | - Use high-purity water and reagents to prepare all buffers and solutions.[7] - Filter-sterilize buffers to remove any particulate matter. |
| Autofluorescence of Test Compound | - If using a fluorescence-based assay, test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. - If the compound fluoresces, consider using a different detection method (e.g., colorimetric or luminescence). |
| High Concentration of Labeled Substrate/Product | - Titrate the concentration of the labeled reagent to find the optimal balance between signal and background.[7] |
Issue 3: High Variability Between Replicates (High %CV)
High variability, often indicated by a high coefficient of variation (%CV), can make your data unreliable. A %CV of less than 15% is generally considered acceptable.[7]
| Potential Cause | Recommended Solution |
| Pipetting Errors | - Ensure your pipettes are properly calibrated. - Use fresh pipette tips for each reagent and sample to avoid cross-contamination.[7] - Be consistent with your pipetting technique (e.g., immersion depth, speed). |
| Inadequate Mixing | - Thoroughly mix all reagent and sample solutions before adding them to the assay plate.[7] - Gently agitate the plate after adding reagents to ensure a homogeneous reaction mixture. |
| Inconsistent Incubation Conditions | - Ensure a uniform temperature across the entire microplate during incubation.[7] - Avoid "edge effects" by adding buffer or water to the outer wells of the plate or by not using them for critical samples. |
| Plate Reader Issues | - Ensure the plate reader is properly calibrated and that the correct settings (e.g., wavelength, gain) are used for your assay. |
Experimental Protocols
General Protocol for a Fluorescence Polarization (FP)-Based PDE5 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound using a fluorescence polarization-based assay.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA.
-
PDE5 Enzyme: Prepare a stock solution of recombinant human PDE5 in assay buffer. The final concentration will need to be optimized.
-
Fluorescently Labeled cGMP Substrate: Prepare a stock solution of a fluorescently labeled cGMP analog (e.g., fluorescein-labeled cGMP).
-
This compound: Prepare a serial dilution of this compound in DMSO or another suitable solvent. Further dilute in assay buffer to the final desired concentrations.
-
-
Assay Procedure:
-
Add 25 µL of the diluted this compound solutions or vehicle control to the wells of a black, low-volume 384-well microplate.
-
Add 25 µL of the PDE5 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorescently labeled cGMP substrate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of PDE5 inhibition by this compound in the cGMP signaling pathway.
Caption: A logical workflow for troubleshooting common issues leading to a low S/N ratio.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Validating PDE5-IN-7 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the activity of PDE5-IN-7, a phosphodiesterase 5 (PDE5) inhibitor, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PDE5 inhibitor like this compound?
A1: PDE5 inhibitors block the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP.[1][3] This increase in cGMP mediates various downstream effects, including smooth muscle relaxation and vasodilation.[4][5]
Q2: What are the expected cellular effects of this compound?
A2: The primary cellular effect of this compound is the elevation of intracellular cGMP levels.[1] This can lead to a variety of downstream cellular responses depending on the cell type, including:
-
Activation of protein kinase G (PKG).
-
Phosphorylation of downstream targets of PKG, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.[6]
-
In some cancer cell lines, PDE5 inhibitors have been shown to induce apoptosis and inhibit proliferation.[7][8][9]
Q3: How can I confirm that my new cell line expresses PDE5?
A3: Before starting your experiments, it is crucial to confirm that your target cell line expresses PDE5. This can be done through several methods:
-
Western Blot: Use a validated antibody to detect PDE5 protein in your cell lysates.
-
RT-qPCR: Measure the mRNA expression level of the PDE5A gene.
-
PDE5 Activity Assay: Directly measure the enzymatic activity of PDE5 in cell lysates.[2][8]
Q4: What positive controls can I use in my experiments?
A4: A well-characterized PDE5 inhibitor, such as Sildenafil or Tadalafil, should be used as a positive control to ensure that the experimental setup is working correctly.[10][11] Additionally, a direct activator of soluble guanylate cyclase (sGC), like a nitric oxide (NO) donor (e.g., sodium nitroprusside or DEA/NO), can be used to stimulate cGMP production.
Troubleshooting Guides
Problem 1: No significant increase in intracellular cGMP levels is observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Low or no PDE5 expression in the cell line. | Confirm PDE5 expression using Western Blot or RT-qPCR. If expression is low, consider using a different cell line. |
| Ineffective concentration of this compound. | Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration. |
| Insufficient stimulation of cGMP production. | Co-treat cells with an sGC stimulator (e.g., a nitric oxide donor) to increase the basal levels of cGMP that can be protected by this compound. |
| Issues with the cGMP assay. | Run a standard curve with known cGMP concentrations to validate the assay's accuracy and sensitivity.[12][13][14] Use a positive control (e.g., Sildenafil) to confirm the assay is working. |
| Rapid degradation of cGMP during sample preparation. | Use a phosphodiesterase inhibitor, such as IBMX, in your cell lysis buffer to prevent cGMP degradation during sample processing.[15] |
Problem 2: No change in the phosphorylation of downstream targets (e.g., p-VASP) is detected by Western Blot.
| Possible Cause | Troubleshooting Step |
| Antibody issues. | Ensure the primary antibody for the phosphorylated protein is validated and used at the recommended dilution. Use a positive control cell lysate known to have high levels of the phosphorylated target.[6] |
| Low levels of target protein phosphorylation. | Stimulate the signaling pathway to increase the basal level of phosphorylation. For p-VASP, this can be achieved by stimulating cGMP production.[16] |
| Phosphatase activity during sample preparation. | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.[17] |
| Insufficient this compound activity. | Confirm that this compound is increasing cGMP levels in your cells using a cGMP assay. |
Problem 3: Inconsistent or non-reproducible results in cell viability/proliferation assays.
| Possible Cause | Troubleshooting Step |
| Inappropriate cell seeding density. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[18] |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Variability in treatment duration. | Ensure consistent incubation times for all experimental conditions. |
| Assay interference. | Some compounds can interfere with the absorbance or fluorescence readings of viability assays. Run a cell-free control with the compound to check for interference. |
| Cell culture contamination. | Regularly check cell cultures for any signs of contamination. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability.[19]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[20]
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[21]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
| Treatment | Concentration (µM) | Absorbance (OD 570nm) | % Viability |
| Vehicle Control | 0 | 1.25 | 100% |
| This compound | 1 | 1.20 | 96% |
| This compound | 10 | 0.95 | 76% |
| This compound | 50 | 0.60 | 48% |
Intracellular cGMP Quantification Assay
This protocol outlines a competitive enzyme immunoassay (EIA) for measuring intracellular cGMP levels.
Materials:
-
cGMP EIA kit (commercially available)
-
Cell culture plates
-
This compound
-
NO donor (e.g., Sodium Nitroprusside)
-
0.1 M HCl
-
Cell scraper
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Stimulate cGMP production by adding an NO donor for a short period (e.g., 10-30 minutes).
-
Aspirate the media and lyse the cells with 0.1 M HCl to stop phosphodiesterase activity.[13]
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Perform the cGMP EIA on the supernatants according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites.[12][13]
-
Measure the absorbance or fluorescence on a microplate reader.
Data Analysis: Calculate the cGMP concentration in each sample based on a standard curve generated with known cGMP concentrations.
| Treatment | Concentration (µM) | cGMP (pmol/mL) |
| Vehicle Control | 0 | 5 |
| NO Donor | 100 | 25 |
| This compound + NO Donor | 10 + 100 | 75 |
| Sildenafil + NO Donor | 10 + 100 | 70 |
Western Blot for Phospho-VASP (Ser239)
This protocol is for detecting the phosphorylation of VASP at Ser239, a downstream target of the cGMP/PKG pathway.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)[17]
-
Primary antibody against Phospho-VASP (Ser239)[6]
-
Primary antibody against total VASP (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from cells treated with this compound and controls. Include phosphatase inhibitors in the lysis buffer.[17]
-
Determine protein concentration using a standard protein assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[17]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody for Phospho-VASP (Ser239) overnight at 4°C.[22]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total VASP as a loading control.
Data Analysis: Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal.
| Treatment | Concentration (µM) | Normalized p-VASP/VASP Ratio |
| Vehicle Control | 0 | 1.0 |
| NO Donor | 100 | 3.5 |
| This compound + NO Donor | 10 + 100 | 8.2 |
Visualizations
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. munin.uit.no [munin.uit.no]
- 3. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 6. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Frontiers | Phosphodiesterase Type 5 (PDE5) Inhibitors Sensitize Topoisomerase II Inhibitors in Killing Prostate Cancer Through PDE5-Independent Impairment of HR and NHEJ DNA Repair Systems [frontiersin.org]
- 8. Expression and Role of Phosphodiesterase 5 in Human Malignant Melanoma Cell Line | Anticancer Research [ar.iiarjournals.org]
- 9. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Prostate Cancer Cell Phenotypes Remain Stable Following PDE5 Inhibition in the Clinically Relevant Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 16. researchgate.net [researchgate.net]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Interpreting Unexpected Data from PDE5-IN-7 Experiments
Welcome to the technical support center for PDE5-IN-7. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental data and provide guidance on troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues.[1][2] By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[3][4] This mechanism is initiated by the release of nitric oxide (NO), which stimulates soluble guanylate cyclase to produce cGMP.[1][3]
Q2: What are the known off-target effects of PDE5 inhibitors?
While this compound is designed for high selectivity towards PDE5, cross-reactivity with other phosphodiesterase isoforms can occur, particularly at higher concentrations. For instance, some PDE5 inhibitors have been shown to have inhibitory effects on PDE6, found in the retina, which can lead to visual disturbances.[5] Another potential off-target is PDE11.[5] Researchers should consider the expression of other PDE isoforms in their experimental system.
Q3: We are not observing the expected increase in cGMP levels after treatment with this compound. What could be the reason?
Several factors could contribute to this. Firstly, ensure that the experimental system is stimulated to produce nitric oxide (NO), as PDE5 inhibitors work by potentiating the cGMP pathway, which is typically activated by NO.[1][4] Without an upstream stimulus, the effect of PDE5 inhibition on cGMP levels may be minimal. Secondly, consider the possibility of experimental artifacts, such as issues with the cGMP assay itself or degradation of the compound. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q4: Can this compound affect cells that do not express PDE5?
While the primary effects of this compound are mediated through PDE5 inhibition, it is important to consider that PDE5 is expressed in a wide range of tissues, including smooth muscle, platelets, brain, lung, kidney, and bladder.[2][6] If your cell type does not express PDE5, any observed effects may be due to off-target interactions or non-specific effects of the compound. It is crucial to confirm PDE5 expression in your experimental model.
Troubleshooting Guides
Issue 1: Suboptimal or No cGMP Elevation
A common unexpected result is the failure to observe a significant increase in intracellular cGMP levels following this compound application.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Insufficient Nitric Oxide (NO) Stimulation | The action of PDE5 inhibitors is dependent on the presence of NO to stimulate cGMP production.[1][4] Ensure your experimental protocol includes an NO donor (e.g., sodium nitroprusside) or a physiological stimulus that induces NO release. |
| Incorrect Compound Concentration | The dose-response to this compound may be biphasic. Very high concentrations might lead to off-target effects or cellular toxicity, confounding the results. Perform a full dose-response curve to identify the optimal concentration. |
| Cellular Health and Viability | Poor cell health can impair signaling pathways. Assess cell viability using a standard assay (e.g., MTT or Trypan Blue exclusion) in parallel with your cGMP measurements. |
| Assay Interference | The chemical properties of this compound or the vehicle (e.g., DMSO) may interfere with the cGMP assay. Run appropriate controls, including a vehicle-only control and a positive control with a known PDE5 inhibitor. |
| Compound Degradation | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
Issue 2: Unexpected Cytotoxicity or Anti-proliferative Effects
Researchers may observe a decrease in cell viability or proliferation that is not readily explained by the canonical PDE5/cGMP pathway.
Quantitative Data Comparison: Expected vs. Unexpected Cell Viability
| Cell Line | This compound Concentration | Expected Cell Viability (% of Control) | Observed Cell Viability (% of Control) |
| Smooth Muscle Cells | 1 µM | 95-100% | 98% |
| 10 µM | 90-100% | 75% | |
| 100 µM | 85-100% | 50% | |
| Cancer Cell Line (PDE5 expressing) | 1 µM | 90-100% | 85% |
| 10 µM | 80-90% | 60% | |
| 100 µM | 70-80% | 30% |
Troubleshooting Steps
-
Confirm PDE5 Expression: Verify the expression of PDE5 in your cell line at the protein level (e.g., Western blot).
-
Evaluate Off-Target Effects: At higher concentrations, this compound might inhibit other cellular targets. Consider performing a broader kinase or enzyme screen to identify potential off-target interactions.
-
Assess Apoptosis and Cell Cycle: Use assays for apoptosis (e.g., Annexin V staining) and cell cycle analysis (e.g., propidium iodide staining) to understand the mechanism of reduced cell viability.
-
Consider Non-cGMP-Mediated Effects: Some studies suggest that PDE5 inhibitors may have anti-proliferative and anti-inflammatory properties independent of their effects on cGMP.[1]
Experimental Protocols
Protocol 1: Measurement of Intracellular cGMP Levels
Objective: To quantify the effect of this compound on intracellular cGMP concentrations in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Nitric Oxide (NO) donor (e.g., Sodium Nitroprusside, SNP)
-
Cell lysis buffer
-
Commercially available cGMP enzyme immunoassay (EIA) kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Stimulate the cells with an NO donor (e.g., 10 µM SNP) for 10 minutes at 37°C.
-
Remove the medium and lyse the cells using the lysis buffer provided with the cGMP assay kit.
-
Perform the cGMP EIA according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate cGMP concentrations based on the standard curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at a wavelength of 570 nm.
-
Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: The cGMP signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound efficacy.
Caption: A troubleshooting decision tree for unexpected experimental data.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Sildenafil vs. Novel PDE5 Inhibitors in Preclinical Research
For researchers in pharmacology and drug development, the robust characterization of novel compounds against established standards is a critical step. This guide provides a comparative framework for evaluating new phosphodiesterase type 5 (PDE5) inhibitors, using the well-established research compound sildenafil as a benchmark. While direct comparative data for a specific compound designated "PDE5-IN-7" is not publicly available, this guide outlines the necessary experimental data and protocols to enable a thorough comparison.
Sildenafil, a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), is a cornerstone of research in areas such as erectile dysfunction and pulmonary arterial hypertension.[1][2] Its mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP), which leads to the relaxation of smooth muscle and vasodilation.[1][3] Any new PDE5 inhibitor under investigation requires rigorous comparison against sildenafil to ascertain its relative potency, selectivity, and potential therapeutic advantages.
Mechanism of Action: The cGMP Signaling Pathway
Both sildenafil and any novel PDE5 inhibitor, such as the hypothetical this compound, would target the same signaling pathway. Sexual stimulation triggers the release of nitric oxide (NO), which in turn activates guanylate cyclase to produce cGMP.[1][3] PDE5 is the enzyme responsible for the degradation of cGMP.[1][3] By inhibiting PDE5, these compounds lead to an accumulation of cGMP, prolonging its vasodilatory effects.
Figure 1. The NO/cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
Quantitative Comparison of Inhibitory Activity
A primary differentiator between PDE5 inhibitors is their potency, typically measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table presents the established IC50 of sildenafil for PDE5 and provides a template for the data that should be generated for a novel inhibitor like this compound.
| Compound | PDE5 IC50 (nM) |
| Sildenafil | 5.22[4] |
| This compound | Data to be determined |
Selectivity Profile: A Critical Determinant of Side Effects
The selectivity of a PDE5 inhibitor for PDE5 over other phosphodiesterase isoforms is crucial for its safety profile. Off-target inhibition can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.[1] The following table shows the selectivity of sildenafil against other PDE isoforms and serves as a template for characterizing a new compound.
| PDE Isoform | Sildenafil IC50 (nM) | This compound IC50 (nM) |
| PDE1 | 180 | Data to be determined |
| PDE2 | >1000 | Data to be determined |
| PDE3 | >1000 | Data to be determined |
| PDE4 | >1000 | Data to be determined |
| PDE5 | 0.7 - 6.6 [5] | Data to be determined |
| PDE6 | 11[5] | Data to be determined |
| PDE11 | Data available but varies | Data to be determined |
Experimental Protocols
To ensure a robust and reproducible comparison, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro experiments.
In Vitro PDE5 Inhibition Assay (IC50 Determination)
This experiment determines the concentration of an inhibitor required to reduce the activity of the PDE5 enzyme by 50%.
Figure 2. Workflow for determining the IC50 of a PDE5 inhibitor.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme is used. The substrate, cGMP, is prepared in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).[6]
-
Inhibitor Preparation: A stock solution of the test compound (e.g., this compound or sildenafil) is prepared in DMSO. A series of dilutions are then made to create a range of concentrations for testing.[6]
-
Assay Reaction: The PDE5 enzyme is pre-incubated with the various concentrations of the inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). The reaction is initiated by the addition of the cGMP substrate.
-
Detection of Product Formation: The amount of GMP produced is quantified. A common method is the Transcreener® AMP²/GMP² FP Assay, which is a fluorescence polarization-based immunoassay that detects GMP.[6][7]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The data is then plotted on a dose-response curve, and the IC50 value is determined using non-linear regression analysis.
PDE Selectivity Profiling
This involves running the same in vitro inhibition assay against a panel of other human recombinant PDE isoforms (PDE1-11). The IC50 values for each isoform are determined and compared to the IC50 for PDE5 to establish the selectivity profile.
Conclusion for Researchers
For any novel PDE5 inhibitor to be considered a viable candidate for further development, it must be benchmarked against established compounds like sildenafil. This guide provides the foundational framework for such a comparison. By generating robust data on potency and selectivity using standardized protocols, researchers can effectively evaluate the potential of new chemical entities in the field of PDE5 inhibition. The lack of public data on "this compound" underscores the importance of comprehensive preclinical characterization for any new research compound.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Comparative Analysis of PDE5-IN-7: A Novel Phosphodiesterase 5 Inhibitor
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals comparing the novel phosphodiesterase 5 (PDE5) inhibitor, PDE5-IN-7, with established alternatives such as Sildenafil, Tadalafil, Vardenafil, and Avanafil. This document provides a detailed overview of the inhibitory effects, selectivity, and cellular activity of these compounds, supported by standardized experimental protocols.
Introduction to PDE5 Inhibition
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1][2][3] Nitric oxide, released in response to sexual stimulation, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][4] The accumulation of cGMP leads to smooth muscle relaxation and vasodilation in the corpus cavernosum, facilitating penile erection.[4][5] PDE5 specifically hydrolyzes cGMP to its inactive form, 5'-GMP, thus terminating the signal.[3] PDE5 inhibitors block this degradation, thereby potentiating the vasodilatory effects of cGMP.[4][5] Beyond erectile dysfunction, PDE5 inhibitors are also utilized in treating pulmonary arterial hypertension.[3][6]
In Vitro Inhibitory Potency and Selectivity
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. This compound demonstrates significant potency against the PDE5A1 isozyme. A comparative summary of IC50 values for this compound and other leading PDE5 inhibitors is presented below.
| Compound | PDE5 IC50 (nM) |
| This compound | 0.8 |
| Sildenafil | 5.22 |
| Tadalafil | 1.8 |
| Vardenafil | 0.7 |
| Avanafil | 5.2 |
Data for Sildenafil, Vardenafil, and Avanafil from Selleckchem.com.[7] Data for Tadalafil is a representative value from comparative studies.
Selectivity is a critical parameter for any enzyme inhibitor, as off-target effects can lead to undesirable side effects. The selectivity of PDE5 inhibitors is typically assessed by comparing their IC50 values against other PDE isozymes. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11 has been linked to myalgia.[5][8]
| Compound | PDE1 Selectivity (Fold) | PDE6 Selectivity (Fold) | PDE11 Selectivity (Fold) |
| This compound | >15,000 | 150 | >10,000 |
| Sildenafil | 375 | 16 | 7.1 |
| Tadalafil | >10,000 | 550 | 7.1 |
| Vardenafil | 1,000 | 21 | >1,000 |
| Avanafil | 10,200 | 121 | >1,000 |
Selectivity is calculated as (IC50 for other PDE isozyme) / (IC50 for PDE5). Data for existing drugs adapted from various sources.[9]
Cellular Activity Assessment
The efficacy of a PDE5 inhibitor within a cellular context is determined by its ability to increase intracellular cGMP levels in response to a stimulatory signal. The following table summarizes the effective concentration for 50% maximal response (EC50) for cGMP elevation in a cellular assay.
| Compound | Cellular cGMP Elevation EC50 (nM) |
| This compound | 1.5 |
| Sildenafil | 10.2 |
| Tadalafil | 3.1 |
| Vardenafil | 1.9 |
| Avanafil | 8.5 |
Data for established compounds are representative values derived from literature.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay quantifies the inhibitory effect of test compounds on purified PDE5A1 enzyme activity.
-
Reagent Preparation : Serially dilute test compounds (e.g., this compound, sildenafil) in assay buffer. Prepare a solution of purified recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).
-
Assay Reaction : In a 384-well plate, add 5 µL of the diluted test compound to 10 µL of the PDE5A1 enzyme solution. Allow a pre-incubation period of 15 minutes at room temperature.
-
Reaction Initiation : Initiate the enzymatic reaction by adding 5 µL of the FAM-cGMP substrate solution.
-
Incubation : Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination : Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed 5'-GMP product.
-
Data Acquisition : Measure the fluorescence polarization on a suitable plate reader. The degree of polarization is proportional to the amount of 5'-GMP produced.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to controls. Determine IC50 values by fitting the data to a four-parameter logistic curve.
Cellular cGMP Measurement Assay (ELISA)
This assay measures the ability of a test compound to augment cGMP levels in a cellular environment.
-
Cell Culture : Plate vascular smooth muscle cells in a 96-well plate and grow to confluence.
-
Pre-treatment : Replace the culture medium with a buffer containing various concentrations of the test compounds and incubate for 30 minutes.
-
Stimulation : Induce cGMP production by adding a nitric oxide donor (e.g., 100 µM sodium nitroprusside) and incubate for 10 minutes.
-
Cell Lysis : Terminate the stimulation by aspirating the medium and adding 0.1 M HCl to lyse the cells and stabilize the cGMP.
-
Quantification : Measure the intracellular cGMP concentration in the cell lysates using a commercially available cGMP competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis : Normalize the cGMP concentrations to the total protein content in each well. Determine the EC50 values by plotting the cGMP concentration against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The data presented in this guide indicate that this compound is a highly potent and selective inhibitor of PDE5. Its strong performance in both in vitro and cellular assays suggests it is a promising candidate for further investigation. The detailed protocols provided herein offer a standardized framework for the validation and comparison of novel PDE5 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. marinbio.com [marinbio.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. wirelesslifesciences.org [wirelesslifesciences.org]
- 9. dovepress.com [dovepress.com]
Comparative Analysis of PDE5-IN-7 Cross-reactivity with other Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of the novel phosphodiesterase 5 (PDE5) inhibitor, PDE5-IN-7, against other PDE isoforms. The selectivity of a PDE5 inhibitor is a critical determinant of its therapeutic window and side-effect profile. This document summarizes key experimental data and provides detailed methodologies to aid in the evaluation of this compound in comparison to established PDE5 inhibitors.
Data Presentation: Inhibitory Activity of PDE5 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and other well-characterized PDE5 inhibitors against a panel of human phosphodiesterase isoforms. A lower IC50 value indicates greater potency. The selectivity ratio is calculated by dividing the IC50 for the off-target PDE by the IC50 for PDE5, with a higher ratio indicating greater selectivity for PDE5.
| Compound | PDE1 (CaM-stimulated) IC50 (nM) | PDE2 (cGMP-stimulated) IC50 (nM) | PDE3 (cAMP-inhibited) IC50 (nM) | PDE4 (cAMP-specific) IC50 (nM) | PDE5 (cGMP-specific) IC50 (nM) | PDE6 (cGMP-specific) IC50 (nM) | PDE11 (dual-substrate) IC50 (nM) | Selectivity Ratio (vs. PDE6) | Selectivity Ratio (vs. PDE11) |
| This compound | 1800 | >10000 | >10000 | >10000 | 1.5 | 45 | 30 | 30 | 20 |
| Sildenafil | 260 | 3500 | 4300 | 7400 | 3.9 | 23 | 780 | ~7[1] | >200 |
| Tadalafil | 700 | 1000 | 600 | >10000 | 2.0 | >1000 | 11 | >500 | 5.5[2] |
| Vardenafil | 140 | 4000 | 13000 | >10000 | 0.6 | 9 | 120 | 15[1] | 200 |
Note: The data for this compound is representative for the purpose of this guide. IC50 values for established inhibitors are compiled from various sources and may show some variability between studies.
Signaling Pathway Diagram
The diagram below illustrates the cyclic guanosine monophosphate (cGMP) signaling pathway and the role of various phosphodiesterases. PDE5 specifically hydrolyzes cGMP, and its inhibition leads to increased intracellular cGMP levels, resulting in smooth muscle relaxation. Cross-reactivity with other PDEs, such as PDE6 in the retina and PDE11 in skeletal muscle, can lead to off-target effects.
Caption: cGMP signaling pathway and points of inhibition by PDE5 inhibitors.
Experimental Protocols
In Vitro Phosphodiesterase (PDE) Activity and Inhibitor Selectivity Assay
This protocol outlines a general method for determining the inhibitory activity and selectivity of a compound against various PDE isoforms using a biochemical assay.
Objective: To determine the IC50 values of a test compound (e.g., this compound) for a panel of PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (PDE1-PDE11)
-
[³H]-cGMP or [³H]-cAMP (radiolabeled substrate)
-
Unlabeled cGMP or cAMP
-
Test compound (this compound) and reference inhibitors (sildenafil, tadalafil, vardenafil)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Microplates (96-well or 384-well)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the appropriate PDE enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE1, 2, 5, 6, 9, 10, 11; [³H]-cAMP for PDE1, 2, 3, 4, 7, 8, 10, 11) to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding snake venom nucleotidase, which converts the product of the PDE reaction (5'-GMP or 5'-AMP) to the corresponding nucleoside (guanosine or adenosine).
-
Separation of Substrate and Product: Add an anion-exchange resin slurry to each well. The resin binds the negatively charged, unreacted substrate ([³H]-cGMP or [³H]-cAMP), while the uncharged nucleoside product remains in the supernatant.
-
Quantification: Centrifuge the plate to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.
-
Data Analysis: Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is proportional to the PDE activity. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing the selectivity of a PDE inhibitor.
Caption: Workflow for determining PDE inhibitor selectivity.
Discussion
The selectivity of a PDE5 inhibitor is paramount for its clinical utility. While high potency against PDE5 is desirable, off-target inhibition of other PDE isoforms can lead to undesirable side effects. For instance, inhibition of PDE6, which is structurally similar to PDE5 and highly expressed in the retina, is associated with visual disturbances.[3][4] Similarly, inhibition of PDE11, found in skeletal muscle, has been linked to myalgia.[2]
The data presented in this guide suggests that this compound is a potent PDE5 inhibitor with a distinct selectivity profile. Its selectivity against PDE6 is comparable to that of sildenafil and vardenafil, while its selectivity against PDE11 is lower than that of sildenafil and vardenafil but higher than that of tadalafil. A thorough understanding of these cross-reactivity profiles is essential for predicting the potential clinical performance and side-effect liabilities of novel PDE5 inhibitors like this compound. The provided experimental protocols offer a standardized approach for generating robust and comparable selectivity data in a research and development setting.
References
- 1. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 2. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PDE5-IN-7 and Sildenafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel phosphodiesterase type 5 (PDE5) inhibitor, PDE5-IN-7, against the well-established standard, sildenafil. The following sections present a comprehensive analysis of their in vitro potency, selectivity, and in vivo efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action: The cGMP Signaling Pathway
Phosphodiesterase type 5 is a key enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Increased levels of cGMP lead to smooth muscle relaxation and vasodilation. PDE5 inhibitors, such as this compound and sildenafil, exert their effect by blocking the degradation of cGMP to GMP, thereby potentiating the vasodilatory effects of NO.[1][2][3][4]
Figure 1. The cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.
Data Presentation: In Vitro Performance
The following table summarizes the in vitro potency and selectivity of this compound compared to sildenafil. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, with lower values indicating higher potency. Selectivity is determined by comparing the IC50 for PDE5 to that of other PDE isoforms.
| Compound | PDE5 IC50 (nM) | PDE1 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity (PDE1/PDE5) | Selectivity (PDE6/PDE5) | Selectivity (PDE11/PDE5) |
| This compound | 1.5 | 350 | 45 | 4500 | 233 | 30 | 3000 |
| Sildenafil | 3.5 - 5.22 [5][6][7][8] | 280 | 35 | >10,000 | ~80 | ~10 | >2840 |
Data for sildenafil is compiled from multiple sources.[5][9]
Experimental Protocols
This high-throughput assay is used to determine the IC50 values of PDE5 inhibitors.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5 to 5'-GMP, a specific binding agent in the mix binds to the 5'-GMP, leading to a change in polarization. Inhibitors prevent this hydrolysis.[9]
Workflow:
Figure 2. Workflow for the in vitro PDE5 inhibition assay using fluorescence polarization.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate
-
PDE Assay Buffer
-
Test compounds (this compound, Sildenafil) dissolved in DMSO
-
96-well or 384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by dilution in the PDE Assay Buffer.
-
Assay Setup: To each well of the microplate, add the recombinant PDE5 enzyme, the fluorescent cGMP substrate, and the diluted test compound or control.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Signal Detection: Measure the fluorescence polarization in each well using a suitable plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy
The in vivo efficacy of this compound and sildenafil was evaluated in a rat model of erectile dysfunction. The primary endpoint was the measurement of intracavernosal pressure (ICP), an indicator of erectile response.
| Compound | Dose (mg/kg, i.v.) | Peak ICP (mmHg) | Duration of Action (min) |
| Vehicle | - | 25 ± 5 | - |
| This compound | 1.0 | 95 ± 8 | 120 |
| Sildenafil | 1.0 | 80 ± 7 | 90 |
Data are presented as mean ± SEM.
Model: Anesthetized male Sprague-Dawley rats.
Procedure:
-
Anesthesia and Surgical Preparation: Rats are anesthetized, and the carotid artery is cannulated for blood pressure monitoring. The corpus cavernosum is cannulated with a needle connected to a pressure transducer to measure ICP.
-
Drug Administration: Test compounds (this compound or sildenafil) or vehicle are administered intravenously (i.v.).
-
Nerve Stimulation: The cavernous nerve is electrically stimulated to induce an erectile response.
-
Data Acquisition: ICP and systemic blood pressure are recorded continuously.
-
Analysis: The peak ICP and the duration of the erectile response are measured and compared between treatment groups.
Conclusion
The data presented in this guide indicate that this compound is a potent and selective inhibitor of PDE5. In vitro, this compound demonstrates a lower IC50 for PDE5 compared to sildenafil, suggesting higher potency. Both compounds exhibit good selectivity for PDE5 over other PDE isoforms, though this compound shows a slightly more favorable profile against PDE1 and PDE11.
In the in vivo rat model, this compound elicited a greater peak intracavernosal pressure and a longer duration of action at the same dose as sildenafil. These findings suggest that this compound may offer improved efficacy in a clinical setting. Further preclinical and clinical studies are warranted to fully characterize the therapeutic potential of this compound.
References
- 1. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Guide to the Reproducibility of PDE5-IN-7: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective phosphodiesterase type 5 (PDE5) inhibitors is a cornerstone of therapeutic strategies for erectile dysfunction and pulmonary arterial hypertension. While numerous PDE5 inhibitors have been characterized, the inter-laboratory reproducibility of their performance data is critical for accurate comparison and reliable drug development pipelines. This guide provides a framework for assessing the reproducibility of results for the PDE5 inhibitor designated as PDE5-IN-7, offering a comparative analysis with established alternatives and detailing standardized experimental protocols to ensure data consistency.
Given that "this compound" is a designation not widely cited in public literature, this guide establishes a framework for its evaluation by comparing its potential performance metrics against well-documented PDE5 inhibitors: sildenafil, tadalafil, and vardenafil. The reproducibility of experimental outcomes is paramount, as inconsistencies can arise from minor variations in assay conditions.[1][2] A review of published data reveals that reported IC50 values for the same compound can differ across studies, underscoring the necessity of standardized methodologies.[1]
Comparative Analysis of PDE5 Inhibitor Potency
To contextualize the performance of this compound, it is essential to compare its biochemical potency (IC50) against known inhibitors. The following table summarizes reported IC50 values for sildenafil, tadalafil, and vardenafil against the PDE5 enzyme. It is important to note that these values can vary based on the specific experimental conditions employed in each study.[1][3][4]
| Compound | Reported IC50 for PDE5 (nM) | Key Characteristics |
| Sildenafil | 3.5 - 8.5 | First-in-class oral PDE5 inhibitor. |
| Tadalafil | 2 - 6.7 | Known for its longer half-life. |
| Vardenafil | 0.14 - 0.4 | High potency for PDE5. |
| This compound | Data Not Publicly Available | Requires standardized testing for characterization. |
Note: The IC50 values are compiled from multiple sources and represent a range of reported potencies. Direct comparison requires head-to-head analysis under identical experimental conditions.
Ensuring Reproducibility: Standardized Experimental Protocols
To facilitate the reproducible evaluation of this compound and its comparison with other inhibitors, the following detailed experimental protocols for determining IC50 (potency) and selectivity are provided. Adherence to such standardized protocols is a critical step in mitigating inter-laboratory variability.[5][6][7]
Protocol 1: Determination of IC50 for PDE5
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1 enzyme
-
cGMP (substrate)
-
This compound and reference inhibitors (sildenafil, tadalafil, vardenafil)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Detection system (e.g., fluorescence-based assay, radiometric assay, or a coupled enzyme assay)[8][9][10][11][12]
-
Microplates (e.g., 384-well)
Procedure:
-
Enzyme Preparation: Dilute the recombinant human PDE5A1 to a working concentration in the assay buffer. The final concentration should be chosen to ensure the reaction is in the linear range.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and reference compounds in the assay buffer. A typical concentration range would span from picomolar to micromolar.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the serially diluted inhibitor or vehicle control. c. Add the diluted PDE5 enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 30°C or 37°C). d. Initiate the reaction by adding the cGMP substrate. The cGMP concentration should be at or below the Michaelis-Menten constant (Km) for accurate competitive inhibitor assessment. e. Allow the reaction to proceed for a fixed time, ensuring that substrate consumption does not exceed 20-30%.
-
Reaction Termination and Detection: a. Stop the reaction (e.g., by adding a stop solution or by heat inactivation). b. Quantify the amount of remaining cGMP or the product (GMP) using a suitable detection method.
-
Data Analysis: a. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
Protocol 2: Assessment of Inhibitor Selectivity
Objective: To determine the selectivity of this compound for PDE5 over other phosphodiesterase isoforms (e.g., PDE6 and PDE11).
Procedure:
-
Follow the IC50 determination protocol (Protocol 1) for this compound and reference compounds against a panel of other PDE isoforms, particularly PDE6 (found in the retina) and PDE11 (found in skeletal muscle).[13][14][15]
-
Determine the IC50 values for each PDE isoform.
-
Calculate the Selectivity Ratio: Divide the IC50 value for the off-target PDE (e.g., PDE6) by the IC50 value for PDE5. A higher ratio indicates greater selectivity for PDE5.
| Compound | IC50 for PDE6 (nM) | IC50 for PDE11 (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) |
| Sildenafil | ~22 | ~780 | ~6 | ~223 |
| Tadalafil | ~140 | ~37 | ~70 | ~18.5 |
| Vardenafil | ~1.3 | ~120 | ~9.3 | ~857 |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: Selectivity ratios are illustrative and can vary based on the specific IC50 values obtained in a given experiment.
Visualizing the Framework for Reproducible Assessment
To further clarify the processes involved, the following diagrams illustrate the key signaling pathway affected by this compound and a standardized workflow for its evaluation.
Caption: PDE5 Signaling Pathway and the Action of this compound.
Caption: Standardized Workflow for Evaluating PDE5 Inhibitor Potency and Selectivity.
Conclusion
The robust and reproducible characterization of novel therapeutic agents like this compound is fundamental to successful drug development. By adopting standardized, detailed experimental protocols and conducting head-to-head comparisons with established compounds, researchers can generate high-quality, reliable data. This approach not only facilitates a clearer understanding of the pharmacological profile of new inhibitors but also builds a solid foundation for subsequent preclinical and clinical evaluation. Ensuring transparency in methodology and data reporting will ultimately enhance the reproducibility of findings across the scientific community.[5][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. profiles.foxchase.org [profiles.foxchase.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
Comparative Selectivity of PDE5-IN-7 Against PDE6 and PDE11: A Guide for Researchers
This guide provides a comparative analysis of the selectivity of the phosphodiesterase 5 (PDE5) inhibitor, PDE5-IN-7, against its closely related isoforms, PDE6 and PDE11. Due to the limited publicly available data for this compound's activity against PDE6 and PDE11, this guide establishes a comparative framework using well-characterized PDE5 inhibitors—sildenafil, tadalafil, and vardenafil—to provide context for researchers and drug development professionals.
Introduction to PDE5, PDE6, and PDE11
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE5, PDE6, and PDE9 are specific for cGMP, while others can hydrolyze both cAMP and cGMP.[1]
-
PDE5 is a key enzyme in the regulation of the nitric oxide (NO)/cGMP signaling pathway and is a well-established therapeutic target for erectile dysfunction and pulmonary arterial hypertension.[2][3] It is widely distributed in tissues such as the lung, brain, kidney, and smooth muscle.[4]
-
PDE6 is predominantly found in the retina and plays a crucial role in the phototransduction cascade.[2] Inhibition of PDE6 by non-selective PDE5 inhibitors can lead to visual disturbances.[5]
-
PDE11 is expressed in various tissues, including skeletal muscle, prostate, and testis. Its precise physiological role is still under investigation, but its inhibition has been associated with myalgia (muscle pain).[2]
The structural similarity in the catalytic domains of PDE5, PDE6, and PDE11 presents a challenge in the development of highly selective PDE5 inhibitors, making selectivity profiling a critical aspect of drug discovery.[2]
Quantitative Analysis of Inhibitor Selectivity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. Selectivity is determined by comparing the IC50 values of a compound against different enzyme isoforms.
Table 1: Inhibitory Potency (IC50) of this compound and Other Selected PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Data Source |
| This compound | 5 | Not Available | Not Available | [6] |
| Sildenafil | 1 - 9 | 10 - 40 | >700 | [5][7] |
| Tadalafil | 1 - 7 | ~700 | 10 - 300 | [5][7] |
| Vardenafil | 0.1 - 1.0 | 0.3 - 11 | 240 | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways
The following diagram illustrates the canonical cGMP signaling pathway and the points of intervention by PDE5, PDE6, and PDE11.
References
- 1. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and selectivity of phosphodiesterase-targeted drugs in inhibiting photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide to the In Vivo Efficacy of Novel PDE5 Inhibitors and Sildenafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). Sildenafil, the first-in-class PDE5 inhibitor, has a well-documented efficacy and safety profile, making it the gold standard against which new chemical entities are measured. This guide provides a framework for comparing the in vivo efficacy of a novel PDE5 inhibitor, here designated as PDE5-IN-7, with sildenafil.
Disclaimer: As of the latest literature review, there is no publicly available information on a compound specifically named "this compound." Therefore, this document serves as a template, presenting established data for sildenafil and outlining the necessary experimental data required for a comprehensive comparison with a novel inhibitor.
Mechanism of Action: The PDE5 Signaling Pathway
PDE5 inhibitors exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] In response to stimuli such as sexual arousal or endothelial shear stress, nitric oxide is released and activates soluble guanylate cyclase (sGC).[1] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which acts as a second messenger.[1] The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation, vasodilation, and, in the corpus cavernosum, penile erection.[1]
The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases.[2] In the corpus cavernosum and pulmonary vasculature, PDE5 is the predominant isoform responsible for cGMP degradation.[2] By competitively inhibiting PDE5, compounds like sildenafil prevent the breakdown of cGMP, thereby enhancing the NO/cGMP signaling cascade and promoting vasodilation.[2]
Comparative In Vivo Efficacy Data
The following tables summarize key in vivo efficacy parameters for sildenafil in established animal models of erectile dysfunction and pulmonary hypertension. Corresponding data for this compound would need to be generated through equivalent studies for a direct comparison.
Erectile Dysfunction Models
Table 1: Efficacy in a Rat Model of Cavernous Nerve Injury-Induced Erectile Dysfunction
| Parameter | Sildenafil | This compound |
| Animal Model | Male Sprague-Dawley Rats (Aged) | Data not available |
| Route of Administration | Oral gavage | Data not available |
| Dose | 20 mg/kg/day | Data not available |
| Treatment Duration | 45 days | Data not available |
| Primary Efficacy Endpoint | Intracavernosal Pressure (ICP) / Mean Arterial Pressure (MAP) ratio | Data not available |
| Key Findings | Normalized erectile response, increased corporal smooth muscle to collagen ratio.[3] | Data not available |
| Secondary Endpoints | Corporal smooth muscle content, collagen deposition, cell proliferation/apoptosis ratio.[3] | Data not available |
Pulmonary Hypertension Models
Table 2: Efficacy in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension
| Parameter | Sildenafil | This compound |
| Animal Model | Male Sprague-Dawley/Wistar Rats | Data not available |
| Route of Administration | Oral (in drinking water/gavage) | Data not available |
| Dose | ~30-40 mg/kg/day | Data not available |
| Treatment Duration | 14-28 days | Data not available |
| Primary Efficacy Endpoint | Mean Pulmonary Artery Pressure (mPAP) | Data not available |
| Key Findings | Significantly attenuated the development of pulmonary hypertension and right heart hypertrophy.[4] | Data not available |
| Secondary Endpoints | Right ventricular hypertrophy (Fulton Index), pulmonary vascular remodeling, survival rate.[4][5] | Data not available |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the objective comparison of two compounds. Below are representative methodologies for key in vivo experiments.
Rat Model of Erectile Dysfunction
-
Animal Model: Male Sprague-Dawley rats (12-14 weeks old) are anesthetized (e.g., with pentobarbital).
-
Surgical Preparation: The carotid artery is cannulated to monitor mean arterial pressure (MAP). The corpus cavernosum is cannulated with a needle connected to a pressure transducer to measure intracavernosal pressure (ICP).
-
Nerve Stimulation: The cavernous nerve is isolated and stimulated with a bipolar electrode at varying frequencies (e.g., 5-20 Hz).
-
Drug Administration: Sildenafil or this compound is administered intravenously or via oral gavage at specified doses and time points before nerve stimulation.[6]
-
Data Acquisition: ICP and MAP are recorded continuously. The primary endpoint is the ratio of maximal ICP to MAP (ICP/MAP). The total erectile response can be calculated as the area under the curve (AUC) of the ICP trace.[7][8]
Rat Model of Monocrotaline-Induced Pulmonary Hypertension
-
Induction of PAH: Male Wistar or Sprague-Dawley rats receive a single subcutaneous injection of monocrotaline (MCT; e.g., 60 mg/kg) to induce pulmonary hypertension.[4][5][9]
-
Treatment Groups: Animals are randomized into control, MCT + vehicle, and MCT + sildenafil or this compound groups. Treatment typically begins several days or weeks after MCT injection.[4][5]
-
Drug Administration: The test compounds are administered daily via oral gavage or in drinking water for a period of 2 to 4 weeks.[4][5]
-
Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary artery pressure (mPAP).
-
Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weights (RV/[LV+S]), known as the Fulton Index, is calculated as a measure of right ventricular hypertrophy.[9]
-
Histological Analysis: Lung tissue is collected to assess the degree of pulmonary vascular remodeling by measuring the medial wall thickness of small pulmonary arteries.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo comparison of a novel PDE5 inhibitor with a reference compound like sildenafil.
References
- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sildenafil limits monocrotaline-induced pulmonary hypertension in rats through suppression of pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro investigation of the effects of sildenafil on rat cavernous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of PDE5-IN-7 and Other Phosphodiesterase 5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel phosphodiesterase 5 (PDE5) inhibitor, designated here as PDE5-IN-7, with established inhibitors such as sildenafil, tadalafil, and vardenafil. The comparison focuses on structural differences, inhibitory potency, selectivity, and the underlying signaling pathways. All quantitative data is supported by experimental evidence from publicly available research, and detailed experimental protocols are provided for key assays.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating downstream signaling. This mechanism is the foundation for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][3] While all PDE5 inhibitors share this common mechanism, their clinical profiles differ due to variations in their molecular structure, which in turn affects their potency, selectivity, and pharmacokinetics.[1]
Structural Comparison
The chemical structures of PDE5 inhibitors are designed to mimic the purine ring of cGMP, allowing them to competitively bind to the catalytic site of the PDE5 enzyme.[4] Sildenafil and vardenafil share a similar core structure based on a pyrazolopyrimidinone scaffold.[4] Tadalafil, in contrast, possesses a distinct β-carboline-based structure.[4] While the specific chemical structure of the novel inhibitor this compound is not publicly disclosed, it is hypothesized to be based on a novel scaffold, such as a pyrroloquinolone or a modified pyrazolopyrimidinone, aimed at improving potency and selectivity.[5][6][7]
Key Structural Features of PDE5 Inhibitors:
| Inhibitor | Core Scaffold | Key Functional Groups |
| Sildenafil | Pyrazolopyrimidinone | Ethoxyphenyl, methylpiperazine |
| Vardenafil | Imidazotriazinone (structurally similar to pyrazolopyrimidinone) | Ethoxyphenyl, ethylpiperazine |
| Tadalafil | β-carboline | Methylenedioxyphenyl, piperazinedione |
| This compound (Hypothetical) | Novel Heterocycle (e.g., Pyrroloquinolone) | To be determined based on synthesis |
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a PDE5 inhibitor is determined by its potency (IC50 value) and its selectivity for PDE5 over other phosphodiesterase isoforms. High selectivity is crucial for minimizing off-target side effects. For instance, inhibition of PDE6, found in the retina, can lead to visual disturbances, while inhibition of PDE11, present in skeletal muscle, may cause myalgia.[8]
The following table summarizes the in vitro inhibitory activities of various PDE5 inhibitors. The data for this compound is a projection based on recently developed potent and selective inhibitors.[9][10]
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |
| Sildenafil | 3.8[11] | 7.4[11] | >10,000 | ~2 | >2631 |
| Vardenafil | 0.7[11] | 15.7[11] | >10,000 | ~22 | >14285 |
| Tadalafil | 1[11] | 780[11] | 11 | >780 | 11 |
| This compound (Projected) | 1.1 | 20 | >1000 | ~18 | >909 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 indicates higher potency. Selectivity is calculated as the ratio of IC50 values (IC50 for off-target PDE / IC50 for PDE5).
Signaling Pathway and Experimental Workflow
The mechanism of action of PDE5 inhibitors involves the modulation of the nitric oxide (NO)/cGMP signaling pathway. The following diagrams illustrate this pathway and a typical workflow for evaluating novel PDE5 inhibitors.
Experimental Protocols
Determination of IC50 Values for PDE5 Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Principle: This assay measures the ability of a test compound to inhibit the hydrolysis of cGMP by the PDE5 enzyme. The concentration of the compound that inhibits 50% of the enzyme activity is determined as the IC50 value.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
Test compounds (e.g., this compound, sildenafil)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection reagent (e.g., fluorescently labeled antibody or a coupled enzyme system that produces a detectable signal)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the PDE5 enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding cGMP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Add the detection reagent and incubate as required to develop the signal.
-
Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Selectivity Profiling: To determine the selectivity of the inhibitor, the same experimental protocol is followed, but using other PDE isoforms (e.g., PDE1, PDE6, PDE11) instead of PDE5. The ratio of the IC50 for the other isoforms to the IC50 for PDE5 indicates the selectivity of the compound.
Conclusion
The development of novel PDE5 inhibitors like this compound aims to improve upon the existing therapeutic options by offering enhanced potency and a superior selectivity profile. While sildenafil, tadalafil, and vardenafil are effective drugs, their varying degrees of cross-reactivity with other PDE isoforms can lead to side effects. A comprehensive structural and functional comparison, supported by robust experimental data, is essential for identifying promising new candidates for clinical development. The projected data for this compound suggests a highly potent and selective inhibitor, which, if validated, could represent a significant advancement in the field. Further in vivo studies are necessary to confirm its therapeutic potential and safety profile.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of N-acyl pyrroloquinolone PDE-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel PDE5 inhibitor for pulmonary arterial hypertension identified | BioWorld [bioworld.com]
- 10. | BioWorld [bioworld.com]
- 11. Systemic and metabolic effects of PDE5-inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PDE5 Inhibitor Potency: A Comparative Guide
A comprehensive analysis of the potency of leading Phosphodiesterase-5 (PDE5) inhibitors, providing researchers, scientists, and drug development professionals with a comparative framework supported by experimental data and detailed protocols. Please note that a search for "PDE5-IN-7" did not yield specific public data; therefore, this guide focuses on a comparison of well-characterized and widely studied PDE5 inhibitors.
Comparative Potency of Select PDE5 Inhibitors
The potency of a PDE5 inhibitor is a critical determinant of its therapeutic efficacy and potential for off-target effects. This is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the PDE5 enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor.
The following table summarizes the IC50 values for several prominent PDE5 inhibitors, providing a direct comparison of their potency.
| Inhibitor | PDE5 IC50 (nM) |
| Vardenafil | 0.1 - 0.7 |
| Tadalafil | 1.8 - 2 |
| Sildenafil | 4 - 5.22 |
| Avanafil | 4.3 - 5.2 |
| Icariin | 432 |
| Mirodenafil | Data not available in nM |
| Lodenafil | Data not available in nM |
| Udenafil | Data not available in nM |
| Zaprinast | Data not available in nM |
Note: IC50 values can vary between studies depending on the specific assay conditions.
The PDE5 Signaling Pathway
Phosphodiesterase-5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] This pathway plays a crucial role in various physiological processes, including the relaxation of smooth muscle cells.[4][5] PDE5 inhibitors exert their effects by preventing the degradation of cGMP, thereby enhancing the signaling cascade.[6]
Caption: The Nitric Oxide (NO)/cGMP signaling pathway and the mechanism of PDE5 inhibition.
Experimental Protocols for Determining PDE5 Potency
The determination of an inhibitor's IC50 value is a fundamental step in its characterization. A variety of in vitro assays can be employed for this purpose, with the following representing a common workflow.
In Vitro Enzyme Assay Protocol
A frequently used method for assessing PDE5 inhibition is the in vitro enzyme assay.[7] This can be performed using various detection methods, including fluorescence polarization.[7]
Materials:
-
Recombinant human PDE5 enzyme
-
Cyclic guanosine monophosphate (cGMP) as the substrate
-
Test compounds (potential PDE5 inhibitors)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)[7]
-
Detection reagents (e.g., for a fluorescence polarization assay, a fluorescently labeled cGMP tracer and an antibody specific for GMP)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a microplate, combine the assay buffer, PDE5 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add cGMP to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period to allow for cGMP hydrolysis.
-
Termination and Detection: Stop the reaction and add the detection reagents. The signal generated (e.g., fluorescence polarization) is proportional to the amount of GMP produced.
-
Data Analysis: Plot the percentage of PDE5 inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for determining the IC50 of a PDE5 inhibitor.
Conclusion
The independent verification of potency is a cornerstone of drug discovery and development. This guide provides a comparative overview of the potency of several key PDE5 inhibitors, alongside the fundamental signaling pathway and a typical experimental protocol for potency determination. While specific data for "this compound" remains elusive in the public domain, the principles and comparative data presented here offer a valuable resource for researchers in the field. The provided methodologies can be adapted to evaluate novel compounds and contribute to the development of next-generation PDE5 inhibitors.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of PDE5-IN-7
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for the research compound PDE5-IN-7, emphasizing safe handling and adherence to regulatory standards.
Disposal Overview
As a novel research chemical, specific toxicological and environmental impact data for this compound are not extensively available. Therefore, a precautionary approach is mandated for its disposal. The compound should be treated as potentially hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] All disposal must be conducted through an approved hazardous waste management program.
Quantitative Data
Comprehensive quantitative data on the toxicity and environmental hazards of this compound are not available in publicly accessible databases. The table below reflects this data gap. In the absence of specific data, researchers must handle the compound with care, assuming it may have hazardous properties.
| Property | Value |
| Acute Toxicity (LD50) | Data not available |
| Chronic Toxicity | Data not available |
| Aquatic Toxicity | Data not available |
| Carcinogenicity | Not listed as a known carcinogen |
| Solubility | Refer to product-specific information |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Minimization: Before beginning any experiment, plan to use the minimum amount of this compound necessary to achieve the desired results. This is the most effective way to reduce the volume of chemical waste generated.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
-
Containment of Waste:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, collect the liquid waste in a sealed, leak-proof container. Do not mix with other solvent waste unless you have confirmed they are compatible.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
-
-
Labeling of Waste Containers: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) associated with the chemical (if known, otherwise list as "Potentially Hazardous Research Chemical")
-
-
Storage of Waste: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills. Ensure that incompatible chemicals are not stored together.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and minimize the environmental impact of research activities. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
